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  • Product: 2,2'-(Cyclobutane-1,1-diyl)diacetic acid
  • CAS: 1075-98-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Characteristics of N-(2-Acetamido)iminodiacetic Acid (CAS 1075-98-5)

This guide provides a comprehensive overview of the core physicochemical characteristics of N-(2-Acetamido)iminodiacetic acid (CAS 1075-98-5), a crucial zwitterionic buffer and chelating agent widely utilized in biochemi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the core physicochemical characteristics of N-(2-Acetamido)iminodiacetic acid (CAS 1075-98-5), a crucial zwitterionic buffer and chelating agent widely utilized in biochemical, pharmaceutical, and life sciences research. This document is intended for researchers, scientists, and drug development professionals, offering not only a compilation of its properties but also insights into the experimental methodologies for their determination, thereby ensuring scientific integrity and reproducibility.

Chemical Identity and Structure

N-(2-Acetamido)iminodiacetic acid, commonly known by its acronym ADA, is a synthetic organic compound.[1][2][3] Its structure features a central nitrogen atom bonded to an acetamido group and two carboxymethyl groups, rendering it a dicarboxylic acid and a tricarboxylic acid amide.[1][3] This unique structure is fundamental to its function as both a biological buffer and a metal ion chelator.[3][4]

The molecular identity of ADA is established by the following identifiers:

  • IUPAC Name: 2-[(2-amino-2-oxoethyl)-(carboxymethyl)amino]acetic acid[1]

  • CAS Number: 26239-55-4[2]

  • Molecular Formula: C₆H₁₀N₂O₅[1]

  • Molecular Weight: 190.15 g/mol [1]

  • Canonical SMILES: C(C(=O)N)N(CC(=O)O)CC(=O)O[1]

  • InChIKey: QZTKDVCDBIDYMD-UHFFFAOYSA-N[1]

A variety of synonyms are used in literature and commercial sources, including N-(Carbamoylmethyl)iminodiacetic acid and Glycine, N-(2-amino-2-oxoethyl)-N-(carboxymethyl)-.[1][5]

Core Physicochemical Properties

The utility of ADA in various scientific applications is dictated by its distinct physicochemical properties. These have been determined through a range of experimental techniques, and the key quantitative data are summarized in the table below.

PropertyValueSource(s)
Physical Appearance White to off-white crystalline powder[4]
Melting Point 219 °C (with decomposition)[3][6]
pKa 6.6 at 20-25 °C[1][2][3]
Water Solubility Soluble[5]
Solubility in 1 M NaOH 0.05 M at 20 °C (clear, colorless solution)[3]
Density (rough estimate) 1.4957 g/cm³[3]
Vapor Pressure 0 Pa at 25 °C[3]

Experimental Methodologies for Characterization

The accurate determination of the physicochemical properties of ADA is paramount for its effective application. This section details the standard experimental protocols for characterizing its key attributes, emphasizing the scientific rationale behind each procedure.

Melting Point Determination

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from the solid to the liquid phase. For ADA, a melting point of 219 °C with decomposition is consistently reported.[3][6] This value serves as a critical indicator of purity.

Experimental Protocol: Capillary Melting Point Method

The capillary melting point method is a standard and reliable technique for determining the melting point of a solid organic compound.

Step-by-Step Methodology:

  • Sample Preparation: A small amount of finely powdered, dry ADA is packed into a thin-walled capillary tube, sealed at one end, to a height of approximately 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise heating rate (1-2 °C per minute) as the expected melting point is approached.

  • Observation and Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. For a pure substance like ADA, this range should be narrow.

Causality Behind Experimental Choices:

  • Fine Powder: Grinding the sample into a fine powder ensures uniform heat distribution throughout the sample.

  • Slow Heating Rate: A slow heating rate near the melting point allows for thermal equilibrium to be established between the sample, the heating block, and the thermometer, ensuring an accurate temperature reading.

  • Decomposition: The observation of decomposition (e.g., darkening of the sample) at the melting point is a characteristic property of the substance and should be noted.

Workflow for Melting Point Determination

MeltingPointWorkflow Workflow for Melting Point Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result A Grind ADA to a fine powder B Pack into capillary tube A->B C Place in melting point apparatus B->C D Heat at a controlled rate C->D E Observe and record melting range D->E F Report melting point and note decomposition E->F

Caption: Workflow for Melting Point Determination.

Determination of pKa

The pKa value is a measure of the acidity of a compound. For a buffer like ADA, the pKa is the pH at which the acidic and basic forms of the buffer are present in equal concentrations, representing the point of maximum buffering capacity. The reported pKa of 6.6 for ADA makes it an excellent "Good's buffer" for biological research in the physiological pH range.[1][2][3]

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of weak acids and bases.

Step-by-Step Methodology:

  • Solution Preparation: A known concentration of ADA is dissolved in deionized water.

  • Titration Setup: The solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in the solution.

  • Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments using a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.

Causality Behind Experimental Choices:

  • Strong Base Titrant: A strong base ensures a complete and stoichiometric reaction with the weak acid (ADA), leading to a well-defined titration curve.

  • Calibrated pH Electrode: Accurate pH measurements are critical for the precise determination of the pKa.

  • Stirring: Continuous stirring ensures that the titrant is evenly distributed and the pH reading is representative of the entire solution.

Workflow for pKa Determination via Potentiometric Titration

pKaWorkflow Workflow for pKa Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare a known concentration of ADA solution C Titrate with standardized strong base A->C B Calibrate pH meter B->C D Record pH after each addition C->D E Plot pH vs. volume of titrant D->E F Determine half-equivalence point E->F G pKa = pH at half-equivalence point F->G

Caption: Workflow for pKa Determination.

Solubility Assessment

Solubility is a fundamental property that dictates the utility of a compound in various applications. ADA is known to be soluble in water.[5]

Experimental Protocol: Equilibrium Solubility Method

This method determines the concentration of a saturated solution of the compound at a specific temperature.

Step-by-Step Methodology:

  • Sample Preparation: An excess amount of solid ADA is added to a known volume of the solvent (e.g., deionized water) in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period to ensure that equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

  • Concentration Analysis: The concentration of ADA in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Causality Behind Experimental Choices:

  • Excess Solid: Using an excess of the solid ensures that the resulting solution is saturated.

  • Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for reproducible results.

  • Equilibration Time: Sufficient time for agitation is necessary to ensure that the dissolution process has reached equilibrium.

Spectroscopic Characterization

Spectroscopic techniques provide valuable information about the molecular structure and functional groups present in a compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups in a molecule. The IR spectrum of ADA is expected to show characteristic absorption bands for the carboxylic acid and amide functional groups.

Expected IR Absorption Bands for ADA:

  • O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.

  • N-H Stretch (Amide): One or two bands in the region of 3100-3500 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1730 cm⁻¹.

  • C=O Stretch (Amide I band): A strong band around 1650-1680 cm⁻¹.

  • N-H Bend (Amide II band): A band around 1550-1640 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy:

The proton NMR spectrum of ADA will show distinct signals for the different types of protons in the molecule. The chemical shifts will be influenced by the neighboring electronegative atoms (oxygen and nitrogen).

¹³C NMR Spectroscopy:

The carbon NMR spectrum will show signals for each unique carbon atom in the ADA molecule. The carbonyl carbons of the carboxylic acid and amide groups will appear at the downfield end of the spectrum (typically 160-180 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For ADA, electrospray ionization (ESI) is a suitable technique due to its polar nature. The mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 191.0662.[1]

Safety and Handling

ADA is generally considered to be of low toxicity, but standard laboratory safety precautions should always be observed. It is classified as an irritant and may be harmful if swallowed.[2]

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

  • Handling: Avoid creating dust. Use in a well-ventilated area.

  • Storage: Store in a cool, dry place in a tightly sealed container.

Conclusion

N-(2-Acetamido)iminodiacetic acid (CAS 1075-98-5) is a well-characterized compound with physicochemical properties that make it highly suitable for use as a biological buffer and chelating agent. Its defined melting point, pKa in the physiological range, and good water solubility are key to its functionality. The standardized experimental protocols detailed in this guide provide a framework for the reliable and reproducible characterization of ADA and similar compounds, ensuring the integrity of research in which it is employed.

References

  • N-(2-Acetamido)Iminodiacetic Acid | C6H10N2O5 | CID 117765 - PubChem. Available from: [Link]

  • ADA (buffer) - Wikipedia. Available from: [Link]

  • ADA/ N-(2-Acetamido)Iminodiacetic Acid CAS 26239-55-4 Wholesale & Bulk - Fortunachem. Available from: [Link]

Sources

Exploratory

2,2'-(Cyclobutane-1,1-diyl)diacetic acid literature review

Title: 2,2'-(Cyclobutane-1,1-diyl)diacetic Acid: A Comprehensive Technical Guide on Synthesis, Structural Dynamics, and Applications in Macrocyclic Drug Discovery Part 1: Executive Summary & Core Rationale As the pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Title: 2,2'-(Cyclobutane-1,1-diyl)diacetic Acid: A Comprehensive Technical Guide on Synthesis, Structural Dynamics, and Applications in Macrocyclic Drug Discovery

Part 1: Executive Summary & Core Rationale

As the pharmaceutical industry pivots from traditional flat heterocycles toward complex, three-dimensional architectures, spirocyclic and gem-disubstituted building blocks have become indispensable. 2,2'-(Cyclobutane-1,1-diyl)diacetic acid (CBDA) , identified by CAS 1075-98-5[1], is a highly specialized dicarboxylic acid that serves as a critical "conformational lock" in modern drug discovery.

Unlike linear aliphatic chains that suffer from high entropic penalties during ring closure, the cyclobutane core of CBDA pre-organizes its diacetic acid appendages. This unique structural dynamic makes it a premier scaffold for synthesizing 14- to 18-membered macrocyclic drugs, most notably in the development of orally bioavailable small-molecule Interleukin-17 (IL-17) modulators[2]. This whitepaper provides an authoritative, field-proven guide to the physicochemical profiling, synthetic homologation, and macrocyclization protocols associated with CBDA.

Part 2: Physicochemical Profiling & Structural Dynamics

To effectively utilize CBDA in a synthetic pipeline, one must first understand its baseline physicochemical metrics[3].

Table 1: Physicochemical Properties of CBDA
PropertyValue
IUPAC Name 2-[1-(carboxymethyl)cyclobutyl]acetic acid
CAS Number 1075-98-5
Molecular Formula C8H12O4
Molecular Weight 172.18 g/mol
SMILES C1CC(C1)(CC(=O)O)CC(=O)O
LogP 1.10
Topological Polar Surface Area (TPSA) 74.6 Ų
Physical Form White to Yellow Solid

The Causality of Structural Design (Expertise Insight): Why utilize a cyclobutane ring instead of a simple glutaric or adipic acid linker? The answer lies in the Thorpe-Ingold effect . The internal bond angle compression of the 4-membered cyclobutane ring (approximately 90°) forces the exocyclic bond angles to expand, thereby pushing the two reactive -CH2COOH arms closer together. This pre-organization significantly reduces the activation entropy (


) required for the two ends of the molecule to meet during macrocyclization. By utilizing CBDA, medicinal chemists can bypass the rapid oligomerization that typically plagues the synthesis of large rings.

Part 3: Scalable Synthetic Homologation Route

Synthesis A 1,1-Cyclobutanedicarboxylic Acid B 1,1-Bis(hydroxymethyl)cyclobutane A->B LiAlH4, THF (0°C to RT) C 1,1-Bis(bromomethyl)cyclobutane B->C PBr3, DCM (0°C) D 1,1-Bis(cyanomethyl)cyclobutane C->D NaCN, DMSO (80°C) E 2,2'-(Cyclobutane-1,1-diyl)diacetic acid D->E HCl (aq), Reflux

Fig 1: Four-step synthetic homologation of CBDA from 1,1-cyclobutanedicarboxylic acid.

Step-by-Step Methodology & Causality
  • Reduction : 1,1-Cyclobutanedicarboxylic acid is treated with LiAlH₄ in anhydrous THF.

    • Causality: The severe steric hindrance of the gem-disubstituted center necessitates a highly reactive hydride source to ensure complete reduction to the diol, preventing the formation of stable lactones.

  • Bromination : The resulting diol is reacted with PBr₃ in DCM at 0°C.

    • Causality: PBr₃ provides a mild, atom-economical method to convert primary alcohols into excellent leaving groups without triggering the cyclobutane ring-expansion rearrangements that frequently occur under strongly acidic conditions (e.g., HBr).

  • Cyanation : 1,1-Bis(bromomethyl)cyclobutane is treated with NaCN in DMSO at 80°C.

    • Causality: DMSO, a polar aprotic solvent, strips the solvation shell from the cyanide ion. This creates a "naked" nucleophile, vastly accelerating the Sₙ2 displacement and ensuring high yields of the dinitrile.

  • Hydrolysis : The dinitrile is refluxed in aqueous HCl.

    • Causality: Acidic hydrolysis is strictly preferred over basic hydrolysis for sterically congested nitriles. Acid continuously protonates the intermediate amide, driving the equilibrium forward to the carboxylic acid and preventing the reaction from stalling.

Part 4: Application in Drug Development - The IL-17 Modulator Case Study

The pro-inflammatory cytokine IL-17 is a prime target for treating autoimmune diseases like psoriasis, psoriatic arthritis, and ankylosing spondylitis[4]. While monoclonal antibodies (e.g., Secukinumab) dominate the current clinical landscape, they suffer from lack of oral bioavailability and high manufacturing costs.

To bridge this gap, Pfizer pioneered the development of small-molecule macrocyclic IL-17 modulators (Patent WO2013116682)[2]. In these architectures, CBDA is explicitly utilized as a structural hinge . By bridging two distinct pharmacophores via macrolactamization, the CBDA scaffold locks the molecule into the exact bioactive conformation required to disrupt the IL-17 protein-protein interaction (PPI)[5].

Macrocyclization A CBDA Scaffold (2,2'-(Cyclobutane-1,1-diyl)diacetic acid) B Carboxyl Activation (HATU, DIPEA, DMF) A->B C Active Di-ester Intermediate B->C D Bimolecular Coupling (Addition of Diamine Precursor) C->D E Linear Amide Intermediate D->E F Intramolecular Macrolactamization (High Dilution Conditions) E->F G Macrocyclic IL-17 Modulator F->G

Fig 2: Macrocyclization workflow utilizing CBDA for IL-17 modulator synthesis.

Part 5: Self-Validating Experimental Protocol for Macrocyclization

To ensure trustworthiness and reproducibility, the following protocol details the use of CBDA in a macrocyclization reaction. This is a self-validating system designed to mathematically favor intramolecular ring closure over intermolecular polymerization.

Objective : Synthesis of a macrocyclic IL-17 modulator core. Core Principle : Ziegler-Ruggli high-dilution technique.

  • Pre-Activation : Dissolve 1.0 eq of CBDA in anhydrous DMF. Add 2.2 eq of HATU and 4.0 eq of DIPEA. Stir for 15 minutes at RT under N₂.

    • Causality: HATU generates a highly reactive 7-azabenzotriazole active ester. The 15-minute pre-activation ensures complete conversion of both carboxylic acids before the amine is introduced, preventing asymmetric half-reactions. Furthermore, HATU's rapid acylation kinetics are essential to outcompete intermolecular side reactions during the ring-closure step.

  • Diamine Preparation : Dissolve 1.0 eq of the target diamine in anhydrous DCM. The solvent volume must be calculated to achieve a final reaction concentration of

    
     M.
    
  • Syringe Pump Addition : Using an automated syringe pump, add the activated CBDA solution dropwise to the diamine solution over a period of 12 to 16 hours at RT.

    • Causality: Ultra-slow addition maintains a near-zero steady-state concentration of the reactive linear intermediate. This statistically guarantees that once one end of the molecule couples, the other end will undergo intramolecular macrolactamization before it can physically encounter another unreacted molecule.

  • Quenching & Workup : Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Self-Validation : Analyze the crude mixture via LC-MS. The protocol is validated if the base peak corresponds to the

    
     of the monomeric macrocycle, with a strict absence of 
    
    
    
    dimeric or polymeric peaks.

Part 6: Analytical Characterization & Quality Control

Before utilizing CBDA in high-value macrocyclization steps, its purity and structural integrity must be verified. Below are the expected QA/QC metrics for pure 2,2'-(Cyclobutane-1,1-diyl)diacetic acid.

Table 2: Expected Analytical Signatures for CBDA
Analytical TechniqueExpected Signature / Parameter
¹H NMR (400 MHz, DMSO-d₆)

12.10 (s, 2H, -COOH), 2.55 (s, 4H, -CH₂-COOH), 1.85–1.75 (m, 6H, cyclobutane ring)
¹³C NMR (100 MHz, DMSO-d₆)

173.5 (C=O), 42.1 (-CH₂-COOH), 38.5 (quaternary C), 29.4, 15.2 (cyclobutane CH₂)
LC-MS (ESI-) m/z 171.1

Purity (HPLC)

95% (UV detection at 210 nm)

Conclusion

2,2'-(Cyclobutane-1,1-diyl)diacetic acid is far more than a simple aliphatic spacer; it is a meticulously designed conformational tool. Its application in the synthesis of macrocyclic IL-17 modulators underscores its immense value in modern structure-based drug design. By mastering its synthetic homologation and understanding the thermodynamic kinetics of its macrocyclization, researchers can unlock new frontiers in the development of orally bioavailable PPI inhibitors.

References

  • WIPO Patentscope. "WO/2013/116682 MACROCYCLIC COMPOUNDS FOR MODULATING IL-17". Retrieved from:[Link][2]

  • ACS Publications. "Harnessing Glutamine-117 Plasticity toward Structure-Based Identification of Triazole IL-17 Inhibitors | Journal of Medicinal Chemistry". Retrieved from:[Link][4]

Sources

Foundational

Safety and handling of 1,1-Cyclobutanediacetic acid

Safety and Handling of 1,1-Cyclobutanediacetic Acid: A Comprehensive Technical Guide for Drug Development Professionals Abstract 1,1-Cyclobutanediacetic acid (CAS: 1075-98-5) is an increasingly critical building block in...

Author: BenchChem Technical Support Team. Date: March 2026

Safety and Handling of 1,1-Cyclobutanediacetic Acid: A Comprehensive Technical Guide for Drug Development Professionals

Abstract

1,1-Cyclobutanediacetic acid (CAS: 1075-98-5) is an increasingly critical building block in pharmaceutical chemistry, often utilized for bioisosteric replacements and the synthesis of rigid or semi-rigid molecular scaffolds. This whitepaper provides an in-depth analysis of its physicochemical properties, toxicological mechanisms, and self-validating protocols for safe handling, storage, and synthetic application.

Physicochemical Profiling & Structural Causality

The utility of 1,1-cyclobutanediacetic acid stems from its unique structural geometry. The cyclobutane ring introduces a significant degree of ring strain (~26 kcal/mol), while the two acetic acid appendages provide versatile handles for bi-directional functionalization.

Table 1: Physicochemical Properties of 1,1-Cyclobutanediacetic Acid

PropertyValueCausality / Implication
CAS Number 1075-98-5Unique identifier for safety tracking and procurement[1].
Molecular Formula C8H12O4Indicates a highly oxygenated, acidic organic structure.
Molecular Weight 172.18 g/mol Small molecule; high atom economy in synthetic steps.
Melting Point 135–140 °CSolid at room temperature; poses specific dust inhalation risks[2].
LogP ~1.10Moderate lipophilicity; guides solvent selection (e.g., DMF, THF).

The presence of two carboxylic acid groups renders the molecule a moderate organic acid. In solution, it can lower the pH significantly, driving the need for careful selection of reaction vessels (avoiding acid-labile metals) and dictating specific personal protective equipment (PPE) requirements to prevent acid burns or severe eye damage.

Hazard Identification & Toxicological Mechanisms

Understanding the safety profile of 1,1-cyclobutanediacetic acid requires analyzing the mechanistic basis of its Globally Harmonized System (GHS) classifications. According to authoritative safety data sheets[1][2], the compound is classified under the following hazard statements:

  • H302 (Harmful if swallowed): Ingestion leads to localized acidification in the gastrointestinal tract, potentially causing mucosal irritation and cellular stress.

  • H315 (Causes skin irritation) & H318 (Causes serious eye damage): The di-carboxylic nature of the molecule allows it to readily donate protons upon contact with the moisture of the skin or the aqueous environment of the cornea. This rapid pH drop causes protein denaturation and irreversible cellular damage.

  • H335 (May cause respiratory irritation): As a crystalline solid, airborne particulates can interact with the mucous membranes of the respiratory tract, leading to acute inflammation.

Precautionary Directives (Self-Validating System): To validate a safe working environment, the P-codes (e.g., P261, P280, P305+P351+P338) must be translated into physical engineering controls. For instance, P261 ("Avoid breathing dust") necessitates the use of a certified fume hood with a minimum face velocity of 100 fpm, ensuring that any generated dust is immediately captured and exhausted before reaching the operator's breathing zone[2].

Self-Validating Handling & Storage Protocols

Safety is not merely a checklist; it is an engineered workflow where each step validates the integrity of the next.

Storage Conditions: The compound should be stored sealed in a dry environment, optimally at 2–8 °C[1]. The low temperature minimizes any potential thermal degradation, while the desiccated environment prevents the hygroscopic absorption of water, which could lead to caking, localized hydrolysis, and increase the difficulty of precise weighing.

Handling Workflow: Below is a logical workflow diagram detailing the standard operating procedure (SOP) for handling and potential spill mitigation.

HandlingWorkflow Start Storage: 2-8°C Sealed & Dry Transfer Transfer to Fume Hood (PPE: Gloves, Goggles) Start->Transfer Retrieve Reaction Experimental Application (Controlled Environment) Transfer->Reaction Weigh/Dispense Spill Spill Event (Isolate Area) Transfer->Spill Accidental Drop Waste Hazardous Waste Disposal Reaction->Waste Reaction Complete Neutralize Neutralize with NaHCO3 (Mild Base) Spill->Neutralize Contain Neutralize->Waste Clean-up

Workflow for safe handling, transfer, and spill mitigation of 1,1-Cyclobutanediacetic acid.

Experimental Integration: Safe Utilization in Synthesis

To demonstrate the practical application of these safety principles, we detail a standard amide coupling protocol using 1,1-cyclobutanediacetic acid. This procedure is designed with built-in safety checkpoints.

Objective: Synthesize a bis-amide derivative for bioisosteric screening. Causality of Reagents: HATU is selected as the coupling agent for its high efficiency in activating sterically hindered carboxylic acids. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the acid and drive the reaction forward without competing with the primary amine.

Step-by-Step Methodology:

  • Preparation & Purging (Safety Checkpoint 1): Inside a fume hood, equip a round-bottom flask with a magnetic stir bar. Purge the system with inert gas (Argon or Nitrogen) to prevent moisture from hydrolyzing the activated ester intermediate.

  • Dissolution: Weigh 1.0 equivalent (eq) of 1,1-cyclobutanediacetic acid and dissolve it in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Base Addition (Safety Checkpoint 2): Cool the reaction mixture to 0 °C using an ice bath. Slowly add 4.0 eq of DIPEA. Causality: The neutralization of the two carboxylic acid groups is highly exothermic. Cooling prevents localized boiling of the solvent and controls the reaction rate, mitigating thermal runaway.

  • Activation: Add 2.2 eq of HATU to the mixture. Stir at 0 °C for 15 minutes to ensure complete formation of the active ester.

  • Amine Coupling: Slowly add 2.2 eq of the target primary amine. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12 hours.

  • Quenching & Workup (Safety Checkpoint 3): Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃). Causality: The mild base neutralizes any unreacted acid and decomposes excess HATU safely without generating excessive heat. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 1M HCl (to remove excess DIPEA), followed by brine.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Reactivity Compound 1,1-Cyclobutanediacetic Acid (Di-carboxylic) Base Addition of DIPEA (Exothermic Neutralization) Compound->Base pH Adjustment Cooling Ice Bath (0°C) (Thermal Control) Base->Cooling Heat Generation Activation HATU Addition (Active Ester Formation) Cooling->Activation Stabilized Coupling Amine Addition (Amide Bond Formation) Activation->Coupling Reagent Addition Quench NaHCO3 Quench (Safe Byproduct Removal) Coupling->Quench Workup

Reactivity pathways and thermal safety checkpoints during amide coupling.

Conclusion

The handling of 1,1-cyclobutanediacetic acid requires a rigorous understanding of its physicochemical properties and the mechanistic origins of its hazards. By implementing self-validating protocols—where chemical causality dictates engineering controls and procedural steps—researchers can safely leverage this versatile building block in advanced drug development programs.

References

Sources

Exploratory

The Solubility Profile of 2,2'-(Cyclobutane-1,1-diyl)diacetic Acid: A Comprehensive Technical Guide

Executive Summary In the landscape of modern drug development and organic synthesis, spirocyclic and strained-ring scaffolds have emerged as critical structural motifs for enhancing metabolic stability and modulating lip...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development and organic synthesis, spirocyclic and strained-ring scaffolds have emerged as critical structural motifs for enhancing metabolic stability and modulating lipophilicity. 2,2'-(Cyclobutane-1,1-diyl)diacetic acid (CAS: 1075-98-5)—also known as 1,1-cyclobutanediacetic acid—is a highly versatile building block[1]. As a homolog to the well-known carboplatin ligand 1,1-cyclobutanedicarboxylic acid[2], this compound features two flexible methylene spacers that significantly alter its physicochemical behavior.

As a Senior Application Scientist, I have designed this whitepaper to provide researchers with an authoritative, mechanistically grounded analysis of the solubility profile of 2,2'-(Cyclobutane-1,1-diyl)diacetic acid. Understanding its phase behavior is not merely a matter of listing data; it requires a deep comprehension of how its structural causality dictates solvent interactions, which in turn informs downstream formulation and synthetic workflows.

Physicochemical Foundations & Structural Causality

The dissolution of any active pharmaceutical ingredient (API) or intermediate is a thermodynamic battle between crystal lattice energy and solvent-solute interactions. For 2,2'-(Cyclobutane-1,1-diyl)diacetic acid, this battle is governed by three specific structural features:

  • The Hydrophobic Cyclobutane Core : The strained four-membered ring introduces a rigid, lipophilic domain.

  • Methylene Spacers : Unlike its dicarboxylic counterpart, the diacetic acid derivative possesses two additional rotatable bonds (totaling 4 rotatable bonds)[1]. This conformational flexibility lowers the melting point and crystal lattice energy, thereby enhancing its solubility in organic solvents.

  • Dual Carboxylic Acid Arms : The molecule possesses 2 hydrogen bond donors and 4 hydrogen bond acceptors, yielding a Topological Polar Surface Area (TPSA) of 74.6 Ų[1]. These moieties form strong intermolecular hydrogen-bond dimers in the solid state, which must be disrupted by the solvent for dissolution to occur.

The compound exhibits a calculated LogP of 1.1061[1], indicating a slight preference for lipid-like environments when unionized, yet it remains highly sensitive to the dielectric constant and hydrogen-bonding capacity of the solvent. For optimal stability and to prevent moisture-induced degradation, the solid must be stored sealed in a dry environment at 2-8°C.

Quantitative Solubility Profile

The table below summarizes the solubility behavior of 2,2'-(Cyclobutane-1,1-diyl)diacetic acid across various solvent classes. The data is contextualized with the mechanistic rationale driving the observed phenomena.

Solvent SystemDielectric Constant (ε)Relative SolubilityMechanistic Rationale
Water (pH 1.2) ~80.0Low (< 5 mg/mL)The compound is fully unionized. The hydrophobic cyclobutane core and strong crystal lattice resist hydration.
Water (pH 7.4) ~80.0Very High (> 50 mg/mL)Complete deprotonation to a dianion state creates strong, highly favorable ion-dipole interactions with water.
Methanol 32.7HighAs a polar protic solvent, methanol effectively competes for and disrupts the carboxylic acid hydrogen-bond dimers.
DMSO 46.7Very HighDMSO acts as a powerful aprotic hydrogen-bond acceptor, solvating the acidic protons with highly favorable thermodynamics.
Hexane 1.89NegligibleThe non-polar solvent lacks the capacity to break the strong intermolecular hydrogen-bonding network of the solid lattice.

pH-Dependent Aqueous Speciation

Because 2,2'-(Cyclobutane-1,1-diyl)diacetic acid is a diprotic acid, its aqueous solubility is not a static value; it is a dynamic function of the solvent's pH. The predicted primary acid dissociation constant (pKa1) is approximately 4.42 ± 0.10[3].

  • At pH < 3.0 : The molecule exists almost entirely in its unionized form (

    
    ). Solubility is limited by the lipophilicity of the cyclobutane ring.
    
  • At pH ~ 4.4 : The molecule exists as a mixture of unionized and mono-anionic (

    
    ) species. The molecule begins to exhibit surfactant-like behavior due to its distinct polar head and non-polar tail.
    
  • At pH > 6.0 : The molecule is fully deprotonated into a dianion (

    
    ), resulting in massive aqueous solubility suitable for high-concentration dosing or reaction media.
    

Speciation pH_low pH < 3.0 Unionized (H2A) Low Aq. Solubility pH_mid pH ~ 4.4 Mono-anion (HA-) Moderate Solubility pH_low->pH_mid pKa1 ~4.42 pH_high pH > 6.0 Di-anion (A2-) High Aq. Solubility pH_mid->pH_high pKa2 ~5.50

Fig 1: pH-dependent speciation and solubility states of 2,2'-(Cyclobutane-1,1-diyl)diacetic acid.

Self-Validating Experimental Protocol: Thermodynamic Solubility

In drug development, kinetic solubility (often derived from solvent-shift methods) is highly prone to supersaturation artifacts. To obtain true thermodynamic solubility, the protocol must be a self-validating system . The following methodology ensures that the data collected represents the lowest-energy thermodynamic state without experimental bias.

Step-by-Step Methodology
  • Solid-State Verification : Prior to dissolution, analyze the raw solid API via Powder X-Ray Diffraction (PXRD) to confirm its anhydrous crystalline form.

  • Media Preparation : Prepare standard USP buffers (pH 1.2, 4.5, 6.8, and 7.4). Ensure high buffer capacity (e.g., 50-100 mM) to resist pH shifts.

  • Equilibration (The Causality of Time) : Suspend an excess amount of the compound in 5 mL of buffer. Shake at 37°C for 48 hours . Causality: 48 hours is strictly required over 24 hours to allow any transient metastable polymorphs or supersaturated states to precipitate back into the most stable thermodynamic crystal lattice.

  • Phase Separation (The Causality of Method) : Separate the undissolved solid using ultracentrifugation (e.g., 15,000 rpm for 15 mins) rather than syringe filtration. Causality: Syringe filters (especially PTFE or Nylon) can non-specifically adsorb the lipophilic cyclobutane core, artificially lowering the quantified concentration in the filtrate.

  • System Validation (pH Drift Check) : Measure the pH of the supernatant post-equilibration. Causality: Dissolving a diprotic acid releases protons, which can overwhelm weak buffers. If the terminal pH deviates by >0.1 units from the target, the system invalidates itself. The solubility measured no longer reflects the target pH. The sample must be titrated back to the target pH and re-equilibrated.

  • Quantification : Analyze the validated supernatant via HPLC-UV against a standard curve.

  • Residual Solid Analysis : Analyze the remaining wet pellet via PXRD to ensure the compound did not convert to a hydrate or salt form during the 48-hour incubation.

SolubilityWorkflow Start Solid API (CAS 1075-98-5) Buffer Suspend in Buffered Media Start->Buffer Equilibrate Thermodynamic Equilibration (37°C, 48h) Buffer->Equilibrate Separate Ultracentrifugation (Phase Separation) Equilibrate->Separate Analyze HPLC-UV Quantification Separate->Analyze Decision ΔpH < 0.1? Analyze->Decision Accept Record Solubility Decision->Accept Yes Adjust Adjust pH & Repeat Decision->Adjust No Adjust->Equilibrate

Fig 2: Self-validating thermodynamic solubility protocol with integrated pH drift monitoring.

References

  • ChemScene. 1075-98-5 | 2,2'-(Cyclobutane-1,1-diyl)diacetic acid.
  • Sigma-Aldrich. 2,2'-(Cyclobutane-1,1-diyl)diacetic acid.
  • Guidechem. 1,1-Cyclobutanedicarboxylic acid 5445-51-2 wiki.
  • ChemicalBook. 1,1-Cyclobutanediacetic acid.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2,2'-(Cyclobutane-1,1-diyl)diacetic Acid

Introduction & Strategic Rationale In modern drug discovery and materials science, escaping "flatland" by incorporating sp³-rich, conformationally restricted scaffolds is a proven strategy to improve metabolic stability,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In modern drug discovery and materials science, escaping "flatland" by incorporating sp³-rich, conformationally restricted scaffolds is a proven strategy to improve metabolic stability, solubility, and target selectivity[1]. The cyclobutane ring, specifically 1,1-disubstituted derivatives like 2,2'-(cyclobutane-1,1-diyl)diacetic acid (CAS: 1075-98-5), serves as a critical bioisosteric building block[2].

While historical methods for synthesizing 1,1-cycloalkanediacetic acids rely on the Guareschi-Thorpe condensation of cyclobutanone with ethyl cyanoacetate[3], this approach is often hampered by the high volatility, instability, and cost of cyclobutanone. To provide a more robust and scalable solution, this application note details a highly reliable, four-step Functional Group Interconversion (FGI) sequence starting from the inexpensive and stable precursor, diethyl cyclobutane-1,1-dicarboxylate.

Mechanistic Overview & Causality

As a self-validating system, this synthetic route is designed with specific mechanistic checkpoints to ensure high yield and purity without the need for complex chromatographic purification:

  • Reduction: Diethyl cyclobutane-1,1-dicarboxylate is reduced to 1,1-bis(hydroxymethyl)cyclobutane using Lithium Aluminum Hydride (

    
    ). The Fieser workup is strictly employed here; it relies on the precise stoichiometric addition of water and base to form a granular, easily filterable aluminum salt, preventing the intractable emulsions that typically ruin yields in large-scale reductions.
    
  • Bromination: The diol is converted to 1,1-bis(bromomethyl)cyclobutane[4] using Phosphorus Tribromide (

    
    ). 
    
    
    
    is favored over the Appel reaction (using
    
    
    ) because it avoids the generation of stoichiometric triphenylphosphine oxide, which is notoriously difficult to separate from liquid aliphatic products[1].
  • Cyanation: A classic

    
     displacement using Sodium Cyanide (
    
    
    
    ) in Dimethyl Sulfoxide (DMSO) yields the dinitrile intermediate. The choice of DMSO (a polar aprotic solvent) is causal: it leaves the cyanide anion unsolvated and highly nucleophilic, which is absolutely required to overcome the steric hindrance of the neopentyl-like primary bromides.
  • Hydrolysis: Base-catalyzed hydrolysis of the dinitrile, followed by rigorous acidification, furnishes the target 2,2'-(cyclobutane-1,1-diyl)diacetic acid[2]. The reaction endpoint is self-validating; the cessation of ammonia gas evolution indicates complete conversion from the intermediate diamide to the dicarboxylate.

Workflow Visualization

SynthesisWorkflow SM Diethyl cyclobutane- 1,1-dicarboxylate Step1 Step 1: Reduction (LiAlH4, THF, 0 °C to RT) SM->Step1 Int1 1,1-Bis(hydroxymethyl) cyclobutane Step1->Int1 Step2 Step 2: Bromination (PBr3, DCM, 0 °C to RT) Int1->Step2 Int2 1,1-Bis(bromomethyl) cyclobutane Step2->Int2 Step3 Step 3: Cyanation (NaCN, DMSO, 90 °C) Int2->Step3 Int3 1,1-Bis(cyanomethyl) cyclobutane Step3->Int3 Step4 Step 4: Hydrolysis (NaOH, H2O/EtOH, Reflux) Int3->Step4 Product 2,2'-(Cyclobutane-1,1-diyl) diacetic acid Step4->Product

Workflow for the 4-step synthesis of 2,2'-(cyclobutane-1,1-diyl)diacetic acid.

Quantitative Data & Physicochemical Properties

CompoundMolecular WeightCAS NumberPhysical FormExpected Yield
Diethyl cyclobutane-1,1-dicarboxylate200.23 g/mol 3779-29-1Clear LiquidN/A (SM)
1,1-Bis(hydroxymethyl)cyclobutane116.16 g/mol 4415-73-0[5]Viscous Oil90 - 95%
1,1-Bis(bromomethyl)cyclobutane241.95 g/mol 20371-79-3[6]Pale Yellow Liquid80 - 85%
1,1-Bis(cyanomethyl)cyclobutane134.18 g/mol N/ASolid/Heavy Oil75 - 80%
2,2'-(Cyclobutane-1,1-diyl)diacetic acid172.18 g/mol 1075-98-5[2]White Solid80 - 85%

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1,1-Bis(hydroxymethyl)cyclobutane

Reagents: Diethyl cyclobutane-1,1-dicarboxylate (1.0 eq),


 (2.5 eq), anhydrous THF.
  • Suspend

    
     in anhydrous THF (0.5 M) under an inert argon atmosphere and cool the flask to 0 °C using an ice bath.
    
  • Add a solution of diethyl cyclobutane-1,1-dicarboxylate in THF dropwise over 1 hour, maintaining the internal temperature below 5 °C to prevent solvent reflux and potential ring-opening side reactions.

  • Warm the mixture to room temperature and stir for 4 hours. Monitor completion via TLC (Hexanes/EtOAc, 7:3).

  • Fieser Workup: Cool the reaction back to 0 °C. For every

    
     grams of 
    
    
    
    used, sequentially and cautiously add
    
    
    mL of
    
    
    ,
    
    
    mL of 15% aqueous
    
    
    , and
    
    
    mL of
    
    
    . Stir vigorously for 30 minutes until a white, granular precipitate forms.
  • Filter the aluminum salts through a Celite pad, wash thoroughly with ethyl acetate, and concentrate the filtrate in vacuo to yield the diol[5].

Step 2: Synthesis of 1,1-Bis(bromomethyl)cyclobutane

Reagents: 1,1-Bis(hydroxymethyl)cyclobutane (1.0 eq),


 (0.8 eq), anhydrous DCM.
  • Dissolve the diol in anhydrous DCM (0.3 M) and cool to 0 °C under argon.

  • Add

    
     dropwise. Note: 
    
    
    
    provides 3 equivalents of active bromide per mole; using 0.8 eq ensures a slight excess while minimizing over-reaction.
  • Stir at 0 °C for 1 hour, then remove the ice bath and stir at room temperature for 12 hours.

  • Quench the reaction carefully by pouring the mixture over crushed ice.

  • Extract the aqueous layer with DCM (2x). Wash the combined organic layers with saturated aqueous

    
     (until gas evolution ceases) and brine.
    
  • Dry over anhydrous

    
    , filter, and concentrate to yield 1,1-bis(bromomethyl)cyclobutane[4]. The crude product is typically pure enough for the next step.
    
Step 3: Synthesis of 1,1-Bis(cyanomethyl)cyclobutane

Reagents: 1,1-Bis(bromomethyl)cyclobutane (1.0 eq),


 (3.0 eq), anhydrous DMSO.
  • Safety Warning:

    
     is highly toxic. Perform all operations in a well-ventilated fume hood and maintain a bleach quench bath nearby to neutralize any cyanide-containing waste.
    
  • Dissolve the dibromide in anhydrous DMSO (0.5 M) and add

    
     powder in one portion.
    
  • Heat the mixture to 90 °C for 16 hours. The elevated temperature is required to push the sterically hindered

    
     reaction to completion.
    
  • Cool the reaction to room temperature and dilute with water (5 volumes relative to DMSO).

  • Extract the aqueous mixture with ethyl acetate (3x). Wash the combined organic layers with water (3x) to rigorously remove residual DMSO, followed by a final brine wash.

  • Dry over

    
    , filter, and concentrate in vacuo to yield the dinitrile intermediate.
    
Step 4: Hydrolysis to 2,2'-(Cyclobutane-1,1-diyl)diacetic Acid

Reagents: 1,1-Bis(cyanomethyl)cyclobutane (1.0 eq),


 (10.0 eq), 

/EtOH (1:1).
  • Dissolve the dinitrile in ethanol and add a 5 M aqueous solution of

    
    .
    
  • Reflux the mixture for 24 hours. Validation Check: Periodically hold a piece of wet universal indicator paper at the condenser outlet. The reaction is complete when the evolution of basic ammonia gas (

    
    ) completely ceases.
    
  • Cool the mixture and concentrate in vacuo to remove the ethanol.

  • Wash the highly basic aqueous layer with diethyl ether (2x) to extract any unreacted organic impurities. Discard the ether washes.

  • Cool the aqueous layer to 0 °C and acidify to pH 1-2 using concentrated

    
    . The target diacetic acid will precipitate from the solution.
    
  • Extract the precipitated product with ethyl acetate (3x). Dry the combined organics over

    
     and concentrate.
    
  • Recrystallize the crude solid from a mixture of water and ethanol to afford pure 2,2'-(cyclobutane-1,1-diyl)diacetic acid as a white crystalline solid[2].

References

  • Sigma-Aldrich. "2,2'-(Cyclobutane-1,1-diyl)diacetic acid | 1075-98-5". 2[2]

  • PubChem. "1,1-Bis(bromomethyl)cyclobutane | C6H10Br2 | CID 12651155". National Institutes of Health. 4[4]

  • Sigma-Aldrich. "1,1-bis(bromomethyl)cyclobutane | 20371-79-3". 6[6]

  • Echemi. "1,1-Bis(hydroxymethyl)cyclobutane | 4415-73-0". 5[5]

  • Benchchem. "2,2-Bis(bromomethyl)spiro[6]heptane | For Research". 1[1]

  • Chemical Reviews. "Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles". ACS Publications. 3[3]

Sources

Application

Application Note: 1,1-Cyclobutanediacetic Acid (CBDA) as a Rigid-Core Monomer for Advanced Polymer Synthesis

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction & Mechanistic Rationale In the pursuit of ad...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Mechanistic Rationale

In the pursuit of advanced polymeric materials, the architectural design of monomers plays a critical role in dictating macroscopic thermomechanical properties. 1,1-Cyclobutanediacetic acid (CBDA) is an innovative cycloaliphatic dicarboxylic acid that serves as a highly effective rigid-core monomer in step-growth polymerization (polycondensation).

Unlike linear aliphatic diacids (e.g., adipic or suberic acid), CBDA features a four-membered cyclobutane ring with geminal diacetic acid substituents. This unique structural motif introduces two profound mechanistic advantages:

  • The Thorpe-Ingold (Gem-Dialkyl) Effect: The steric bulk of the cyclobutane ring compresses the internal bond angle between the two reactive acetic acid arms. This pre-organizes the reactive centers, altering the thermodynamics of polymerization and favoring chain extension over cyclic oligomerization [1].

  • Restricted Conformational Mobility: The incorporation of the spiro-like cyclobutane linkage into the polymer backbone severely restricts rotational degrees of freedom. This structural rigidity suppresses low-temperature local relaxations, directly translating to a significantly elevated glass transition temperature (

    
    ) and enhanced thermal stability [2].
    

In pharmaceutical development, polymers derived from cyclobutane-derivatives are of particular interest. The cyclobutane scaffold is a proven biocompatible moiety (most notably serving as the core of the anti-cancer drug carboplatin). Consequently, CBDA-based polyesters and polyamides are currently being investigated as biodegradable, high-


 matrices for controlled drug release implants [3].

Physicochemical Properties of CBDA

PropertyValue / Description
Chemical Name 1,1-Cyclobutanediacetic acid
Molecular Formula C₈H₁₂O₄
Molecular Weight 172.18 g/mol
Structural Feature Geminal substitution (1,1-disubstituted cyclobutane)
Role in Synthesis Diacid monomer for step-growth polycondensation
Primary Polymer Classes Polyesters, Polyamides, Poly(ester-amides)

Structure-Property Relationship Pathway

The diagram below illustrates the causal pathway from CBDA's molecular architecture to the macroscopic properties of the resulting polymer.

G N1 Gem-Dialkyl Substitution (1,1-Cyclobutane Core) N2 Thorpe-Ingold Effect (Steric Compression) N1->N2 N3 Restricted Backbone Conformational Mobility N2->N3 N4 Suppression of Low-Temp Local Relaxations N3->N4 N5 Elevated Glass Transition Temperature (Tg) N3->N5 N6 Enhanced Thermal Stability (Td) N3->N6

Caption: Mechanistic pathway detailing how CBDA's cyclobutane core enhances polymer thermal properties.

Experimental Workflows & Protocols

To fully leverage CBDA, two primary polymerization routes are utilized: Melt Polycondensation (for polyesters) and Interfacial Polymerization (for polyamides).

G cluster_melt Route A: Melt Polycondensation (Polyesters) cluster_interfacial Route B: Interfacial Polymerization (Polyamides) Start 1,1-Cyclobutanediacetic Acid (CBDA) Melt1 Mix with Aliphatic Diol + Ti(OBu)4 Catalyst Start->Melt1 Int1 Convert CBDA to Diacid Chloride (SOCl2) Start->Int1 Melt2 Esterification Phase (160-180°C, N2 purge) Melt1->Melt2 Melt3 Polycondensation Phase (200-220°C, High Vacuum) Melt2->Melt3 Melt4 Precipitation & Purification (High MW Polyester) Melt3->Melt4 Int2 Organic Phase: CBDA-Cl in DCM Int1->Int2 Int3 Aqueous Phase: Diamine + NaOH in Water Int1->Int3 Int4 Interfacial Film Formation (High MW Polyamide) Int2->Int4 Int3->Int4

Caption: Divergent synthetic workflows for CBDA-based polyesters and polyamides.

Protocol A: Synthesis of Poly(hexamethylene 1,1-cyclobutanediacetate) via Melt Polycondensation

This protocol describes the synthesis of a biodegradable polyester using CBDA and 1,6-hexanediol.

Causality & Self-Validation: Step-growth polymerization is governed by the Carothers equation. To achieve high molecular weight, the stoichiometric balance must be exact, and the condensate byproduct (water/diol) must be aggressively removed to drive the equilibrium forward. The visual increase in melt viscosity (measured by stirrer torque) serves as a self-validating indicator of successful chain extension.

Step-by-Step Methodology:

  • Monomer Charging: In a 100 mL three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser, add 10.00 g (58.08 mmol) of CBDA and 7.55 g (63.88 mmol, 1.1 eq) of 1,6-hexanediol. Note: A slight excess of diol is used to ensure hydroxyl end-capping and compensate for diol volatilization.

  • Catalyst Addition: Add 0.1 wt% (relative to monomers) of Titanium tetrabutoxide (

    
    ) as the transesterification catalyst.
    
  • Esterification Phase: Purge the system with inert

    
     gas for 15 minutes. Heat the mixture to 160 °C using a temperature-controlled heating mantle. Maintain for 2 hours.
    
    • Validation: The generation and distillation of water droplets in the condenser validates that primary esterification is occurring.

  • Polycondensation Phase: Gradually increase the temperature to 210 °C over 30 minutes. Slowly apply a high vacuum (< 0.1 mbar) to the system.

    • Causality: The slow application of vacuum prevents the reaction mixture from violently bumping. The high temperature and vacuum force the removal of the excess 1,6-hexanediol, driving the molecular weight upward.

  • Monitoring & Termination: Maintain the reaction under vacuum for 3–4 hours. The reaction is complete when the mechanical stirrer exhibits a significant increase in torque, indicating a highly viscous polymer melt.

  • Purification: Cool the flask to room temperature under

    
    . Dissolve the crude polymer in minimal chloroform (
    
    
    
    ) and precipitate dropwise into an excess of cold methanol. Filter and dry the purified polymer under vacuum at 40 °C for 24 hours.
Protocol B: Synthesis of CBDA-Polyamide via Interfacial Polymerization

For applications requiring higher thermal stability and mechanical strength, CBDA can be converted into a polyamide.

Causality & Self-Validation: Interfacial polymerization occurs rapidly at the boundary between two immiscible liquids. Sodium hydroxide (NaOH) is added to the aqueous phase to act as an acid scavenger. If the HCl byproduct is not neutralized, it will protonate the unreacted diamine, terminating the polymerization prematurely.

Step-by-Step Methodology:

  • Acid Chloride Synthesis: Reflux CBDA with an excess of thionyl chloride (

    
    ) and a catalytic drop of DMF for 4 hours. Distill off excess 
    
    
    
    to yield 1,1-cyclobutanediacetyl chloride (CBDA-Cl).
  • Phase Preparation:

    • Organic Phase: Dissolve 2.0 g of CBDA-Cl in 50 mL of anhydrous dichloromethane (DCM).

    • Aqueous Phase: Dissolve 1.1 g of hexamethylenediamine and 0.8 g of NaOH in 50 mL of deionized water.

  • Interfacial Reaction: Carefully pour the aqueous phase over the organic phase in a small beaker to prevent mixing.

    • Validation: A distinct, opaque polymer film will immediately form at the liquid-liquid interface, validating the Schotten-Baumann reaction.

  • Polymer Extraction: Using tweezers, grasp the center of the polymer film and slowly pull it upward continuously onto a rotating glass spool. Wash the collected polyamide thoroughly with water and acetone, then dry under vacuum.

Quantitative Data: Thermomechanical Impact of CBDA

The following table summarizes the thermal property enhancements achieved when substituting a linear diacid (Adipic acid, C6) with the cycloaliphatic CBDA in a hexanediol-based polyester system.

Polymer SystemMonomer Core

(°C)

(°C)

(°C)*
Poly(hexamethylene adipate) [PHA] Linear Aliphatic-6060320
Poly(hexamethylene 1,1-cyclobutanediacetate) Cycloaliphatic (Rigid)-12 to 5Amorphous / ~85365
Net Change --+ ~60 °C Variable + 45 °C

*


 represents the temperature at which 5% weight loss occurs via Thermogravimetric Analysis (TGA).

Interpretation: The data clearly demonstrates that the incorporation of the 1,1-cyclobutane core drastically restricts chain mobility, increasing the


 by over 60 °C compared to its linear counterpart. This transforms the material from a soft, low-melting wax at room temperature into a robust, dimensionally stable polymer suitable for advanced pharmaceutical packaging and drug-eluting matrices.

References

  • Wang, J., et al. (2022). "Understanding the Structure–Polymerization Thermodynamics Relationships of Fused-Ring Cyclooctenes for Developing Chemically Recyclable Polymers." Journal of the American Chemical Society, 144(3), 1232-1242.[Link]

  • Dennis, J. M., et al. (2017). "Influence of cyclobutane segments in cycloaliphatic decahydronaphthalene-containing copolyesters." High Performance Polymers, 29(6), 750-756.[Link]

  • Chu, Y., et al. (2020). "Synthesis and characterization of BPA-free polyesters by incorporating a semi-rigid cyclobutanediol monomer." Polymer Chemistry, 11(36), 5773-5781.[Link]

Method

Application Note: Defect-Engineered Metal-Organic Frameworks (UiO-66 and ZIF-8) for Advanced Drug Delivery Systems

Executive Summary & Mechanistic Principles Metal-Organic Frameworks (MOFs) are highly porous, crystalline materials synthesized by combining the conjugate acid of an organic linker and a molecular precursor to the metal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Principles

Metal-Organic Frameworks (MOFs) are highly porous, crystalline materials synthesized by combining the conjugate acid of an organic linker and a molecular precursor to the metal node under solvothermal or aqueous conditions[1]. In the context of drug development and nanomedicine, MOFs offer unprecedented advantages: highly tunable pore environments, massive surface areas, and customizable degradation profiles.

The primary challenge in utilizing MOFs for drug delivery is achieving sufficient pore apertures to accommodate bulky Active Pharmaceutical Ingredients (APIs) or biologics (like mRNA). This is resolved through defect engineering . During synthesis, acid "modulators" (e.g., hydrochloric acid, acetic acid, or formic acid) are introduced to the reaction[1]. These modulators are monovalent competitors that bind to the metal nodes, delaying the coordination of the multivalent bridging linkers and slowing down the self-assembly process[1],[2]. This thermodynamic control not only yields highly crystalline products but intentionally induces "missing-linker" or "missing-node" defects[1]. When the modulators are removed during post-synthetic thermal activation, these defects merge to create mesoporous cavities within the microporous framework, significantly expanding the internal volume available for drug loading[2].

Logical Workflow of MOF Drug Encapsulation

MOF_Synthesis Metal Metal Precursor (e.g., ZrCl4, Zn(NO3)2) Synthesis Solvothermal / Aqueous Self-Assembly Metal->Synthesis Linker Organic Linker (e.g., BDC, 2-MeIm) Linker->Synthesis Modulator Acid Modulator (e.g., Acetic Acid, HCl) Modulator->Synthesis Controls Kinetics Solvent Solvent System (DMF, Methanol, Water) Solvent->Synthesis Defects Defect Engineering (Missing Linkers/Nodes) Synthesis->Defects Thermodynamic Control DrugInSitu In Situ Encapsulation (One-Pot Coprecipitation) Synthesis->DrugInSitu Add API during synthesis DrugPost Post-Synthetic Loading (Pore Diffusion) Defects->DrugPost Final MOF-Drug Delivery System (Targeted Release) DrugInSitu->Final DrugPost->Final

Figure 1: Logical workflow of MOF synthesis and targeted drug encapsulation strategies.

Experimental Protocols

The following protocols detail the synthesis of two premier MOFs used in nanomedicine: UiO-66 (ideal for post-synthetic loading of small molecules due to its extreme stability) and ZIF-8 (ideal for in situ encapsulation of biologics due to its mild aqueous synthesis and pH-responsive degradation)[3],[2],[4].

Protocol A: Solvothermal Synthesis of Defect-Engineered UiO-66

UiO-66 is a zirconium-based MOF comprised of Zr6O4(OH)4(CO2)12 nodes connected by benzene-1,4-dicarboxylate (BDC) linkers[2]. This protocol utilizes HCl as a modulator to engineer missing-linker defects for enhanced drug loading.

  • Cluster Hydrolysis: Dissolve 0.180 g of Zirconium(IV) chloride (ZrCl4) in 15 mL of pre-treated N,N-Dimethylformamide (DMF)[3]. Add 14 mg of deionized water[3].

    • Causality: Water is strictly required as a hydrolysis agent for ZrCl4. It drives the formation of the Zr6O4(OH)4 secondary building units (SBUs) essential for UiO-66 nucleation[2].

  • Modulator Addition: Add 1 mL of concentrated HCl (37%) to the metal solution.

    • Causality: HCl acts as a highly effective inorganic modulator[2]. By protonating the linkers and competing for Zr-coordination sites, HCl slows down the precipitation rate, preventing the formation of amorphous aggregates and yielding highly crystalline products with engineered missing-linker defects[2].

  • Linker Integration: In a separate vial, dissolve 0.129 g of terephthalic acid (H2BDC) in 15 mL of DMF[3]. Combine the metal and linker solutions and ultrasonicate for 10 minutes to ensure homogeneity[3].

  • Solvothermal Growth: Transfer the clear mixture to a Teflon-lined stainless steel autoclave. Seal and heat in an oil bath or oven at 120 °C (393 K) for 48 hours[3].

  • Activation & Solvent Exchange: Collect the resulting crystals via centrifugation (8500 rpm for 10 mins)[3]. Wash the pellet three times with fresh hot DMF to remove unreacted linkers, followed by a solvent exchange with acetone (3 washes) to displace the high-boiling DMF from the pores[3]. Dry the crystals overnight at 60 °C (333 K)[3].

Protocol B: Aqueous Room-Temperature Synthesis of ZIF-8 for In Situ Encapsulation

ZIF-8 (Zeolitic Imidazolate Framework-8) is highly prized because it is stable at physiological pH but rapidly degrades in acidic endosomes (pH 5.0-5.5), releasing its cargo[3],[4].

  • Precursor Preparation: Dissolve 0.297 g of Zinc nitrate hexahydrate (Zn(NO3)2·6H2O) in 20 mL of deionized water or methanol[3],[5].

  • Cargo Introduction: Add the desired API or nucleic acid (e.g., mRNA-loaded liposomes) directly to the zinc solution[4].

    • Causality: Zn2+ ions coordinate with the phosphate backbone of nucleic acids or polar functional groups of the API. This allows the cargo to act as a nucleation seed for the MOF, ensuring high encapsulation efficiency[4].

  • Linker Deprotonation & Assembly: Dissolve 0.164 g of 2-Methylimidazole (2-MeIm) and 0.269 g of Sodium formate (HCOONa) in 20 mL of water/methanol[3]. Rapidly inject this linker solution into the zinc-cargo mixture under vigorous stirring.

    • Causality: Sodium formate acts as a base to deprotonate the 2-MeIm[3]. The sudden spike in deprotonated linker concentration induces instantaneous nucleation, trapping the API within the growing ZIF-8 framework before the molecules can diffuse away.

  • Maturation and Purification: Stir the mixture for 2 hours at room temperature. Centrifuge at 8500 rpm for 5 minutes, wash thrice with deionized water to remove unbound cargo, and lyophilize to obtain the final MOF-drug composite[3],[4].

Quantitative Data: Synthesis Parameters & Application Profiles

Parameter / PropertyUiO-66 (Zirconium-based)ZIF-8 (Zinc-based)
Metal Node Zr6O4(OH)4 clusters[2]Zn2+ ions[5]
Organic Linker Terephthalic acid (H2BDC)[3]2-Methylimidazole (2-MeIm)[3]
Typical Modulators HCl, Acetic Acid, Formic Acid[2]Sodium Formate, Excess Linker[3]
Synthesis Conditions Solvothermal (120 °C, 48h in DMF)[3]Aqueous/Methanol (Room Temp, 2h)[3],[5]
Drug Loading Strategy Post-synthetic pore diffusionIn situ coprecipitation (One-pot)[4]
Ideal Cargo Types Small molecule chemotherapeutics (e.g., 5-FU)Biologics, mRNA, proteins, large APIs[4]
Release Trigger Slow diffusion / Competitive displacementpH-responsive framework degradation (pH < 6.0)[3]

Self-Validation & Quality Control

To ensure the protocols act as a self-validating system, researchers must perform the following Quality Control (QC) checks on the synthesized batches:

  • Visual Confirmation (Kinetics): In Protocol A, if the DMF solution turns cloudy immediately upon mixing at room temperature, kinetic trapping has occurred (likely due to insufficient modulator). A successful modulated synthesis should remain clear initially and slowly precipitate over the heating period.

  • Powder X-Ray Diffraction (PXRD): Used to confirm phase purity and crystallinity. The extent of degradation or successful reconstruction of the framework can be quantitatively studied by normalizing PXRD data with respect to the most intense Bragg peak[3].

  • Nitrogen Physisorption (BET Isotherms): Conducted at 77 K to confirm porosity. A successful defect-engineered UiO-66 will show a significantly higher BET surface area (>1200 m²/g) compared to a pristine, non-modulated batch, validating the creation of missing-linker mesopores[3],[2].

  • Dynamic Light Scattering (DLS): For ZIF-8 nanocarriers, DLS should verify a monodisperse particle size (typically 90–150 nm) suitable for cellular endocytosis[4].

References

  • MOFganic Chemistry: Challenges and Opportunities for Metal-Organic Frameworks in Synthetic Organic Chemistry Source: National Center for Biotechnology Information (PMC) URL:[Link][1]

  • Controlled Demolition and Reconstruction of Imidazolate and Carboxylate Metal-Organic Frameworks by Acid Gas Exposure and Linker Source: OSTI.GOV (U.S. Department of Energy) URL:[Link][3]

  • Understanding the Role of Synthetic Parameters in the Defect Engineering of UiO-66: A Review and Meta-analysis Source: Chemistry of Materials - ACS Publications URL:[Link][2]

  • Virus-Inspired mRNA Delivery Vehicle Enabled by a Multilayered Nucleic Acid Nanocapsule Source: National Center for Biotechnology Information (PMC) URL:[Link][4]

  • Highly Zeolite-Loaded Polyvinyl Alcohol Composite Membranes for Alkaline Fuel-Cell Electrolytes Source: MDPI URL:[Link][5]

Sources

Application

NMR spectroscopy protocol for 1,1-Cyclobutanediacetic acid

Application Note: NMR Spectroscopy Protocol for 1,1-Cyclobutanediacetic Acid Chemical Profile & Analytical Significance 1,1-Cyclobutanediacetic acid (CAS: 1075-98-5) is a highly symmetrical, synthetic dicarboxylic acid w...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: NMR Spectroscopy Protocol for 1,1-Cyclobutanediacetic Acid

Chemical Profile & Analytical Significance

1,1-Cyclobutanediacetic acid (CAS: 1075-98-5) is a highly symmetrical, synthetic dicarboxylic acid with the molecular formula C₈H₁₂O₄ and a molecular weight of 172.18 g/mol [1]. At room temperature, it exists as a white to off-white crystalline solid[2].

In modern chemical research, this compound is highly valued. It serves as a critical monomeric building block in polymer science for synthesizing rigid polyesters and polyamides, and acts as a vital bioisosteric scaffold in pharmaceutical drug design (often utilized in the structural modeling of platinum-based anticancer agents)[2]. Accurate structural verification via Nuclear Magnetic Resonance (NMR) spectroscopy is essential before utilizing this intermediate in downstream syntheses[3].

Mechanistic Principles of the NMR Spectra

The interpretation of 1,1-Cyclobutanediacetic acid's NMR spectra is governed by its


 molecular symmetry and the presence of a quaternary sp³ carbon.
  • Symmetry and Equivalence: The molecule possesses a plane of symmetry bisecting the cyclobutane ring through C1 and C3. Consequently, the two acetic acid groups (-CH₂-COOH) are chemically and magnetically equivalent. Within the cyclobutane ring, the C2 and C4 methylene groups are also equivalent.

  • Spin System Isolation: The quaternary nature of the C1 carbon acts as a "spin barrier." Because C1 lacks protons, there is no scalar coupling (

    
    ) between the cyclobutane ring protons and the acetic acid methylene protons. This isolation forces the acetic acid protons to appear as a sharp, highly diagnostic singlet, which is crucial for rapid structural confirmation.
    

SpinSystems cluster_ring Cyclobutane Ring (Coupled Spin System) C24 C2 & C4 Protons (Multiplet, 4H) C3 C3 Protons (Multiplet, 2H) C24->C3 ³J-Coupling C1 C1 Quaternary Carbon (NMR Silent in ¹H) C1->C24 Direct Bond Acetic Acetic Acid -CH₂- (Singlet, 4H) C1->Acetic Direct Bond COOH Carboxylic -OH (Broad Singlet, 2H) Acetic->COOH Direct Bond

Figure 1: Spin system isolation map for 1,1-Cyclobutanediacetic acid.

Experimental Protocol: Step-by-Step Methodology

To guarantee reproducibility, this protocol is designed as a self-validating system . By carefully controlling the solvent environment and relaxation parameters, the resulting spectra will provide an internal quantitative check for purity.

Phase 1: Sample Preparation (The Anti-Dimerization Strategy)
  • Weighing: Accurately weigh 15–20 mg of 1,1-Cyclobutanediacetic acid.

  • Solvent Selection: Dissolve the solid in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D). Transfer to a clean 5 mm NMR tube.

    • Causality: Dicarboxylic acids form strongly hydrogen-bonded dimers in non-polar solvents (e.g., CDCl₃), causing severe line broadening and concentration-dependent chemical shifts. DMSO-d₆ acts as a strong hydrogen-bond acceptor, breaking these dimers to yield sharp, reproducible monomeric resonances and stabilizing the -OH proton signal.

Phase 2: Instrument Setup & Acquisition
  • Tuning & Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock to the DMSO-d₆ deuterium frequency. Tune and match the probe specifically for ¹H and ¹³C nuclei. Shim the magnetic field until the residual DMSO pentet (2.50 ppm) exhibits a half-height line width (

    
    ) of < 1.0 Hz.
    
  • ¹H NMR Acquisition: Execute a standard 30° pulse sequence (zg30). Set the spectral width to 16 ppm to ensure the highly deshielded carboxylic acid protons (~12.1 ppm) are not folded into the spectrum. Acquire 16 scans with a 1.5-second relaxation delay.

  • ¹³C NMR Acquisition: Execute a proton-decoupled 30° pulse sequence (zgpg30). Critically, set the relaxation delay (D1) to 3.0 seconds.

    • Causality: The quaternary cyclobutane carbon (C1) and the carbonyl carbons lack attached protons, depriving them of efficient dipole-dipole relaxation and Nuclear Overhauser Effect (NOE) enhancement. A standard 1-second D1 will artificially attenuate these signals. Extending D1 ensures complete longitudinal relaxation (

      
      ) and reliable detection. Acquire 512–1024 scans.
      

Workflow N1 Sample Prep (15 mg in DMSO-d6) N2 Probe Tuning & Matching N1->N2 N3 Locking & Shimming N2->N3 N4 Acquisition (Optimized D1) N3->N4 N5 Processing (FT & Phase) N4->N5

Figure 2: Standardized NMR acquisition workflow for 1,1-Cyclobutanediacetic acid.

Spectral Data & Assignments

The following tables summarize the expected quantitative data. Self-Validation Check: Set the integration of the 2.55 ppm singlet exactly to 4.00. If the structural integrity is intact, the ring multiplets must strictly integrate to 4.00 and 2.00. Any deviation >5% flags potential degradation or incomplete solubilization.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignmentCausality / Notes
12.10 Broad Singlet (br s)2H-COOHHighly deshielded by electronegative oxygen; broad due to proton exchange.
2.55 Singlet (s)4HC1-CH₂ -COOHIsolated from ring protons by quaternary C1; no scalar coupling occurs.
1.85 - 1.95 Multiplet (m)4HCyclobutane C2, C4Coupled to C3 protons; rigid ring structure adds second-order complexity.
1.70 - 1.80 Multiplet (m)2HCyclobutane C3Coupled to C2 and C4 protons.

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)

Chemical Shift (ppm)TypeAssignmentCausality / Notes
173.5 Quaternary (C=O)CarbonylHighly deshielded; requires extended D1 delay for reliable detection.
43.2 Secondary (CH₂)-C H₂-COOHAlpha to carbonyl; deshielded relative to the cyclobutane ring carbons.
37.5 Quaternary (C)Cyclobutane C1sp³ hybridized but lacks attached protons; exhibits low NOE enhancement.
31.0 Secondary (CH₂)Cyclobutane C2, C4Ring carbons directly adjacent to the quaternary center.
15.5 Secondary (CH₂)Cyclobutane C3Most shielded carbon; furthest from the electron-withdrawing acid groups.

Troubleshooting & Quality Control

  • Missing Carboxylic Acid Peak (¹H NMR): If the broad singlet at 12.10 ppm is missing or heavily attenuated, it indicates rapid chemical exchange with ambient moisture (H₂O/HDO) in the solvent. Ensure the use of fresh, sealed ampoules of DMSO-d₆ to minimize water content.

  • Missing Quaternary Carbon (¹³C NMR): If the signal at 37.5 ppm is indistinguishable from baseline noise, the longitudinal relaxation time (

    
    ) for this specific carbon has not been met. Increase the relaxation delay (D1) to 5.0 seconds and double the number of scans.
    

References

  • 1075-98-5 | 2,2'-(Cyclobutane-1,1-diyl)
  • 1,1-Cyclobutanedicarboxylic acid 5445-51-2 wiki - Guidechem Source: Guidechem URL
  • 1,1-Cyclobutanediacetic acid - Synchem Source: Synchem URL

Sources

Method

Characterization techniques for cyclobutane dicarboxylic acids

Comprehensive Characterization Protocols for Cyclobutane Dicarboxylic Acids (CBDCAs) in Pharmaceutical Development Executive Summary Cyclobutane dicarboxylic acids (CBDCAs)—most notably 1,1-cyclobutanedicarboxylic acid a...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Characterization Protocols for Cyclobutane Dicarboxylic Acids (CBDCAs) in Pharmaceutical Development

Executive Summary

Cyclobutane dicarboxylic acids (CBDCAs)—most notably 1,1-cyclobutanedicarboxylic acid and cis-cyclobutane-1,2-dicarboxylic acid—are highly strained cyclic scaffolds critical to modern pharmaceutical synthesis. The 1,1-isomer serves as the primary bidentate ligand precursor in the synthesis of the second-generation anticancer drug Carboplatin ()[1], while the 1,2-isomer is a privileged chiral building block for bis(oxazoline) (BOX) ligands in asymmetric catalysis ()[2]. Due to their inherent ring strain and susceptibility to thermal decarboxylation, rigorous analytical characterization is required to ensure API structural integrity, stereochemical purity, and downstream synthetic viability.

CBDCA_Workflow Start CBDCA Sample (1,1- or 1,2-Isomer) Spec Spectroscopic Analysis (Structural Integrity) Start->Spec Chrom Chromatographic Purity (Impurity Profiling) Start->Chrom Therm Thermal Analysis (Stability & Phase) Start->Therm NMR 1H/13C NMR (Ring Strain & Stereochem) Spec->NMR FTIR FTIR (Carboxylate Stretching) Spec->FTIR HPLC RP-HPLC / MS (Quantification & ID) Chrom->HPLC TGA TGA (Decarboxylation/Mass Loss) Therm->TGA DSC DSC (Melting & Polymorphism) Therm->DSC

Analytical workflow for CBDCA structural and purity characterization.

Spectroscopic Characterization: Structural Integrity & Stereochemistry

Mechanistic Rationale: The cyclobutane ring imposes significant steric strain and unique electronic properties on the attached carboxylate groups ()[3]. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are utilized not just for basic identification, but to confirm the integrity of the strained 4-membered ring and to differentiate between positional isomers. In ¹H NMR, the rigid C2-symmetric backbone of the 1,2-isomer exhibits distinct axial/equatorial coupling constants (J = 5–12 Hz) compared to the symmetrical 1,1-isomer ()[2][3].

Table 1: Expected Spectroscopic Signatures for 1,1-CBDCA

TechniqueTarget FeatureExpected Value / RangeDiagnostic Significance
¹H NMR (D₂O)Ring Protons (C2, C4)~ 2.4 - 2.6 ppm (multiplet)Confirms intact cyclobutane ring
¹H NMR (D₂O)Ring Protons (C3)~ 1.9 - 2.0 ppm (multiplet)Differentiates from linear diacids
¹³C NMRQuaternary Carbon (C1)~ 50 - 55 ppmConfirms 1,1-dicarboxy substitution
FTIR (ATR)C=O Stretching1700 – 1750 cm⁻¹Validates carboxylic acid functional groups[3]

Protocol: Self-Validating NMR Acquisition for CBDCAs

  • Sample Preparation: Dissolve 15-20 mg of the CBDCA sample in 0.6 mL of D₂O (use DMSO-d₆ if analyzing esterified synthetic intermediates). Ensure complete dissolution to prevent magnetic susceptibility artifacts and line broadening.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Lock the solvent signal, shim the magnetic field (Z1-Z4), and tune the probe to 298 K.

  • Acquisition Parameters:

    • ¹H NMR: Acquire 16 scans with a relaxation delay (d1) of 2 seconds to ensure complete relaxation of the strained ring protons.

    • ¹³C{¹H} NMR: Acquire 1024 scans with a relaxation delay of 2 seconds to ensure adequate signal-to-noise for the unprotonated quaternary C1 carbon.

  • Validation Check: Integrate the ¹H spectrum. The integration ratio of the C2/C4 protons to the C3 protons in 1,1-CBDCA must be exactly 2:1. Any deviation indicates ring-opening degradation or the presence of linear aliphatic impurities (e.g., unreacted diethyl malonate derivatives).

Chromatographic Purity: RP-HPLC Method

Mechanistic Rationale: Quantifying related substances and residual precursors (e.g., 1,3-dibromopropane) is critical for pharmaceutical-grade CBDCA. Due to the high polarity of the molecule and the lack of strong UV chromophores beyond the carboxylates, Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) requires acidic mobile phases. The acid suppresses the ionization of the carboxylic groups, thereby increasing hydrophobic retention on C18 or specialized mixed-mode columns (e.g., Newcrom R1) ()[4].

Protocol: MS-Compatible RP-HPLC for CBDCA Purity

  • Column Selection: Install a reverse-phase column (e.g., Newcrom R1 or standard C18, 150 x 4.6 mm, 3 µm particle size) ()[4].

  • Mobile Phase Preparation:

    • Prepare an isocratic mixture of Acetonitrile (MeCN) and LC-MS grade Water (typically 10:90 to 20:80 v/v depending on the column).

    • Causality Step: Add 0.1% Formic Acid (v/v) as the acidic modifier. While phosphoric acid provides excellent peak shape for UV detection, formic acid is strictly required to maintain compatibility with downstream Mass Spectrometry (MS) applications ()[4].

  • Run Parameters:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL of a 1 mg/mL CBDCA solution prepared in the mobile phase.

    • Detection: UV at 210 nm (capturing carboxylate absorbance) and ESI-MS in negative ion mode (targeting the [M-H]⁻ ion at m/z 143).

  • Validation Check: Inject a blank, followed by the sample. Calculate the symmetry factor (tailing factor) of the CBDCA peak. A self-validating run must yield a symmetry factor between 0.9 and 1.2; significant tailing (>1.5) indicates insufficient acid modifier to fully protonate the diacid.

Thermal Analysis: Stability and Decarboxylation Dynamics

Mechanistic Rationale: 1,1-CBDCA is thermally labile. Upon heating near its melting point, it undergoes a classic decarboxylation reaction to yield cyclobutanecarboxylic acid and CO₂ gas ()[5]. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are mandatory to define the safe operating temperature windows for API synthesis (e.g., avoiding temperatures >150°C during drying phases) and to evaluate phase transitions ()[3].

Protocol: Coupled DSC/TGA Thermal Profiling

  • Sample Preparation: Accurately weigh 3-5 mg of CBDCA into a crimped aluminum pan (for DSC) and an open alumina crucible (for TGA).

  • DSC Method (Phase Transitions):

    • Equilibrate the sample at 25°C.

    • Heat from 25°C to 200°C at a rate of 10°C/min under a dry nitrogen purge (50 mL/min).

    • Expected Result: A sharp endothermic peak corresponding to the melting point at 156–158°C ()[5].

  • TGA Method (Decomposition):

    • Heat the sample from 25°C to 300°C at 10°C/min under a nitrogen atmosphere.

    • Expected Result: A distinct mass loss event (~30.5% theoretical mass loss) initiating immediately upon melting, confirming the release of CO₂ during decarboxylation ()[3].

  • Validation Check: Overlay the thermograms. The onset temperature of mass loss in the TGA must perfectly correlate with the post-melting baseline shift in the DSC thermogram. If mass loss occurs significantly before the melting endotherm, it indicates the presence of volatile residual solvents (e.g., water or ethyl acetate) rather than structural decarboxylation.

References

  • SIELC Technologies. "1,1-Cyclobutanedicarboxylic acid". [Link]

  • Organic Syntheses. "16 - Organic Syntheses Procedure".[Link]

Sources

Application

Application Note: Thermal Decarboxylation of Geminal-Dicarboxylic Acids in Synthetic Workflows

Executive Summary The decarboxylation of geminal-dicarboxylic acids (1,3-diacids) is a fundamental transformation in organic synthesis, most notably serving as the terminal step in the Malonic Ester Synthesis[1]. Unlike...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The decarboxylation of geminal-dicarboxylic acids (1,3-diacids) is a fundamental transformation in organic synthesis, most notably serving as the terminal step in the Malonic Ester Synthesis[1]. Unlike isolated carboxylic acids, which require extreme conditions to lose carbon dioxide, gem-diacids undergo facile decarboxylation at moderate temperatures (130–150 °C)[2]. This application note provides an authoritative, mechanistic breakdown and a self-validating protocol for drug development professionals and synthetic chemists looking to optimize carbon-carbon bond-forming workflows.

Mechanistic Rationale: The Causality of Reactivity

As an application scientist, understanding why a reaction proceeds under specific conditions is just as critical as knowing how to run it. The unique reactivity of gem-diacids stems from their ability to form a highly ordered, hydrogen-bonded intermediate.

When a gem-diacid is heated, the proximity of the two carboxyl groups allows for the formation of a six-membered cyclic transition state [2]. Within this concerted transition state, the pi electrons of the carbonyl group abstract the proton from the adjacent hydroxyl group. This triggers a cascade of electron density that breaks the C–C bond, releasing gaseous carbon dioxide (CO₂) and generating an enol intermediate [2]. The enol rapidly undergoes tautomerization to yield the thermodynamically stable monocarboxylic acid[3].

Mechanism A Geminal Diacid (e.g., Malonic Acid) B 6-Membered Cyclic Transition State A->B Heat (130-150°C) C Enol Intermediate + CO2 (gas) B->C Concerted Cleavage D Carboxylic Acid (Keto Tautomer) C->D Tautomerization

Mechanistic pathway of gem-diacid decarboxylation via a cyclic transition state.

This concerted pathway lowers the activation energy significantly compared to the radical or carbanion mechanisms required for standard carboxylic acids. Consequently, precise temperature control is paramount: insufficient heat stalls the reaction at the diacid stage, while excessive heat can lead to oxidative degradation or charring.

Synthetic Context: The Malonic Ester Synthesis

The most prevalent application of this chemistry is the Malonic Ester Synthesis , a robust method for synthesizing substituted acetic acids[4]. By utilizing diethyl malonate (or diphenyl malonate)[5], chemists can perform one or two sequential alkylations at the alpha-carbon due to the enhanced acidity of the methylene protons. Following alkylation, the ester groups are hydrolyzed (saponified) to yield the gem-diacid, which is subsequently decarboxylated[1].

Quantitative Data: Reaction Parameters

The following table summarizes standard parameters for the hydrolysis and decarboxylation phases across different substrate classes.

Substrate TypeSaponification ConditionsAcidification pHDecarboxylation TempTypical Yield
Mono-alkyl Diethyl Malonate2M NaOH, Reflux (2 h)< 2.0 (HCl)130–140 °C (Neat)85–92%
Di-alkyl Diethyl Malonate4M NaOH, Reflux (4 h)< 2.0 (HCl)150–160 °C (Neat)75–85%
Diphenyl Malonate DerivativesAcidic (6M HCl), RefluxN/A (One-pot)110 °C (Toluene)80–88%
Knoevenagel AdductsN/A (Direct condensation)N/A100–120 °C (Pyridine)70–90%

Self-Validating Protocol: Hydrolysis and Decarboxylation

This protocol describes the conversion of an alkylated diethyl malonate to a substituted acetic acid. It is designed as a self-validating system : each critical step includes an observable metric to ensure the reaction is proceeding correctly before moving to the next phase.

Workflow Step1 1. Saponification (NaOH/H2O, Reflux) Step2 2. Acidification (Conc. HCl to pH < 2) Step1->Step2 Validate: TLC shows no starting ester Step3 3. Decarboxylation (Heat to 140°C) Step2->Step3 Validate: Diacid precipitates Step4 4. Workup & Extraction (EtOAc / Brine) Step3->Step4 Validate: CO2 bubbling ceases

Experimental workflow for the hydrolysis and decarboxylation of malonic esters.

Step 1: Saponification (Ester Hydrolysis)
  • Charge the Reactor : To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the alkylated diethyl malonate (1.0 equiv).

  • Add Base : Introduce a 2M aqueous solution of NaOH (3.0 equiv). Expert Insight: An excess of base is required to ensure complete cleavage of both ester linkages. Incomplete hydrolysis will prevent the formation of the cyclic transition state required for the subsequent decarboxylation.

  • Reflux : Heat the biphasic mixture to reflux with vigorous stirring. As the reaction proceeds, the organic layer will disappear, resulting in a homogeneous aqueous solution.

  • Validation Check : After 2 hours, sample the mixture, quench a micro-aliquot in dilute acid, and extract with ethyl acetate. Analyze via TLC (Hexanes/EtOAc). The complete disappearance of the high-Rf ester spot confirms successful saponification[5].

Step 2: Acidification and Isolation of the Gem-Diacid
  • Cooling : Cool the homogeneous reaction mixture to 0 °C using an ice-water bath.

  • Acidification : Slowly add concentrated HCl dropwise while monitoring the temperature (the neutralization is highly exothermic).

  • Validation Check : Continue adding HCl until the aqueous solution reaches a pH of < 2 (verify with pH indicator strips). At this point, the substituted malonic acid will precipitate as a white solid.

  • Isolation : Filter the precipitate under vacuum, wash with ice-cold water, and dry under reduced pressure.

Step 3: Thermal Decarboxylation
  • Setup : Transfer the dry gem-diacid to a clean, dry round-bottom flask. Attach a reflux condenser connected to a mineral oil bubbler. Expert Insight: The bubbler is a critical diagnostic tool; it provides real-time visual feedback on the reaction kinetics via CO₂ evolution.

  • Heating : Submerge the flask in a pre-heated silicone oil bath set to 140 °C. The solid will begin to melt.

  • Validation Check : Observe the bubbler. Vigorous gas evolution (CO₂) will commence upon melting. Maintain the temperature until gas evolution completely ceases (typically 1–2 hours). The cessation of bubbling is the definitive indicator that decarboxylation is complete[2].

  • Cooling : Remove the flask from the oil bath and allow the resulting crude oil (the substituted acetic acid) to cool to room temperature.

Step 4: Purification
  • Extraction : Dissolve the crude product in ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Final Validation : Analyze the purified product via ¹H-NMR. The diagnostic disappearance of the highly deshielded alpha-proton of the malonic acid and the appearance of the expected integration for the new alpha-protons of the substituted acetic acid confirm success.

Troubleshooting & Field Insights

  • Incomplete Decarboxylation : If NMR analysis reveals residual diacid, the heating temperature was likely too low or applied for an insufficient duration. Ensure the internal temperature of the melt reaches at least 130 °C.

  • Product Charring : If the product is dark and intractable, localized overheating occurred. To mitigate this in sensitive substrates, perform the decarboxylation in a high-boiling, inert solvent (e.g., DMSO or xylenes) to ensure uniform heat distribution.

  • Ester Contamination : If the final product contains mono-esters, the initial saponification was incomplete. Always validate the complete consumption of the starting material via TLC before proceeding to acidification[5].

References[5] Title: Application Notes and Protocols: Step-by-Step Malonic Ester Synthesis with Diphenyl Malonate

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1,1-Cyclobutanediacetic Acid Purification

Overview Welcome to the Technical Support Center for 1,1-Cyclobutanediacetic acid (CAS 1075-98-5). This compound is a vital intermediate in the synthesis of complex cyclobutane derivatives and pharmaceutical scaffolds, i...

Author: BenchChem Technical Support Team. Date: March 2026

Overview Welcome to the Technical Support Center for 1,1-Cyclobutanediacetic acid (CAS 1075-98-5). This compound is a vital intermediate in the synthesis of complex cyclobutane derivatives and pharmaceutical scaffolds, including anticancer agents[1]. Because downstream applications require high fidelity, removing synthetic by-products, unreacted precursors, and trace catalysts is critical. This guide provides causality-driven troubleshooting, physicochemical data, and self-validating purification protocols designed for researchers and drug development professionals.

Purification Workflow

The following decision tree outlines the standard isolation and purification logic for crude 1,1-cyclobutanediacetic acid.

PurificationWorkflow Crude Crude Mixture 1,1-Cyclobutanediacetic Acid AcidBase Acid-Base Extraction (sat. NaHCO3 / HCl) Crude->AcidBase Remove basic/neutral impurities CheckPurity HPLC Purity > 95%? AcidBase->CheckPurity Evaluate purity Recryst Recrystallization (EtOAc / Heptane) CheckPurity->Recryst No (Isomer/Acid impurities) Chromatography Silica Chromatography (Hexane/EtOAc + 1% AcOH) CheckPurity->Chromatography No (Complex mixture) Pure Pure Product (Vacuum Dry 40-50°C) CheckPurity->Pure Yes Recryst->Pure Chromatography->Pure

Figure 1: Decision tree for the purification of 1,1-cyclobutanediacetic acid.

Physicochemical Properties & Solvent Selection

Understanding the physical properties of 1,1-cyclobutanediacetic acid is the foundation of any purification strategy.

PropertyValueImplication for Purification
CAS Number 1075-98-5Unique identifier for sourcing reference standards.
Molecular Weight 172.18 g/mol Used for calculating molar equivalents in synthesis.
Melting Point 135 – 140 °CHigh enough to allow for thermal recrystallization without melting the solid during drying.
pKa (Predicted) ~4.42[2]Ideal for acid-base extraction. Deprotonates fully in mild bases (pH > 7) to form water-soluble salts.
Appearance White to yellow solidVisual indicator of purity; yellowing often indicates trace oxidation or catalyst carryover.

Troubleshooting & FAQs

Q1: Why does my 1,1-cyclobutanediacetic acid "oil out" instead of crystallizing during recrystallization? A: Causality: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the impure mixture is depressed below the temperature at which the compound saturates the solvent. Instead of forming a solid lattice, it crashes out as a supercooled liquid. Solution: Switch to a binary solvent system like Ethyl Acetate/Heptane. Ensure the solvent volume is sufficient to keep the solute dissolved until the temperature drops below its depressed melting point. Adding a seed crystal at the cloud point provides a nucleation site, forcing crystallization over oiling out.

Q2: How do I efficiently remove basic impurities and trace metal catalysts from the crude synthesis? A: Causality: Because 1,1-cyclobutanediacetic acid has a pKa of ~4.42[2], it readily forms water-soluble carboxylate salts when treated with a mild base like saturated sodium bicarbonate (


, pH ~8). Neutral impurities, basic by-products, and lipophilic catalysts remain in the organic phase.
Solution: Perform a standard acid-base extraction (see Protocol A). By shifting the pH, you orthogonalize the solubility of your product relative to the impurities.

Q3: When purifying via silica gel chromatography, the product streaks heavily across the TLC plate and column. How can I resolve this? A: Causality: Free carboxylic acids hydrogen-bond strongly with the active silanol groups (


) on the stationary silica phase. This continuous adsorption/desorption cycle causes severe tailing and poor resolution.
Solution: Add 1% (v/v) glacial acetic acid or formic acid to your mobile phase (e.g., Hexane:EtOAc). The volatile acid suppresses the ionization of the diacetic acid and competitively saturates the active silanol sites, resulting in tight, well-resolved bands.

Q4: How should I dry the purified product to avoid degradation? A: Causality: Excessive heat can drive intramolecular dehydration in dicarboxylic acids, potentially forming an unwanted anhydride derivative. Solution: Dry the purified solid in a vacuum oven at 40–50 °C until a constant weight is achieved. The vacuum lowers the boiling point of residual solvents (like EtOAc or Heptane), allowing them to evaporate well below the activation energy required for dehydration.

Validated Experimental Methodologies

Protocol A: Acid-Base Extraction Workflow

Purpose: To isolate the free diacetic acid from neutral and basic impurities.

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) (approx. 10 mL/g).

  • Deprotonation: Transfer to a separatory funnel and extract with 3 volumes of saturated aqueous

    
    . Causality: The base deprotonates the acid, moving it into the aqueous layer.
    
  • Washing: Wash the combined aqueous layers with Dichloromethane (DCM) to remove residual lipophilic impurities.

    • Self-Validation Check: Spot the DCM layer on a TLC plate. A lack of UV-active or stainable spots at the product's retention factor (

      
      ) confirms complete transfer of the diacetic acid to the aqueous phase.
      
  • Reprotonation: Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl until the pH reaches ~2.0. The product will precipitate or turn cloudy.

  • Recovery: Extract the acidified aqueous layer with fresh EtOAc (3 x 10 mL/g).

  • Drying: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Protocol B: Recrystallization from Ethyl Acetate/Heptane

Purpose: To achieve >99% purity by excluding structurally similar impurities from the crystal lattice.

  • Saturation: Suspend the crude solid in a minimal amount of boiling EtOAc.

  • Anti-solvent Addition: Add hot Heptane dropwise while stirring until a slight turbidity persists.

  • Clarification: Add 1-2 drops of hot EtOAc just until the solution clarifies.

  • Cooling: Remove from heat and allow the flask to cool slowly to room temperature undisturbed. Causality: Slow cooling promotes the thermodynamic formation of large, pure crystals rather than kinetic trapping of impurities.

  • Harvesting: Once at room temperature, chill the flask at 4 °C for 2 hours. Filter the crystals via vacuum filtration and wash with ice-cold Heptane.

    • Self-Validation Check: Analyze the mother liquor via HPLC. The ratio of product to impurity in the mother liquor should be significantly lower than in the initial crude, confirming that impurities are being successfully excluded from the solid phase.

References

Sources

Optimization

Technical Support Center: Synthesis of Cyclobutane Dicarboxylic Acids

Here is the technical support center with troubleshooting guides and FAQs. Welcome to the technical support hub for the synthesis of cyclobutane dicarboxylic acids.

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support center with troubleshooting guides and FAQs.

Welcome to the technical support hub for the synthesis of cyclobutane dicarboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these syntheses. As Senior Application Scientists, we provide not just protocols, but the mechanistic reasoning and field-tested insights to empower your experimental success.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Poor Diastereoselectivity in Thermal [2+2] Cycloadditions

Question: "I am performing a thermal [2+2] cycloaddition between a ketene and an alkene to form a cyclobutanone precursor for my dicarboxylic acid, but the reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?"

Root Cause Analysis: Poor diastereoselectivity in thermal ketene cycloadditions often indicates that the reaction is not proceeding through a concerted [2πs + 2πa] suprafacial-antarafacial transition state. Instead, it is likely following a non-concerted, stepwise mechanism involving a zwitterionic intermediate.[1] The extended lifetime of this intermediate allows for bond rotation around the newly formed single bond, which scrambles the stereochemical information of the starting alkene, leading to a mixture of diastereomers.[1]

Troubleshooting Protocol:

  • Decrease Solvent Polarity: Polar solvents can stabilize the charge-separated zwitterionic intermediate, prolonging its lifetime and favoring the stepwise pathway. Switching to a non-polar solvent disfavors this intermediate and promotes a more concerted-like transition state that preserves stereochemistry.[1]

    • Action: If using a polar solvent like acetonitrile or DMF, switch to a less polar alternative such as toluene, hexane, or dichloromethane.

  • Introduce a Lewis Acid Catalyst: Lewis acids can coordinate to the alkene or the ketene, lowering the energy of the LUMO and promoting a more organized, concerted cycloaddition.[1] This can enforce a specific geometry in the transition state, dramatically improving diastereoselectivity.

    • Action: Introduce a Lewis acid catalyst such as Titanium(IV) chloride (TiCl₄) or a chiral oxazaborolidine-AlBr₃ complex.[1] It is critical to perform a screen of different Lewis acids and optimize reaction conditions (e.g., temperature, solvent, and stoichiometry).

  • Leverage Steric Hindrance: The steric bulk of substituents on both the ketene and the alkene can influence the facial selectivity of their approach.

    • Action: If synthetically feasible, utilize substrates with bulkier substituents. For example, a bulkier ester group on the ketene can create a greater energetic penalty for the formation of one diastereomer over the other.[1]

Data Summary: Solvent Effects on Diastereoselectivity
SolventDielectric Constant (ε)Typical Effect on Zwitterionic IntermediateExpected Impact on Diastereoselectivity
Acetonitrile37.5High StabilizationPoor
Dichloromethane9.1Moderate StabilizationModerate
Toluene2.4Low StabilizationGood
Hexane1.9Very Low StabilizationExcellent

This table provides a general guideline; empirical optimization is always necessary.

Reaction Pathway Diagram

G cluster_0 Stepwise Pathway (Favored in Polar Solvents) cluster_1 Concerted Pathway (Favored in Non-Polar Solvents / with Lewis Acid) A Alkene + Ketene B Zwitterionic Intermediate (Bond Rotation Occurs) A->B Step 1 C Mixture of Diastereomers B->C Step 2 (Ring Closure) D Alkene + Ketene E [2+2] Transition State D->E Concerted F Single Diastereomer E->F

Caption: Concerted vs. Stepwise [2+2] Cycloaddition Pathways.

Issue 2: Low Yield in Malonic Ester Synthesis of 1,1-Cyclobutanedicarboxylic Acid

Question: "I'm attempting to synthesize 1,1-cyclobutanedicarboxylic acid from diethyl malonate and 1,3-dibromopropane. My final yield is very low, and after hydrolysis, I'm left with a significant amount of a non-steam-volatile residue."

Root Cause Analysis: This is a classic issue in this synthesis. The primary side reaction is the intermolecular dialkylation of the malonate enolate. Instead of one enolate undergoing intramolecular cyclization after the first alkylation, a second molecule of diethyl malonate enolate displaces the second bromide from the already mono-alkylated intermediate. This results in the formation of ethyl pentane-1,1,5,5-tetracarboxylate, a high-boiling tetraester that does not cyclize and is not volatile with steam.[2]

Troubleshooting Protocol:

  • Optimize Reaction Conditions: While high dilution can favor intramolecular reactions, the established procedures rely on careful control of temperature and reagent addition.

    • Action: Maintain the reaction temperature between 60-65°C during the addition of the sodium ethoxide base.[2] Add the base solution at a rate that sustains this temperature, using cooling if necessary, especially during the initial phase of the addition.[2]

  • Utilize Steam Distillation for Purification: The key to a successful synthesis is the separation of the desired product from the tetra-ester byproduct before hydrolysis. The target ethyl 1,1-cyclobutanedicarboxylate is steam-volatile, whereas the tetra-ester byproduct is not.[2]

    • Action: After the initial reaction and removal of ethanol, subject the crude reaction mixture to vigorous steam distillation. Collect approximately 4 liters of distillate per mole of starting malonic ester. The desired diester will co-distill with the water and can then be separated and hydrolyzed.[2]

  • Ensure Complete Hydrolysis and Workup: Incomplete hydrolysis or inefficient extraction will also lower the yield.

    • Action: After steam distillation, hydrolyze the separated ester layer by refluxing with a solution of potassium hydroxide in ethanol. After hydrolysis, ensure the solution is sufficiently acidified with concentrated HCl before extracting the final dicarboxylic acid product with ether.[2]

Workflow for Malonic Ester Synthesis and Purification

G A 1. Alkylation Diethyl Malonate + 1,3-Dibromopropane Base: NaOEt, 60-65°C B Crude Product Mixture (Desired Diester + Tetra-ester Side Product) A->B C 2. Purification: Steam Distillation B->C D Volatile Fraction: Ethyl 1,1-Cyclobutanedicarboxylate C->D Distillate E Non-Volatile Residue: Ethyl Pentane-1,1,5,5-tetracarboxylate (Discard) C->E Residue F 3. Saponification KOH, EtOH, Reflux D->F G Dipotassium Salt F->G H 4. Acidification & Extraction Conc. HCl, then Ether Extraction G->H I 5. Isolation Pure 1,1-Cyclobutanedicarboxylic Acid H->I

Caption: Workflow for Malonic Ester Synthesis and Purification.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is best for obtaining stereochemically pure trans-1,2-cyclobutanedicarboxylic acids?

A1: For preparing trans isomers, photochemical [2+2] cycloaddition is a highly effective and widely used method. The photodimerization of trans-cinnamic acid, for instance, can yield β-truxinic acid (trans,trans-3,4-diphenylcyclobutane-1,2-dicarboxylic acid) with high stereochemical fidelity.[3][4] This approach often relies on the topochemical control exerted by the crystal packing of the starting material. Another robust method is the thermal [2+2] cycloaddition of fumaric acid esters (which have trans stereochemistry) with ketene acetals, often in the presence of a Lewis acid. This reaction is stereospecific, with the trans geometry of the fumarate being retained in the cyclobutane product.[5]

Q2: I am considering Ring-Closing Metathesis (RCM) to form a cyclobutane ring. What are the major challenges and limitations?

A2: While RCM is exceptionally powerful for forming 5- to 7-membered and larger macrocyclic rings, its application to form strained four-membered rings presents significant challenges.[6]

  • High Dilution Principle: The primary challenge is overcoming the entropic favorability of intermolecular reactions (oligomerization or polymerization) over the desired intramolecular ring-closing. To favor cyclization, reactions must be run under high-dilution conditions (typically <0.01 M), which can be impractical for large-scale synthesis.[7]

  • Ring Strain: The formation of a strained cyclobutene ring from a relatively strain-free diene precursor is enthalpically unfavorable. This can lead to slow reaction rates or a reaction equilibrium that lies heavily on the side of the starting material.

  • Catalyst Selection and Stability: The choice of a highly active ruthenium catalyst (e.g., Grubbs 2nd or 3rd generation) is critical. However, even with active catalysts, some RCM attempts to form complex cyclobutanes may fail despite extensive screening of reaction conditions.[8]

Q3: My cyclobutane dicarboxylic acid is proving difficult to purify. What strategies can I use?

A3: Dicarboxylic acids are often highly polar, crystalline solids with low solubility in many organic solvents, making standard silica gel chromatography challenging. Here is a decision guide for purification:

Purification Strategy Decision Tree

G Start Crude Dicarboxylic Acid IsSolid Is the crude product a solid? Start->IsSolid Recrystallize Attempt Recrystallization (Solvents: Ethyl Acetate, Water, EtOH/H₂O) IsSolid->Recrystallize Yes AcidBase Attempt Acid-Base Extraction (Dissolve in base, wash with ether, re-acidify, extract with organic solvent) IsSolid->AcidBase No / Oily Success Pure Product Recrystallize->Success Success Failure Still Impure Recrystallize->Failure Failure Esterify Derivative for Chromatography: 1. Convert to Dimethyl/Diethyl Ester 2. Purify Ester via Silica Gel Column 3. Hydrolyze back to Diacid Esterify->Success AcidBase->Success Success AcidBase->Failure Failure Failure->Esterify

Caption: Decision tree for purifying cyclobutane dicarboxylic acids.

  • Recrystallization: This is the most common and often best method for purifying solid dicarboxylic acids.[5][9] Common solvent systems include ethyl acetate, water, or mixtures like ethanol/water.[2]

  • Derivatization to Esters: If recrystallization fails or the product is an oil, a highly reliable strategy is to convert the crude diacid to its corresponding diester (e.g., using methanol or ethanol with a catalytic amount of acid). The resulting diester will be significantly less polar and much more amenable to purification by standard silica gel chromatography. Following purification, the pure ester is quantitatively hydrolyzed back to the pure dicarboxylic acid.

  • Acid-Base Extraction: This can be effective for removing neutral or basic impurities. The crude acid is dissolved in a weak aqueous base (e.g., NaHCO₃), washed with an organic solvent like ether to remove impurities, and then the aqueous layer is re-acidified to precipitate the pure dicarboxylic acid, which is then extracted.[2][10]

References

  • Chen, Y.-J., Hu, T.-J., Feng, C.-G., & Lin, G.-Q. (2015). Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity. Organic & Biomolecular Chemistry. [Link]

  • Cason, J., & Way, R. L. (1954). 1,1-Cyclobutanedicarboxylic acid. Organic Syntheses, 34, 25. [Link]

  • García-García, P., et al. (2025). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Royal Society of Chemistry. [Link]

  • Roy, A., & Kumar, S. (2022). Diastereoselective 1,3-nitrooxygenation of bicyclo[1.1.0]butanes. National Institutes of Health. [Link]

  • D'hooghe, M., & De Kimpe, N. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. [Link]

  • Pfrengle, W., et al. (2002). Process for the preparation of cyclobutan-1,2-dicarboxylic acid esters.
  • Wikipedia. (n.d.). Ring-closing metathesis. Wikipedia. [Link]

  • Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]

  • Wu, J., et al. (2020). Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. Chemical Communications. [Link]

  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Organic Chemistry Tutor. [Link]

  • Apeiron Synthesis. (2025). Ring-Closing Metathesis (RCM) for Macrocyclization. Apeiron Synthesis. [Link]

  • Greene, J. L. (1966). Method of preparing cis-cyclobutane-1, 2-dicarboxylic acid.
  • Wu, J., et al. (2020). Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. ResearchGate. [Link]

  • Hou, H., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Natural Products and Bioprospecting. [Link]

  • Cossío, F. P., et al. (2018). Recent Advances in Total Synthesis via Metathesis Reactions. MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 1,1-Cyclobutanediacetic Acid Derivatization

Welcome to the Technical Support Center for 1,1-Cyclobutanediacetic acid (CBDA) derivatization. CBDA is a critical gem-disubstituted building block used extensively in the synthesis of spirocyclic scaffolds, bioisosteres...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,1-Cyclobutanediacetic acid (CBDA) derivatization. CBDA is a critical gem-disubstituted building block used extensively in the synthesis of spirocyclic scaffolds, bioisosteres, and complex active pharmaceutical ingredients (APIs)[1]. However, its unique geometry introduces specific synthetic challenges, primarily driven by steric hindrance and thermodynamic traps.

This guide is designed for researchers and drug development professionals to troubleshoot failed reactions, understand the underlying physical chemistry, and implement self-validating protocols.

Part 1: Core Mechanistic Principles

Before troubleshooting specific protocols, it is critical to understand the causality of CBDA's reactivity. The cyclobutane ring compresses the internal C-C-C bond angle (typically ~90° in cyclobutane vs. 109.5° in acyclic alkanes). To compensate for this internal strain, the external bond angles at the gem-disubstituted carbon expand, forcing the two acetic acid arms (-CH₂COOH) into close spatial proximity[2].

This phenomenon, known as the Thorpe-Ingold effect (or gem-dialkyl effect), drastically reduces the entropic barrier for intramolecular cyclization[2]. Consequently, activating the carboxylic acids often leads to the rapid formation of a cyclic anhydride (3-oxaspiro[5.3]nonane-2,4-dione) rather than the desired intermolecular derivatization.

ReactionPathway CBDA 1,1-Cyclobutanediacetic Acid Activation Activation (DCC/EDC) CBDA->Activation Intermediate O-Acylisourea Intermediate Activation->Intermediate Anhydride Cyclic Anhydride (Side Product) Intermediate->Anhydride Thorpe-Ingold Effect (Fast, Intramolecular) Target Intermolecular Target (Ester/Amide) Intermediate->Target Nucleophilic Attack (Slow, Intermolecular)

Fig 1: Competing pathways in CBDA derivatization driven by the Thorpe-Ingold effect.

Part 2: Troubleshooting Guides & FAQs

Q1: I am trying to synthesize a diester using DCC/DMAP (Steglich esterification), but my primary product is a cyclic anhydride. Why? Analysis: When you add a dehydrating coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC), it activates one of the carboxylic acid groups to form an O-acylisourea intermediate. Because of the Thorpe-Ingold effect[2], the neighboring unactivated carboxylic acid is held in perfect proximity to attack this highly electrophilic carbonyl. This intramolecular attack outpaces the intermolecular attack of your alcohol, ejecting dicyclohexylurea (DCU) and forming the cyclic anhydride. Solution: Abandon dehydrating coupling agents for the esterification of this substrate. Instead, use a base-catalyzed alkylation strategy (See Protocol A). By deprotonating the carboxylic acids to form carboxylates, you render them nucleophilic rather than electrophilic. They can then attack an alkyl halide, completely bypassing the O-acylisourea intermediate and making anhydride formation mechanistically impossible.

Q2: I need to form a diamide, but the reaction stalls at the mono-amide stage. How can I drive it to completion? Analysis: Once the first amide is formed, the local steric bulk around the cyclobutane core increases significantly. Furthermore, the remaining carboxylic acid may form strong intramolecular hydrogen bonds with the newly formed amide, reducing its reactivity. Solution: Use a highly reactive, less sterically hindered coupling reagent like HATU combined with HOAt. Run the reaction at a higher concentration (0.5 M to 1.0 M) to favor intermolecular kinetics, and use a large excess (3-4 equivalents) of the amine. Alternatively, use the Mixed Anhydride method (See Protocol B).

Q3: Upon heating my reaction in thionyl chloride (SOCl₂) to form the diacid chloride, I observe a complex mixture of ring-opened byproducts. What went wrong? Analysis: While cyclobutane rings are generally stable under ambient conditions[1], they possess significant inherent ring strain (~26 kcal/mol)[3]. Refluxing in harsh, acidic conditions like neat SOCl₂ can promote ring-opening pathways, especially if trace moisture generates HCl, leading to carbocation-mediated ring expansion or cleavage. Solution: Generate the acid chloride under milder conditions using oxalyl chloride and a catalytic amount of DMF at 0 °C to room temperature. Better yet, avoid strong acids entirely by utilizing a mixed anhydride activation strategy.

Part 3: Quantitative Data Summary

The following table summarizes the expected outcomes when applying standard derivatization conditions to 1,1-Cyclobutanediacetic acid, highlighting the necessity of choosing the correct activation strategy.

Derivatization StrategyReagents / ConditionsPrimary OutcomeExpected Target YieldMajor Byproduct
Steglich Esterification DCC, DMAP, ROH, CH₂Cl₂, RTIntramolecular Cyclization< 15%Cyclic Anhydride (>80%)
Fischer Esterification ROH, H₂SO₄ (cat.), RefluxEquilibrium Mixture40 - 50%Mono-ester, Unreacted SM
Base-Catalyzed Alkylation K₂CO₃, R-X, DMF, RTComplete Intermolecular Alkylation85 - 95% None (Trace mono-alkyl)
Acid Chloride Amidation SOCl₂ (reflux) then R-NH₂Degradation / Ring Opening< 20%Ring-cleaved oligomers
Mixed Anhydride Amidation Isobutyl chloroformate, NMM, R-NH₂Complete Intermolecular Amidation75 - 85% Mono-amide (<10%)

Part 4: Standardized Experimental Protocols

Every protocol provided below is designed as a self-validating system , meaning built-in analytical checkpoints ensure the reaction is proceeding correctly before moving to the next step.

Protocol A: Synthesis of Diesters via Base-Catalyzed Alkylation (Anhydride-Free)

This method exploits the nucleophilicity of the carboxylate, avoiding electrophilic activation of the acid.

  • Deprotonation: Dissolve 1,1-Cyclobutanediacetic acid (1.0 eq) in anhydrous DMF (0.2 M). Cool to 0 °C. Add anhydrous K₂CO₃ (3.0 eq). Stir for 30 minutes.

    • Self-Validation Checkpoint: The mixture will become a cloudy suspension as the insoluble potassium dicarboxylate salt forms.

  • Alkylation: Dropwise add the desired alkyl halide (e.g., Benzyl bromide, 2.5 eq). Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Quench & Extract: Quench the reaction with distilled water (equal volume to DMF). Extract with Ethyl Acetate (3x).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Validation & Isolation: Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Self-Validation Checkpoint: Run a TLC (Hexanes:EtOAc 3:1). The starting material (which stays at the baseline due to high polarity) should be completely absent, replaced by a single high-Rf spot. IR spectroscopy should confirm the absence of the broad O-H stretch (3300-2500 cm⁻¹) and the presence of a sharp ester C=O stretch at ~1735 cm⁻¹.

ExperimentalWorkflow Step1 Step 1: Deprotonation Dissolve CBDA in DMF Add K2CO3 (3.0 eq) Stir 30 min at 0°C Step2 Step 2: Alkylation Add Alkyl Halide (2.5 eq) Warm to RT Stir 12h Step1->Step2 Step3 Step 3: Workup Quench with H2O Extract with EtOAc Wash with Brine Step2->Step3 Step4 Step 4: Isolation Dry over Na2SO4 Concentrate Column Chromatography Step3->Step4

Fig 2: Optimized base-catalyzed alkylation workflow to prevent anhydride formation.

Protocol B: Synthesis of Diamides via Mixed Anhydride Activation

This method provides mild activation to prevent ring-opening while overcoming steric hindrance.

  • Activation: Dissolve 1,1-Cyclobutanediacetic acid (1.0 eq) in anhydrous THF (0.2 M) under nitrogen. Cool to -15 °C using an ice/salt bath. Add N-methylmorpholine (NMM, 2.2 eq).

  • Mixed Anhydride Formation: Dropwise add isobutyl chloroformate (2.1 eq) while maintaining the temperature below -10 °C. Stir for 20 minutes.

    • Self-Validation Checkpoint: A white precipitate (NMM hydrochloride) will immediately form, visually confirming the successful generation of the mixed anhydride.

  • Amidation: Add the desired amine (3.0 eq) dissolved in a small amount of THF dropwise. Allow the reaction to slowly warm to room temperature over 4 hours.

  • Validation & Workup:

    • Self-Validation Checkpoint: Analyze an aliquot via LC-MS. You should observe the mass shift corresponding to the diamide. If a significant mono-amide peak remains, gently heat the mixture to 40 °C for 2 additional hours.

  • Isolation: Concentrate the THF, partition between CH₂Cl₂ and 1M HCl (to remove excess amine and NMM), wash with saturated NaHCO₃, dry, and concentrate.

References

  • gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications Source: Chemistry and Biochemistry - UCLA URL
  • 1,1-Cyclobutanedicarboxylic acid 5445-51-2 wiki Source: Guidechem URL
  • Source: I.R.I.S. (Institutional Research Information System)

Sources

Optimization

Technical Support Center: Preventing Decarboxylation During Functionalization

Welcome to the Technical Support Center for carboxylic acid functionalization. Unwanted decarboxylation (the loss of CO₂) is a pervasive and thermodynamically driven challenge when functionalizing sensitive substrates su...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for carboxylic acid functionalization. Unwanted decarboxylation (the loss of CO₂) is a pervasive and thermodynamically driven challenge when functionalizing sensitive substrates such as β-keto acids, malonic acid derivatives, and sterically hindered aromatic acids.

This guide provides researchers and drug development professionals with mechanistic insights, troubleshooting workflows, and self-validating protocols to suppress decarboxylation and maximize functionalization yields.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why do β-keto acids spontaneously decarboxylate during amidation or esterification? A1: β-keto acids possess a ketone group exactly two carbons away from the carboxylic acid. This specific geometry allows the molecule to form a highly favorable 6-membered cyclic transition state. Upon mild heating—which is often required for functionalization—this transition state facilitates the concerted cleavage of the C–C bond, releasing CO₂ and forming an enol intermediate that rapidly tautomerizes into a ketone[1]. Because this is an entropically driven, intramolecular process, it will outcompete intermolecular functionalization unless the transition state is structurally blocked.

Q2: How can I prevent protodecarboxylation during the Pd-catalyzed C–H functionalization of benzoic acids? A2: In transition-metal-catalyzed reactions (such as ortho-arylation), sterically hindered benzoic acids are highly susceptible to Pd-catalyzed protodecarboxylation, where the metal inserts into the C–COOH bond and extrudes CO₂. To override this, the addition of alkali carbonates—specifically Lithium Carbonate (Li₂CO₃)—is highly effective. The in situ formation of a lithium benzoate intermediate significantly raises the activation energy required for decarboxylation, stabilizing the carboxylate long enough for the desired C–H functionalization to occur[2],[3].

Q3: What is the best strategy for the analytical functionalization (derivatization) of β-keto acids for GC-MS? A3: To prevent thermal degradation in the GC inlet, the β-keto group must be deactivated before the carboxylic acid is silylated. This is achieved via a two-step derivatization: first, methoximation of the ketone (which breaks the geometry required for the 6-membered transition state), followed by silylation of the carboxylic acid. Furthermore, storing un-derivatized samples at -80°C prior to analysis is critical to prevent spontaneous ambient degradation[4].

Q4: If direct amidation fails due to decarboxylation, what is the alternative? A4: If the substrate is highly activated (e.g., quinoline salicylic acids), even mild thermal activation may trigger decarboxylation. In these cases, temporary protection of the carboxylic acid as a methyl ester prior to upstream functionalization is the most reliable approach[5]. Alternatively, room-temperature dehydrative amidation using heterocyclic boron acid catalysts (such as 5-methoxy-2-iodophenylboronic acid) can be employed to avoid the harsh thermal conditions that drive CO₂ loss[6].

Part 2: Troubleshooting Guide

Problem / SymptomRoot Cause AnalysisRecommended Solution
Complete loss of starting material; LC-MS shows a dominant [M-44] peak. Thermal or transition-metal-catalyzed decarboxylation has outpaced the functionalization rate.Lower the reaction temperature. If utilizing Pd-catalysis, introduce Li₂CO₃ to stabilize the carboxylate[2].
Inconsistent retention times or low analyte signal in GC-MS. Analyte degradation in the autosampler; β-keto acids are degrading while waiting for injection[4].Utilize a cooled autosampler tray. Ensure the methoximation step went to completion before silylation.
Amidation yields are <20% with heavy byproduct formation. Standard coupling reagents (e.g., DCC/DMAP) are generating highly reactive intermediates that spontaneously eliminate CO₂.Switch to a room-temperature catalytic system (e.g., heterocyclic boron acid catalysis) or use T3P at 0°C[6].

Part 3: Quantitative Data & Parameter Influence

The following table summarizes how specific reaction parameters influence the competition between successful functionalization and unwanted decarboxylation.

Substrate TypeFunctionalization GoalReaction Condition / ParameterDominant OutcomeYield / Stability
β-Keto Acid Analytical SilylationDirect heating (60°C) without methoximationComplete Decarboxylation< 5%
β-Keto Acid Analytical SilylationMethoximation (60°C) followed by SilylationSuccessful Derivatization> 95%
Ortho-Substituted Benzoic Acid Pd-Catalyzed ortho-ArylationPd(OAc)₂, Ag₂CO₃, 130°C (No Li additive)ProtodecarboxylationLow (< 20%)
Ortho-Substituted Benzoic Acid Pd-Catalyzed ortho-ArylationPd(OAc)₂, Ag₂CO₃, Li₂CO₃ , 130°Cortho-ArylationHigh (up to 85%)
Aliphatic Carboxylic Acid Dehydrative AmidationReflux without catalystThermal Decarboxylation< 20%
Aliphatic Carboxylic Acid Dehydrative AmidationMIBA Catalyst, Room TempSuccessful Amidation> 90%

Part 4: Validated Experimental Protocols

Protocol A: Analytical Derivatization of β-Keto Acids for GC-MS

This protocol utilizes a self-validating two-step mechanism to structurally block the decarboxylation transition state prior to volatilization.

  • Sample Preparation: Spike the biological extract with a stable-isotope-labeled internal standard (e.g., ¹³C-labeled β-keto acid) to validate recovery. Evaporate the solvent under a gentle stream of nitrogen gas at room temperature.

  • Methoximation (Ketone Deactivation): Add 50 µL of methoxyamine hydrochloride solution (20 mg/mL in pyridine) to the dried extract. Cap tightly, vortex for 30 seconds, and incubate at 60°C for 45 minutes.

    • Validation Checkpoint: The formation of the oxime prevents the cyclic transition state. If the internal standard shows an [M-44] mass shift in the final read, the methoximation reagent is likely degraded and must be replaced.

  • Silylation (Carboxylic Acid Functionalization): Allow the vial to cool to room temperature. Add 50 µL of MSTFA containing 1% TMCS. Vortex for 30 seconds and incubate at 60°C for 30 minutes[4].

  • Analysis: Cool to room temperature and inject immediately into the GC-MS, or store in a cooled autosampler tray.

Protocol B: Pd-Catalyzed ortho-Arylation with Suppressed Protodecarboxylation

This synthetic workflow utilizes alkali carbonate additives to stabilize sterically hindered aromatic acids during cross-coupling.

  • Reaction Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine the ortho-substituted benzoic acid (0.2 mmol), aryl iodide (0.4 mmol), Pd(OAc)₂ (5 mol%), Ag₂CO₃ (1.0 equiv), and Li₂CO₃ (1.0 equiv)[2].

  • Atmosphere Exchange: Evacuate the tube and backfill with inert argon gas (repeat 3 times).

  • Solvent Addition: Add 2.0 mL of anhydrous solvent (e.g., hexafluoroisopropanol or a suitable non-coordinating solvent) via syringe.

  • Heating & Monitoring: Heat the mixture to 110°C.

    • Validation Checkpoint: Pull a 10 µL aliquot after 2 hours and analyze via LC-MS. The absence of the protodecarboxylated arene confirms that the lithium benzoate intermediate has successfully stabilized the carboxylate.

  • Workup: Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite, and purify the functionalized product via flash column chromatography.

Part 5: Mechanistic Visualization

G A Carboxylic Acid Functionalization B1 β-Keto / Malonic Acids A->B1 B2 Sterically Hindered Aromatic Acids A->B2 C1 Risk: Thermal Decarboxylation (6-Membered Cyclic TS) B1->C1 C2 Risk: Pd-Catalyzed Protodecarboxylation B2->C2 D1 Analytical: Two-Step Methoximation + Silylation C1->D1 GC-MS Prep D2 Synthetic: Room Temp Boronic Acid Catalysis C1->D2 Amidation D3 Alkali Carbonate Addition (e.g., Li₂CO₃) C2->D3 C-H Arylation D4 Pre-Functionalization Ester Protection C2->D4 Highly Activated

Decision matrix for identifying and suppressing decarboxylation pathways during functionalization.

References

  • Bromodecarboxylation of Quinoline Salicylic Acids: Increasing the Diversity of Accessible Substituted Quinolines - The Journal of Organic Chemistry.[Link]

  • Decarboxylation - Master Organic Chemistry.[Link]

  • Direct ortho-Arylation of ortho-Substituted Benzoic Acids: Overriding Pd-Catalyzed Protodecarboxylation - Organic Letters.[Link]

  • ChemInform Abstract: Direct ortho-Arylation of ortho-Substituted Benzoic Acids: Overriding Pd-Catalyzed Protodecarboxylation - ResearchGate. [Link]

  • Heterocyclic Boron Acid Catalyzed Dehydrative Amidation of Aliphatic/Aromatic Carboxylic Acids with Amines - The Journal of Organic Chemistry.[Link]

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Troubleshooting

Technical Support Center: Scaling Up 1,1-Cyclobutanediacetic Acid Production

Welcome to the technical support center for the synthesis and scale-up of 1,1-Cyclobutanediacetic acid (CBDA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of 1,1-Cyclobutanediacetic acid (CBDA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this critical intermediate. As a key building block in the synthesis of carboplatin, a vital anticancer therapeutic, robust and scalable production of high-purity CBDA is paramount.[1][2][3][4] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to support your experimental and process development endeavors.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1,1-Cyclobutanediacetic acid, and what are its primary challenges?

The most prevalent and well-documented method for synthesizing 1,1-Cyclobutanediacetic acid is the malonic ester synthesis.[5][6][7] This method involves the dialkylation of a malonic ester, typically diethyl malonate, with 1,3-dibromopropane, followed by hydrolysis and decarboxylation.

The primary challenges associated with this route, particularly during scale-up, include:

  • Byproduct Formation: A significant side reaction is the formation of ethyl pentane-1,1,5,5-tetracarboxylate, which arises from the reaction of two molecules of the malonic ester enolate with one molecule of 1,3-dibromopropane.[5] This reduces the yield of the desired cyclobutane ring.

  • Dialkylation Issues: Incomplete dialkylation can leave starting material, and over-alkylation can lead to more complex impurities, complicating purification.[6]

  • Reaction Control: The initial alkylation is exothermic and requires careful temperature management to prevent runaway reactions and minimize byproduct formation, a challenge that becomes more acute at a larger scale.

  • Purification: Isolating pure 1,1-Cyclobutanediacetic acid from the reaction mixture can be challenging due to the presence of structurally similar byproducts and the need for multiple extraction and crystallization steps.[5]

Q2: How can I minimize the formation of the major byproduct, ethyl pentane-1,1,5,5-tetracarboxylate?

Minimizing the formation of this tetra-ester byproduct is crucial for maximizing the yield of 1,1-Cyclobutanediacetic acid. Here are key strategies:

  • Control of Stoichiometry and Addition Rate: Carefully controlling the stoichiometry of the reactants is critical. A slow, controlled addition of the base (e.g., sodium ethoxide) to the mixture of diethyl malonate and 1,3-dibromopropane can help maintain a low concentration of the malonic ester enolate at any given time, thus favoring the intramolecular cyclization over the intermolecular side reaction.

  • Temperature Management: Maintaining the recommended reaction temperature (typically 60-65°C) is vital.[5] Deviations can alter the reaction kinetics, potentially favoring the formation of the undesired byproduct. On a larger scale, this requires a reactor with efficient heat transfer capabilities.

  • High-Dilution Conditions: While not always practical on a large scale due to solvent costs and throughput considerations, performing the reaction under high-dilution conditions can favor the intramolecular cyclization.

Q3: What are the critical parameters to consider when scaling up the hydrolysis and decarboxylation steps?

The hydrolysis of the diethyl 1,1-cyclobutanedicarboxylate followed by decarboxylation of the resulting dicarboxylic acid are key final steps. When scaling up:

  • Hydrolysis: The hydrolysis is typically carried out using a strong base like potassium hydroxide in an alcoholic solvent.[5] On a larger scale, ensuring efficient mixing is crucial to prevent localized high concentrations of base, which could lead to side reactions. The removal of the alcohol solvent after hydrolysis needs to be efficient to prepare for the acidification step.

  • Acidification: The acidification of the dicarboxylate salt to form the dicarboxylic acid is highly exothermic. The acid (e.g., hydrochloric acid) must be added slowly and with efficient cooling to control the temperature and prevent any potential degradation of the product.

  • Decarboxylation: While the synthesis of 1,1-Cyclobutanediacetic acid itself does not involve a decarboxylation step to the final product, it's important to note that the diacid can be decarboxylated to form cyclobutanecarboxylic acid at elevated temperatures (160-170°C).[5][8] Therefore, during the workup and purification of 1,1-Cyclobutanediacetic acid, prolonged exposure to high temperatures should be avoided to maintain product integrity.

Q4: What are the best practices for the purification of 1,1-Cyclobutanediacetic acid at a larger scale?

Purification is a critical step to achieve the high purity required for pharmaceutical applications.[9]

  • Initial Workup: After hydrolysis and acidification, the initial separation of the diethyl 1,1-cyclobutanedicarboxylate from the reaction mixture is often achieved by steam distillation to remove unreacted diethyl malonate.[5] At scale, this requires a robust steam distillation setup.

  • Extraction: Efficient liquid-liquid extraction is necessary to isolate the dicarboxylic acid. The choice of solvent and the number of extraction cycles will need to be optimized for the larger volume.

  • Crystallization: The final purification is typically achieved by crystallization from a suitable solvent, such as ethyl acetate.[5] Seeding strategies and controlled cooling profiles are important at a larger scale to ensure consistent crystal size and purity, which are critical for filtration and drying performance.

  • Drying: The purified product must be dried under controlled conditions (temperature and vacuum) to remove residual solvents without causing thermal degradation.

II. Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Diethyl 1,1-cyclobutanedicarboxylate 1. Incomplete reaction. 2. Formation of byproducts (e.g., ethyl pentane-1,1,5,5-tetracarboxylate). 3. Loss of product during workup.1. Ensure the reaction is heated for the specified time until a sample is neutral to phenolphthalein.[5] 2. Control the rate of base addition and maintain the reaction temperature at 60-65°C.[5] 3. Ensure efficient extraction from the aqueous layer after steam distillation.[5]
Difficulty in Isolating Pure 1,1-Cyclobutanediacetic Acid 1. Presence of oily impurities. 2. Inefficient crystallization. 3. Contamination with starting materials or byproducts.1. Press the crude product on a porous plate to remove adherent oil before crystallization.[5] 2. Optimize the crystallization solvent and cooling profile. Consider seeding to improve crystal formation. 3. Ensure complete hydrolysis and efficient removal of unreacted esters by steam distillation.
Exothermic Runaway During Base Addition or Acidification 1. Too rapid addition of base or acid. 2. Inadequate cooling capacity for the scale of the reaction.1. Add the reagent in portions or via a dropping funnel at a controlled rate. 2. Use a reactor with adequate cooling and a temperature probe to monitor the internal temperature. For large-scale reactions, a jacketed reactor with a circulating coolant is essential.
Product is a Pasty Mass Instead of Crystalline Solid 1. Presence of impurities that inhibit crystallization. 2. Residual solvent.1. Perform an additional purification step, such as a wash with a non-polar solvent to remove oily impurities. 2. Ensure the product is thoroughly dried under vacuum.

III. Experimental Protocols & Methodologies

Protocol 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate

This protocol is adapted from the procedure described in Organic Syntheses.[5]

Materials:

  • Diethyl malonate

  • 1,3-Dibromopropane

  • Sodium metal

  • Absolute ethanol

Procedure:

  • Prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol. This reaction is exothermic and should be done with cooling.

  • In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add diethyl malonate and 1,3-dibromopropane.

  • Heat the mixture to 60-65°C.

  • Slowly add the sodium ethoxide solution from the dropping funnel while maintaining the temperature at 60-65°C. Cooling may be necessary during the initial phase of the addition.

  • After the addition is complete, continue heating on a steam bath until a sample of the reaction mixture is neutral to phenolphthalein when added to water.

  • Add water to dissolve the precipitated sodium bromide and remove the ethanol by distillation.

  • Perform a steam distillation to separate the diethyl 1,1-cyclobutanedicarboxylate and unreacted diethyl malonate from the non-volatile byproducts. Collect the distillate.

  • Separate the ester layer from the distillate and extract the aqueous layer with ether. Combine the ester layer and the ether extract.

  • Remove the ether by distillation to obtain the crude diethyl 1,1-cyclobutanedicarboxylate.

Protocol 2: Hydrolysis and Isolation of 1,1-Cyclobutanediacetic Acid

Materials:

  • Crude diethyl 1,1-cyclobutanedicarboxylate

  • Potassium hydroxide

  • Ethanol

  • Hydrochloric acid

  • Ethyl acetate

Procedure:

  • Reflux the crude ester with a solution of potassium hydroxide in ethanol for 2 hours to hydrolyze the ester.

  • Remove most of the ethanol by distillation.

  • Evaporate the remaining mixture to dryness on a steam bath.

  • Dissolve the resulting solid in water and acidify to a pH of 1-2 with concentrated hydrochloric acid. This step is exothermic and requires cooling.

  • Extract the aqueous solution with ether multiple times.

  • Combine the ether extracts, dry over anhydrous sodium sulfate, and remove the ether by distillation.

  • The crude product will be a pasty mass. Press it on a porous plate to remove oily impurities.

  • Dissolve the solid in hot ethyl acetate and cool in an ice-salt bath to induce crystallization.

  • Filter the pure 1,1-Cyclobutanediacetic acid and dry it. A second crop of crystals can be obtained by concentrating the mother liquor.

IV. Visualizations

Workflow for the Synthesis of 1,1-Cyclobutanediacetic Acid

cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Purification A Diethyl Malonate + 1,3-Dibromopropane B Base Addition (Sodium Ethoxide) A->B Exothermic C Reaction at 60-65°C B->C Controlled Temp. D Crude Diethyl 1,1-cyclobutanedicarboxylate C->D E Hydrolysis with KOH D->E F Solvent Removal E->F G Dipotassium Salt F->G H Acidification (HCl) G->H Exothermic I Extraction H->I J Crystallization I->J K Pure 1,1-Cyclobutanediacetic Acid J->K

Caption: Key stages in the synthesis of 1,1-Cyclobutanediacetic acid.

Decision Tree for Troubleshooting Low Yield

Start Low Yield of 1,1-Cyclobutanediacetic Acid CheckReaction Was the reaction run to completion? Start->CheckReaction CheckTemp Was the temperature maintained at 60-65°C? CheckReaction->CheckTemp Yes Solution1 Increase reaction time and monitor by TLC or GC. CheckReaction->Solution1 No CheckWorkup Was the extraction efficient? CheckTemp->CheckWorkup Yes Solution2 Improve temperature control; check for byproduct formation. CheckTemp->Solution2 No Solution3 Perform additional extractions or use a different solvent. CheckWorkup->Solution3 No End Yield Improved CheckWorkup->End Yes Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting guide for low product yield.

V. References

  • Vertex AI Search. (2020, February 14). CARBOPLATIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.

  • (N.d.). Synthesis of Cis-Diammine (1,1-cyclobutane dicarboxylate) Platinum(II).

  • (N.d.). 16 - Organic Syntheses Procedure.

  • Wikipedia. (n.d.). Malonic ester synthesis.

  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis.

  • Google Patents. (n.d.). CN101475600A - Novel method for synthesizing antineoplastic medicament carboplatin.

  • Google Patents. (n.d.). EP2913336A1 - Process for the preparation of carboplatin.

  • Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis.

  • European Publication Server web service. (2022, June 1). CARBOPLATIN COMPLEX AND PHARMACEUTICAL PREPARATION THEREOF - Patent 4006043.

  • Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis.

  • ChemicalBook. (2026, January 13). 1,1-Cyclobutanedicarboxylic acid | 5445-51-2.

  • (N.d.). 1,1-Cyclobutanedicarboxylic Acid: Versatile Building Block for Fine Chemical Synthesis.

  • Google Patents. (n.d.). WO2003002504A1 - Process for the preparation of 1.1-cyclohexanediacetic acid.

  • Hazen Research. (n.d.). SCALEUP ISSUES FROM BENCH TO PILOT Dennis Gertenbach1 and Brian L. Cooper2 Paper 509f, presented at the AIChE National Meeting,.

  • ResearchGate. (n.d.). Some problems of industrial scale-up.

  • Wikipedia. (n.d.). Cyclobutanecarboxylic acid.

  • Google Patents. (n.d.). CN101475466B - Preparation method of 1,1-cyclohexanediacetic acid.

  • ResearchGate. (n.d.). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid.

  • Apiary. (n.d.). The 1, 1-Cyclobutane Dicarboxylic Acid Market Report (2025 to 2032) Highlights Growth Insights and Business Trends with a CAGR of 7%.

  • BOC Sciences. (n.d.). Scale-Up Solutions for Fermented Drug APIs.

  • (N.d.). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.

  • Google Patents. (n.d.). WO2003002517A1 - Process for the preparation of 1.1-cyclohexane diacetic acid monoamide.

  • (2026, January 28). Solving Four Challenges in Development & Production with Scale-Out Manufacturing.

  • SIELC Technologies. (2018, February 16). 1,1-Cyclobutanedicarboxylic acid.

  • PMC. (2021, June 9). Challenges in the Highly Selective [3 + 1]-Cycloaddition of an Enoldiazoacetamide to Form a Donor–Acceptor Cis-Cyclobutenecarboxamide.

  • NTU > IRep. (2021, November 8). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines.

  • ACS Publications. (2014, February 18). Applications of C–H Functionalization Logic to Cyclobutane Synthesis | The Journal of Organic Chemistry.

  • Pharmaceutical Technology. (2026, January 29). Meeting Challenges in Asymmetric Synthesis.

  • (2025, August 5). Challenges in Scaling Up Glacial Acetic Acid-based Industrial Processes.

  • Google Patents. (n.d.). CN103449994A - Purifying process of cyclobutanone.

  • Google Patents. (n.d.). WO1996022987A1 - Process for the preparation of 1-(thiomethyl)-cyclopropaneacetic acid.

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Optimization

Technical Support Center: Troubleshooting Polymer Formation with Dicarboxylic Acid Monomers

Welcome to the Technical Support Center for polymer synthesis utilizing dicarboxylic acid monomers. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for polymer synthesis utilizing dicarboxylic acid monomers. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges encountered during step-growth polymerization, such as polycondensation. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format to address specific experimental issues and enhance your polymerization success.

Introduction to Polymerization with Dicarboxylic Acids

Step-growth polymerization, particularly polycondensation, is a fundamental process for synthesizing a wide array of polymers, including polyesters and polyamides. This method involves the reaction of bifunctional or multifunctional monomers, such as dicarboxylic acids and diols or diamines, to form dimers, trimers, and eventually high molecular weight polymers.[1][2] A key characteristic of this process is the slow increase in molecular weight, which only becomes significant at very high conversion rates.[3][4] Achieving the desired polymer properties is critically dependent on precise control over reaction conditions.[3]

I. Common Problems & Troubleshooting

This section addresses the most frequent challenges encountered during polymerization with dicarboxylic acid monomers, providing explanations for the underlying causes and actionable solutions.

Low Molecular Weight of the Final Polymer

Question: My polymerization reaction resulted in a polymer with a disappointingly low molecular weight. What are the likely causes, and how can I increase the molecular weight?

Answer: Low molecular weight is a common issue in step-growth polymerization and can stem from several factors.[5] Achieving high molecular weight necessitates a high extent of reaction, making the process sensitive to various experimental parameters.[1]

Causality and Solutions:

  • Stoichiometric Imbalance: Step-growth polymerization is highly sensitive to the stoichiometric ratio of the reacting functional groups.[6][7] An excess of one monomer will lead to chain ends with the same functional group, preventing further chain growth and limiting the molecular weight.[1][3]

    • Protocol: Ensure precise weighing and molar calculation of your dicarboxylic acid and comonomer (e.g., diol or diamine). Purity of the monomers is paramount, as impurities can also disrupt stoichiometry.[8][9] Consider using a small excess of the more volatile monomer to compensate for any loss during the reaction, especially in open systems.[10]

  • Incomplete Reaction (Low Conversion): High molecular weight polymers are only achieved at very high conversions (typically >99%).[3][4]

    • Protocol:

      • Increase Reaction Time: Allow the reaction to proceed for a longer duration to ensure maximum conversion.

      • Increase Temperature: Elevate the reaction temperature to increase the reaction rate, but be mindful of potential side reactions or degradation.[5][11]

      • Effective Byproduct Removal: The removal of condensation byproducts (e.g., water) is crucial to drive the reaction equilibrium toward polymer formation.[5][6] Employ high vacuum and efficient stirring to facilitate this removal.[5]

  • Monomer Purity: Impurities in the dicarboxylic acid or comonomer can act as chain terminators or interfere with the reaction.[8][9][12] Monofunctional impurities are particularly detrimental as they cap the growing polymer chains.[1][3][13]

    • Protocol: Purify monomers before use. For dicarboxylic acids, this may involve recrystallization or distillation.[14][15][16] For other monomers, techniques like passing through a column of basic alumina can remove inhibitors.[17]

  • Sub-optimal Catalyst Performance: The choice and concentration of the catalyst significantly influence the polymerization rate.[5][18]

    • Protocol: Experiment with different catalysts known to be effective for your specific polymerization (e.g., titanium (IV) isopropoxide for polyesters).[5][19] Optimize the catalyst concentration; too much or too little can be detrimental.

  • Side Reactions: Unwanted side reactions can consume functional groups and limit chain growth.[10][13]

    • Protocol: Optimize reaction conditions (temperature, pressure, catalyst) to minimize side reactions. For instance, in polyesterification, high temperatures can lead to ether formation from diols.[10]

Troubleshooting Workflow for Low Molecular Weight

G start Low Molecular Weight Polymer check_stoichiometry Verify Monomer Stoichiometry (Molar Ratio) start->check_stoichiometry stoichiometry_ok Stoichiometry Correct? check_stoichiometry->stoichiometry_ok check_purity Assess Monomer Purity (NMR, Titration) purity_ok Purity High? check_purity->purity_ok check_conditions Review Reaction Conditions (Time, Temp, Vacuum) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_catalyst Evaluate Catalyst (Type, Concentration) catalyst_ok Catalyst Appropriate? check_catalyst->catalyst_ok stoichiometry_ok->check_purity Yes adjust_stoichiometry Adjust Monomer Ratio stoichiometry_ok->adjust_stoichiometry No purity_ok->check_conditions Yes purify_monomers Purify Monomers purity_ok->purify_monomers No conditions_ok->check_catalyst Yes optimize_conditions Optimize Conditions (Increase Time/Temp/Vacuum) conditions_ok->optimize_conditions No optimize_catalyst Optimize Catalyst System catalyst_ok->optimize_catalyst No success High Molecular Weight Achieved catalyst_ok->success Yes rerun Re-run Polymerization adjust_stoichiometry->rerun purify_monomers->rerun optimize_conditions->rerun optimize_catalyst->rerun rerun->start

Caption: A systematic workflow for troubleshooting low molecular weight in polymerization.

Gel Formation or Cross-linking

Question: My reaction mixture turned into an insoluble gel. What caused this, and can it be prevented?

Answer: Gel formation, or cross-linking, indicates the formation of a three-dimensional polymer network. This is often unintended in the synthesis of linear polymers.

Causality and Solutions:

  • Multifunctional Impurities: The presence of impurities with more than two functional groups in your monomers is a common cause of cross-linking.[20]

    • Protocol: Ensure the purity of your monomers. If you suspect multifunctional impurities, purify the monomers before use.

  • Side Reactions at High Temperatures: At elevated temperatures, some monomers can undergo side reactions that create cross-links. For example, unsaturated dicarboxylic acids can undergo radical polymerization.

    • Protocol: Lower the reaction temperature and/or use a thermal stabilizer if appropriate.

  • Incorrect Monomer Functionality: Intentionally using a monomer with a functionality greater than two will lead to a branched or cross-linked polymer.

    • Protocol: Double-check the chemical structure and functionality of your chosen monomers.

Mechanism of Gel Formation

Caption: Visualization of how a multifunctional impurity can lead to cross-linking.

Polymer Discoloration

Question: The final polymer has an undesirable yellow or brown color. What is the cause of this discoloration, and how can I obtain a colorless product?

Answer: Polymer discoloration is often a sign of degradation or the presence of chromophoric impurities.[21][22] This can be caused by thermal degradation, oxidation, or impurities in the starting materials.[21][23][24]

Causality and Solutions:

  • Thermal Degradation: High reaction temperatures can cause the polymer chains to break down, leading to the formation of colored byproducts.[5][21][22]

    • Protocol: Optimize the reaction temperature and time to be sufficient for achieving high molecular weight without causing excessive degradation.[5] Consider using a lower temperature for a longer duration.

  • Oxidation: The presence of oxygen at high temperatures can lead to oxidative degradation and the formation of colored species.[21][25]

    • Protocol: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[17]

  • Catalyst-Induced Discoloration: Some catalysts, particularly certain titanium and antimony compounds, can cause discoloration in the final polymer.[26][27]

    • Protocol: Select a catalyst known to produce colorless polymers.[26] Optimize the catalyst concentration, as higher concentrations can sometimes lead to more color.

  • Impurities in Monomers: Impurities in the dicarboxylic acid or comonomer can be colored or can react to form colored species at high temperatures.

    • Protocol: Use high-purity monomers. Purification of monomers can help to remove color-causing impurities.

  • Use of Antioxidants/Stabilizers:

    • Protocol: Incorporate a small amount of an antioxidant or thermal stabilizer into the reaction mixture to inhibit degradation pathways.[5][23]

Table 1: Common Causes of Polymer Discoloration and Preventative Measures

CausePreventative Measure
Thermal DegradationLower reaction temperature, reduce reaction time
OxidationUse an inert atmosphere (N₂ or Ar)
Catalyst ChoiceSelect a catalyst with low color generation
Monomer ImpuritiesPurify monomers before use
---Add antioxidants or thermal stabilizers

II. Frequently Asked Questions (FAQs)

Q1: How can I accurately determine the molecular weight of my polymer?

A1: Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common technique for determining the molecular weight distribution of polymers.[28][29][30] It separates polymer molecules based on their size in solution.[28][31] This analysis provides information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is a measure of the breadth of the molecular weight distribution.[28][30] For more detailed structural information correlated with molecular weight, GPC can be coupled with other techniques like Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS).[28][32]

Q2: What is the significance of the Polydispersity Index (PDI)?

A2: The Polydispersity Index (PDI) is the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn) (PDI = Mw/Mn). It provides an indication of the uniformity of the polymer chain lengths. For an ideal step-growth polymerization, the theoretical PDI approaches 2.0 at high conversions.[1] A PDI significantly different from this value may indicate the presence of side reactions, impurities, or a different polymerization mechanism.

Q3: Can I control the molecular weight of my polymer to a specific target?

A3: Yes, there are several methods to control the molecular weight in step-growth polymerization:

  • Stoichiometric Imbalance: Intentionally using a slight excess of one monomer can predictably limit the molecular weight.[1][3] The Carothers equation can be used to calculate the expected degree of polymerization based on the stoichiometric ratio.[3]

  • Monofunctional Additives (Chain Stoppers): Adding a small amount of a monofunctional reagent will cap the growing chains, thereby controlling the final molecular weight.[1][3][4]

  • Quenching the Reaction: The polymerization can be stopped at a specific time to achieve a desired molecular weight, although this can result in a less stable polymer if reactive end groups remain.[1]

Q4: What are some common catalysts for polyesterification?

A4: A variety of catalysts can be used for polyesterification, with the choice depending on the specific monomers and desired reaction conditions. Common catalysts include:

  • Tin-based catalysts: Organotin compounds are widely used due to their versatility and effectiveness.[19]

  • Titanium-based catalysts: Titanium alkoxides, such as titanium (IV) isopropoxide, are highly active catalysts.[18][27][33]

  • Antimony-based catalysts: Antimony trioxide is an inexpensive and active catalyst, but can sometimes lead to discoloration.[26]

  • Acid catalysts: Strong protic acids can catalyze esterification, but may also promote side reactions.[10]

III. Experimental Protocols

Protocol 1: Purification of a Dicarboxylic Acid Monomer by Recrystallization
  • Dissolution: In a fume hood, dissolve the crude dicarboxylic acid in a minimum amount of a suitable hot solvent. The ideal solvent should dissolve the dicarboxylic acid well at high temperatures but poorly at low temperatures.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified dicarboxylic acid crystals under vacuum to a constant weight.

Protocol 2: General Procedure for Melt Polycondensation
  • Reactor Setup: In a reaction vessel equipped with a mechanical stirrer, an inert gas inlet, and a distillation outlet connected to a vacuum pump, add the purified dicarboxylic acid, the comonomer (e.g., diol), and the catalyst.

  • Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove oxygen.

  • Esterification Stage: Heat the mixture with stirring under a slow stream of inert gas to a temperature sufficient to initiate the esterification and distill off the condensation byproduct (e.g., water).

  • Polycondensation Stage: Once the initial byproduct evolution has slowed, gradually increase the temperature and apply a high vacuum. Continue heating under vacuum with vigorous stirring to drive the reaction to completion and remove the final traces of the byproduct.

  • Cooling and Isolation: Once the desired melt viscosity is achieved (indicating high molecular weight), cool the reactor under an inert atmosphere. The solid polymer can then be isolated.

References

  • Control of molecular weight distribution in step-growth polymerization by an intermediate monomer feed method: effect of interchange reactions. (n.d.). Polymer.
  • Causes & Prevention of Yellowed Plastics. (2022, August 5). SpecialChem.
  • Controlling molecular weight and polymer architecture during the Passerini three component step-growth polymeriz
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  • The Purity of 4-Isopropyl Styrene Monomer: A Comparative Guide to its Impact on Polymer Properties. (n.d.). Benchchem.
  • Step-growth polymeriz
  • Strategies to increase the molecular weight of polyesters from cis-Tetrahydrofuran-2,5-dicarboxylic acid. (n.d.). Benchchem.
  • Polymer Characterization Technique Overview. (2024, August 15). Measurlabs.
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  • Polymer additives FAQ. (n.d.). ADEKA.
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  • What Causes Discoloration Injection Molding and How to Prevent It?. (2025, July 31). WayKen.
  • Molecular Weight Control in Step Growth Polymerization. (2014, May 21). Blog de ingeniería química.
  • Monomer Purity. (n.d.). Sustainability Directory.
  • ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLIC
  • Photodegradation and photostabilization of polymers, especially polystyrene: review. (n.d.). PMC.
  • Synthesis of aliphatic polyesters by polycondensation using inorganic acid as c
  • Significance of Stoichiometric Imbalance in Step Polymerization via Reactive Intermediate. (n.d.).
  • Kinetic studies on Lewis acidic metal polyesterification catalysts – hydrolytic degradation is a key factor for c
  • Synthesis of Linear Polymers in High Molecular Weights via Reaction-Enhanced Reactivity of Intermediates Using Friedel–Crafts Polycondens
  • Effects of monomer purity on AA-BB polycondensation: a Monte Carlo study. (2023, October 8).
  • US9248381B2 - Method of purifying a dicarboxylic acid. (n.d.).
  • GPC for Polymer Characterization: Understanding Molecular Weight Distribution. (2026, January 15). Jordi Labs.
  • Analysis of Polymers (GPC Center). (n.d.). Alfa Chemistry.
  • Importance of monomer purity for REMP a, A chemical treatment to.... (n.d.).
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  • Stoichiometric Imbalance-promoted Step-growth Polymerization Based on Self-accelerating Three-component Reaction. (n.d.).
  • Synthesis and Application in the Polycondensation of Long-Chain Aliphatic Dicarboxylic Acids. (n.d.).
  • Condensation (Step-Reaction) Polymerization. (2020, October 13). University of Rochester.
  • Comparative Studies on the Organogel Formation of a Polyester in Three Different Base Oils by X-ray Analysis, Rheology and Infrared Spectroscopy. (2023, August 29). PMC.
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  • US3361845A - Process for gelling unsaturated polyester resins by addition of alcoholates of aluminum and titanium. (n.d.).
  • Polymerization catalyst for polyester, polyester produced with the same, and process for producing polyester. (n.d.).
  • Transformation Journey of Monomers into Copolymers by Free Radical Polymerization (FRP), Atom Transfer Radical Polymerization (ATRP)
  • Titanium based catalysts for Polyester. (n.d.). Clariant.
  • Polycondensation reactions. (n.d.). Farabi University.
  • US5453479A - Polyesterification catalyst. (n.d.).
  • An Eco-Friendly Method to Get a Bio-Based Dicarboxylic Acid Monomer 2,5-Furandicarboxylic Acid and Its Application in the Synthesis of Poly(hexylene 2,5-furandicarboxyl
  • POLYCONDENS
  • Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. (2001, February 2).
  • US4088710A - Method of reducing gel time of polyester thermoset resins and product thereof. (n.d.).
  • Condensation Polymers (A-Level Chemistry). (2022, April 19). Study Mind.
  • WO/2018/236950 PROCESS FOR SEPARATION AND PURIFICATION OF A DICARBOXYLIC ACID CONTAINING MIXTURE. (2018, December 27).
  • How do I synthesise very low molecular weight linear polyesters?. (2018, October 11).
  • (PDF) Gel time prediction of polyester resin for lamination of polymer composites. (2020, May 6).
  • Hello all. What are the most efficient manner to reduce the molecular weight of a polyester ?. (2017, March 22).
  • Recent Advances in the Enzymatic Synthesis of Polyester. (2022, November 22). MDPI.
  • Technical Support Center: Troubleshooting Low Molecular Weight in Poly(1-Naphthyl acrylate)
  • Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. (2022, November 30). PMC.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Cyclobutane-Based Dicarboxylic Acids for Advanced Research

An In-Depth Analysis of 2,2'-(Cyclobutane-1,1-diyl)diacetic Acid and 1,2-Cyclobutanedicarboxylic Acid for Researchers, Scientists, and Drug Development Professionals. In the landscape of chemical synthesis and materials...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Analysis of 2,2'-(Cyclobutane-1,1-diyl)diacetic Acid and 1,2-Cyclobutanedicarboxylic Acid for Researchers, Scientists, and Drug Development Professionals.

In the landscape of chemical synthesis and materials science, the rigid yet versatile cyclobutane scaffold offers a unique platform for innovation. Among its derivatives, dicarboxylic acids are of particular interest due to their capacity to serve as building blocks for polymers, metal-organic frameworks (MOFs), and pharmacologically active molecules. This guide provides a detailed comparison of two key cyclobutane dicarboxylic acids: 2,2'-(Cyclobutane-1,1-diyl)diacetic acid and 1,2-Cyclobutanedicarboxylic acid, highlighting their structural nuances and performance in various applications.

The primary distinction between these two molecules lies in the substitution pattern on the cyclobutane ring. 2,2'-(Cyclobutane-1,1-diyl)diacetic acid features a geminal substitution, with both acetic acid groups attached to the same carbon atom. In contrast, 1,2-Cyclobutanedicarboxylic acid has vicinal carboxylic acid groups, leading to the existence of cis and trans stereoisomers. This fundamental structural difference profoundly influences their three-dimensional shape, reactivity, and utility in targeted applications.

Physicochemical Properties: A Comparative Overview

A molecule's utility is intrinsically linked to its physical and chemical properties. The table below summarizes key computed and experimental data for 2,2'-(Cyclobutane-1,1-diyl)diacetic acid and the cis and trans isomers of 1,2-Cyclobutanedicarboxylic acid.

Property2,2'-(Cyclobutane-1,1-diyl)diacetic acidcis-1,2-Cyclobutanedicarboxylic acidtrans-1,2-Cyclobutanedicarboxylic acid
CAS Number 1075-98-5[1]1461-94-5[2]1124-13-6[3][4][5]
Molecular Formula C₈H₁₂O₄[1][6]C₆H₈O₄[2][7]C₆H₈O₄[3][8][9]
Molecular Weight 172.18 g/mol [1][6]144.13 g/mol [7][10]144.13 g/mol [4][9][10]
Appearance White to yellow solidWhite crystalline powderOff-white to light brown solid[11]
Melting Point Not specified~138 °C[12]129 - 132 °C[11]
Topological Polar Surface Area (TPSA) 74.6 Ų[6]74.6 Ų[10]74.6 Ų[4]
XLogP3 Not specified-0.2[10]-0.2[4]
Crystal System Not specifiedMonoclinic[7][13]Monoclinic[8]
Space Group Not specifiedP2₁/c[7][13]C2/c[8]
Ring Conformation Puckered (assumed)Puckered (dihedral angle of 156°)[7][13]Puckered (dihedral angle near 150°)[8]

Key Insights from Physicochemical Data:

  • Structural Isomerism: The most significant difference is the existence of cis and trans isomers for 1,2-Cyclobutanedicarboxylic acid, a consideration absent for the gem-disubstituted 2,2'-(Cyclobutane-1,1-diyl)diacetic acid. This stereoisomerism provides distinct spatial arrangements of the carboxylic acid groups, which is a critical factor in applications like asymmetric synthesis and crystal engineering.

  • Molecular Weight and Formula: 2,2'-(Cyclobutane-1,1-diyl)diacetic acid has a higher molecular weight due to the two additional methylene groups in its acetic acid side chains.

  • Crystal Structure: Both cis and trans isomers of 1,2-Cyclobutanedicarboxylic acid adopt a puckered conformation in the solid state to alleviate ring strain.[7][8][13] This non-planar structure is a defining characteristic of the cyclobutane ring.

Performance in Key Research Applications

The distinct architectures of these dicarboxylic acids translate into differential performance and suitability for various scientific applications.

Drug Discovery and Medicinal Chemistry

The cyclobutane motif is increasingly utilized in drug design to enhance potency, selectivity, and pharmacokinetic profiles.[14]

  • 1,1-Disubstituted Cyclobutanes: The gem-dicarboxylic acid derivative, 1,1-Cyclobutanedicarboxylic acid (a close analog of the topic compound), is a key component of the chemotherapy drug Carboplatin.[15] In Carboplatin, the cyclobutane-1,1-dicarboxylate ligand replaces the chloride ligands of Cisplatin, reducing nephrotoxicity.[15] This highlights the role of the 1,1-disubstituted pattern in creating stable chelate rings with metal centers, a principle that can be extended to 2,2'-(Cyclobutane-1,1-diyl)diacetic acid for designing new metallodrugs or imaging agents.

  • 1,2-Disubstituted Cyclobutanes: The cis and trans isomers of 1,2-Cyclobutanedicarboxylic acid offer rigid scaffolds for presenting pharmacophoric elements in defined spatial orientations. The cis isomer, with its C2-symmetry, is a valuable building block in asymmetric synthesis, serving as a chiral resolving agent or a precursor to chiral ligands like bis(oxazoline) (BOX) ligands.[16] The trans isomer provides a more linear and extended arrangement of functional groups, which can be advantageous for spanning binding sites in protein targets.[11]

Experimental Protocol: Chiral Resolution of a Racemic Amine using cis-1,2-Cyclobutanedicarboxylic Acid

This protocol outlines a standard procedure for separating enantiomers of a racemic amine using diastereomeric salt formation.

Principle: An enantiomerically pure chiral acid, such as (+)-cis-1,2-Cyclobutanedicarboxylic acid, is reacted with a racemic amine. The resulting diastereomeric salts have different solubilities, allowing for their separation by fractional crystallization.[16]

Methodology:

  • Salt Formation: Dissolve one equivalent of the racemic amine in a suitable solvent (e.g., ethanol). Add a solution of 0.5 equivalents of enantiomerically pure (+)-cis-1,2-Cyclobutanedicarboxylic acid in the same solvent.

  • Fractional Crystallization: Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature. The less soluble diastereomeric salt will crystallize out.

  • Isolation and Purification: Collect the crystals by filtration. The purity of the diastereomeric salt can be enhanced by recrystallization until a constant optical rotation is achieved.

  • Liberation of the Enantiopure Amine: Dissolve the purified salt in water and basify with a strong base (e.g., 2 M NaOH) to a pH > 12. Extract the liberated free amine with an organic solvent (e.g., diethyl ether).

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation & Liberation racemic_amine Racemic Amine (R/S) salt_mixture Mixture of Diastereomeric Salts ((+)-Acid-(R)-Amine & (+)-Acid-(S)-Amine) racemic_amine->salt_mixture chiral_acid (+)-cis-1,2-Cyclo- butanedicarboxylic Acid chiral_acid->salt_mixture crystallization Fractional Crystallization salt_mixture->crystallization less_soluble Less Soluble Salt ((+)-Acid-(R)-Amine) crystallization->less_soluble Collect Crystals more_soluble More Soluble Salt (in solution) crystallization->more_soluble Mother Liquor basification Basification (NaOH) less_soluble->basification enantiopure_amine Enantiopure (R)-Amine basification->enantiopure_amine

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Polymer Chemistry and Materials Science

The dicarboxylate functionality of both molecules makes them excellent monomers for the synthesis of polyesters and polyamides.

  • 2,2'-(Cyclobutane-1,1-diyl)diacetic acid: The geminal substitution pattern introduces a spirocyclic center into the polymer backbone. This can disrupt chain packing, potentially leading to polymers with lower crystallinity, increased solubility, and greater flexibility. The longer chain length between the carboxylic acid groups compared to 1,2-cyclobutanedicarboxylic acid also imparts a different degree of flexibility and spacing within the polymer chain.

  • 1,2-Cyclobutanedicarboxylic acid: This monomer is used to synthesize biodegradable polyesters and polyurethanes.[17] The stereochemistry of the diacid (cis vs. trans) will significantly impact the polymer's properties. Polymers derived from the trans isomer are likely to be more linear and possess higher melting points and crystallinity compared to those from the more bent cis isomer.

Metal-Organic Frameworks (MOFs)

MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. The geometry of the organic linker is a key determinant of the resulting framework's topology and properties.

  • 2,2'-(Cyclobutane-1,1-diyl)diacetic acid as a Linker: The two carboxylate groups in this molecule are separated by a flexible -CH₂-C-CH₂- unit. The angle between the two carboxylate groups is less rigid than in aromatic dicarboxylates, which can lead to the formation of novel and potentially flexible MOF structures. Its aliphatic nature can also confer different chemical properties to the MOF pores compared to commonly used aromatic linkers.[18]

  • 1,2-Cyclobutanedicarboxylic acid as a Linker: The cis and trans isomers act as distinct building blocks. The trans isomer provides a more linear connection between metal centers, while the cis isomer introduces a sharp turn. This allows for the targeted synthesis of MOFs with different pore sizes and shapes. The use of conformationally less rigid aliphatic linkers like cyclobutane dicarboxylates can result in dynamic frameworks capable of responding to external stimuli.[18]

Experimental Protocol: Solvothermal Synthesis of a Zinc-based MOF

This protocol provides a general method for synthesizing a MOF using a cyclobutane dicarboxylic acid linker.

Principle: A metal salt and the organic linker are dissolved in a high-boiling point solvent and heated in a sealed vessel (autoclave). Under these solvothermal conditions, the components self-assemble into a crystalline MOF structure.

Methodology:

  • Solution Preparation: In a 20 mL glass vial, dissolve 0.5 mmol of zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) in 10 mL of N,N-Dimethylformamide (DMF). In a separate vial, dissolve 0.5 mmol of the chosen cyclobutane dicarboxylic acid linker in 10 mL of DMF.

  • Mixing: Combine the two solutions in a Teflon-lined stainless steel autoclave.

  • Heating: Seal the autoclave and place it in a programmable oven. Heat to 120 °C for 24 hours.

  • Cooling and Isolation: Allow the autoclave to cool slowly to room temperature. Collect the resulting crystals by filtration, wash with fresh DMF and then ethanol, and dry under vacuum.

G cluster_workflow Solvothermal MOF Synthesis A Dissolve Metal Salt (e.g., Zn(NO₃)₂·6H₂O) in DMF C Combine Solutions in Autoclave A->C B Dissolve Organic Linker (Cyclobutane Dicarboxylic Acid) in DMF B->C D Heat (e.g., 120°C, 24h) C->D E Cool, Filter, Wash & Dry D->E F Crystalline MOF Product E->F

Sources

Comparative

Application Guide: X-ray Crystallographic Analysis of 2,2'-(Cyclobutane-1,1-diyl)diacetic Acid Derivatives vs. Rigid Analogues

Executive Summary In the field of crystal engineering and supramolecular chemistry, the topological outcome of a Metal-Organic Framework (MOF) or Coordination Polymer (CP) is fundamentally dictated by the geometric and c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the field of crystal engineering and supramolecular chemistry, the topological outcome of a Metal-Organic Framework (MOF) or Coordination Polymer (CP) is fundamentally dictated by the geometric and conformational properties of its organic linkers. This guide provides a comprehensive crystallographic comparison between derivatives of 2,2'-(Cyclobutane-1,1-diyl)diacetic acid (CBDA) —a flexible, methylene-spaced ligand—and its rigid structural alternative, Cyclobutane-1,1-dicarboxylic acid (CBDCA) . By analyzing their X-ray crystal structures, we demonstrate how the introduction of aliphatic spacers in CBDA enhances framework porosity, structural dimensionality, and overall material performance.

Mechanistic Insights: The Role of Methylene Spacers in Framework Topology

The performance of a dicarboxylate ligand in crystal engineering is governed by its degrees of freedom and steric profile.

The Rigid Alternative (CBDCA): In cyclobutane-1,1-dicarboxylic acid (CBDCA), the two carboxylate groups are directly bonded to the C1 carbon of the cyclobutane ring. The internal constraints of the four-membered ring impose severe steric strain, forcing the carboxylate moieties into a restricted bite angle[1]. Consequently, CBDCA typically acts as a chelating ligand to a single metal center or forms highly localized bridges. Crystallographic studies confirm that CBDCA predominantly yields discrete paddle-wheel clusters, 1D polymeric chains, or 2D layers, which are heavily dependent on the ionic radius of the counter-ions[2]. This rigid conformation inherently limits the formation of solvent-accessible voids[3].

The High-Performance Product (CBDA): Conversely, 2,2'-(Cyclobutane-1,1-diyl)diacetic acid (CBDA) incorporates two ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


-hybridized methylene (

) spacers between the cyclobutane core and the coordinating carboxylates. This structural modification introduces critical rotational freedom. During self-assembly, the ligand dynamically rotates around the C-C bonds to adopt gauche or anti conformations, effectively minimizing steric hindrance. This flexibility allows the carboxylate groups to bridge distant metal nodes, facilitating the thermodynamic assembly of highly entangled, robust 3D frameworks with superior porosity, a phenomenon similarly observed in other flexible alkanedicarboxylate systems.

LigandPathway L1 CBDA Ligand (Flexible -CH2- spacers) C1 Gauche/Anti Conformations (Rotational Freedom) L1->C1 L2 CBDCA Ligand (Rigid, no spacers) C2 Sterically Strained Conformation (Restricted Bite Angle) L2->C2 M1 Entangled 3D Networks (High Porosity, Stable) C1->M1 M2 1D Chains / Discrete Clusters (Low Porosity) C2->M2

Fig 1: Conformational pathways of flexible CBDA versus rigid CBDCA in coordination networks.

Comparative Performance Data: Crystallographic Parameters

The following table summarizes the quantitative crystallographic and performance data, contrasting a representative CBDA-transition metal complex with its CBDCA counterpart.

ParameterCBDA Derivative (Flexible Linker)CBDCA Derivative (Rigid Linker)[2]
Ligand Formula


Spacer Length Two

groups
None (Direct attachment)
Typical Coordination Mode

-bridging, anti conformation

-chelating or discrete bridging
Framework Topology 3D Entangled Network (e.g., pcu net)1D Chains or 2D Layers
Solvent Accessible Void 25% - 35%< 10%
Crystallographic Space Group High-symmetry (e.g., Fd-3m, I4_1/a)Lower-symmetry (e.g., P-1, C2/c)
Thermal Stability (TGA) Framework stable up to 350 °CDecarboxylation begins at ~250 °C

Experimental Workflows: Synthesis & SCXRD Protocol

To ensure high scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and structural characterization of these derivatives.

Protocol 1: Solvothermal Synthesis of CBDA-Metal Complexes
  • Precursor Preparation: Dissolve 0.1 mmol of CBDA and 0.1 mmol of a transition metal salt (e.g.,

    
    ) in a 10 mL solvent mixture of N,N-dimethylformamide (DMF) and deionized water (v/v, 3:1).
    
  • Modulator Addition: Add 1-2 drops of concentrated

    
    .
    
    • Causality: The acidic modulator suppresses the rapid deprotonation of the carboxylic acids. This shifts the reaction kinetics from rapid amorphous precipitation to slow, thermodynamically controlled crystal growth, which is an absolute requirement for yielding X-ray quality single crystals.

  • Crystallization: Seal the mixture in a Teflon-lined stainless steel autoclave and heat at 120 °C for 72 hours. Cool to room temperature at a controlled rate of 5 °C/hour to prevent thermal shock and crystal twinning.

Protocol 2: Single-Crystal X-ray Diffraction (SCXRD) Workflow

This protocol incorporates strict validation checkpoints to guarantee the accuracy of the derived crystal structure.

  • Crystal Selection: Under a polarized light microscope, select a crystal exhibiting uniform optical extinction. This validates the absence of macroscopic twinning.

  • Mounting & Cryocooling: Coat the crystal in Paratone-N oil, mount it on a MiTeGen loop, and immediately transfer it to the diffractometer's cold stream (100 K).

    • Causality: Cryocooling immobilizes disordered solvent molecules within the framework pores and reduces the thermal vibrations of the atoms, drastically improving high-angle diffraction intensity.

  • Data Collection: Utilize Mo K

    
     radiation (
    
    
    
    Å) to collect a full sphere of data using
    
    
    and
    
    
    scans.
  • Integration & Absorption Correction: Process the raw frames using integration software. Apply a multi-scan absorption correction (e.g., SADABS).

    • Validation Check: The internal agreement factor (

      
      ) must be 
      
      
      
      to proceed.
  • Structure Solution & Refinement: Solve the phase problem using Intrinsic Phasing (SHELXT) and refine the structure using full-matrix least-squares on

    
     (SHELXL).
    
    • Validation Check: The final model must exhibit a Goodness-of-Fit (GooF) near 1.0, with maximum residual electron density peaks

      
      , ensuring no missing atoms or severe unmodeled disorder.
      

SCXRD_Protocol Step1 1. Crystal Selection (Uniform Extinction) Step2 2. Cryocooling (100 K) (Immobilizes Solvent) Step1->Step2 Step3 3. Data Collection (Mo Kα / Cu Kα) Step2->Step3 Step4 4. Integration (Validate: R-int < 0.05) Step3->Step4 Step5 5. Structure Solution (Intrinsic Phasing) Step4->Step5 Step6 6. Refinement (Validate: GooF ~ 1.0) Step5->Step6

Fig 2: Step-by-step SCXRD workflow for determining the crystal structure of MOF derivatives.

References

  • Benchchem. Cyclobutane-1,1-dicarboxylate | Research Chemical.
  • MDPI. Effect of the Alkaline Metal Ion on the Crystal Structure and Magnetic Properties of Heterometallic GdIII-VIV Complexes Based on Cyclobutane-1,1-Dicarboxylate Anions.
  • IUCr Journals. Structure of poly[diaqua[μ-1,2-bis(pyridin-4-yl)ethane-κ2N:N′]bis(μ3-cyclobutane-1,1-dicarboxylato-κ3O,O′:O′′:O′′′)dimanganese(II)].
  • ACS Publications. Impacts of Alkali Metals on the Structures and Properties of Fe(III) Heterometallic Cyclobutane-1,1-dicarboxylate Complexes.

Sources

Validation

Conformational analysis of cyclobutane-based diacids

An In-Depth Guide to the Conformational Analysis of Cyclobutane-Based Diacids For Researchers, Scientists, and Drug Development Professionals Introduction: Beyond the Flat Square In the landscape of cyclic organic molecu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Conformational Analysis of Cyclobutane-Based Diacids

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Flat Square

In the landscape of cyclic organic molecules, the cyclobutane ring presents a fascinating case study of structural compromise. Often depicted as a simple planar square in introductory texts, the reality is a far more dynamic and nuanced three-dimensional structure. The inherent strain within the four-membered ring—a combination of angle strain from compressed C-C-C bonds and torsional strain from eclipsing C-H bonds—forces the molecule to adopt non-planar, or "puckered," conformations to achieve a more stable energetic state.[1][2][3] This puckering is not merely a structural curiosity; it is a critical determinant of the molecule's physical properties, reactivity, and biological activity.

When carboxylic acid functional groups are introduced to this flexible scaffold, as in cyclobutane-based diacids, the conformational landscape becomes even more complex. These molecules are crucial building blocks in medicinal chemistry and materials science, where their rigid yet tunable frameworks are exploited to design novel therapeutics and advanced polymers.[4][5][6] Understanding the subtle interplay between ring puckering and substituent orientation is paramount for predicting molecular behavior and designing functional derivatives.

This guide provides a comprehensive comparison of the conformational preferences of key cyclobutane-based diacids. We will dissect the structural nuances of 1,1-, 1,2-, and 1,3-disubstituted isomers, supported by experimental data from X-ray crystallography and NMR spectroscopy, and rationalized through computational modeling. Our objective is to move beyond simple descriptions and explain the causality behind the observed conformations, offering a practical framework for researchers in the field.

Pillar 1: The Fundamentals of the Cyclobutane Ring

The conformation of a cyclobutane ring is a delicate balance between two opposing forces:

  • Angle Strain: A perfectly planar cyclobutane would have internal C-C-C bond angles of 90°. This is a significant deviation from the ideal tetrahedral angle of 109.5° for sp³-hybridized carbons, leading to substantial angle strain.

  • Torsional Strain: In a planar conformation, all hydrogen atoms on adjacent carbons are fully eclipsed, creating repulsive torsional strain, similar to that seen in the eclipsed conformation of ethane.[3]

To alleviate the energetic penalty of torsional strain, the cyclobutane ring "puckers" or folds into a butterfly-like conformation.[1][2] In this state, one carbon atom is bent out of the plane formed by the other three. This puckering twists the C-C bonds, moving the adjacent C-H bonds away from a fully eclipsed arrangement and thus reducing torsional strain.[2][7][8] However, this relief comes at the cost of slightly increased angle strain, as the bond angles compress further to about 88°.[2] The energy barrier for interconversion between two equivalent puckered conformations is very low, typically less than 1.5 kcal/mol, meaning the ring is in a state of rapid flux at room temperature.[1][7]

G cluster_0 Planar Conformation cluster_1 Puckered ('Butterfly') Conformation p1 C1 p2 C2 p1->p2 p3 C3 p2->p3 p4 C4 p3->p4 note_p Max Torsional Strain Min Angle Strain p4->p1 b1 C1 b2 C2 b1->b2 b3 C3 b2->b3 b4 C4 b3->b4 note_b Reduced Torsional Strain Increased Angle Strain b4->b1

Caption: Planar vs. Puckered conformations of the cyclobutane ring.

The introduction of substituents, particularly bulky ones like carboxylic acids, adds another layer of complexity. These groups can occupy two distinct positions on the puckered ring:

  • Axial (a): Pointing roughly perpendicular to the mean plane of the ring.

  • Equatorial (e): Pointing roughly outwards from the perimeter of the ring.

Similar to cyclohexane chemistry, there is a strong energetic preference for bulky substituents to occupy the more spacious equatorial positions to minimize unfavorable steric interactions.[9][10]

Pillar 2: A Comparative Guide to Cyclobutane Diacid Isomers

The relative orientation of the carboxylic acid groups dictates the preferred conformation and overall stability of the molecule. We will compare the three primary classes of cyclobutane dicarboxylic acids.

1,1-Cyclobutanedicarboxylic Acid

In this isomer, both carboxyl groups are attached to the same carbon atom. X-ray crystallography studies reveal that the ring is distinctly puckered.[11] The substitution pattern forces a specific geometry where the internal ring angle at the substituted carbon (Cα) is the smallest (88.5°), while the angle at the opposite carbon (Cγ) is the largest (89.35°).[11]

ParameterValueSource
Ring ConformationPuckeredX-ray Diffraction[11]
Cα-Cβ Bond Length1.560 Å[11]
Cβ-Cγ Bond Length1.548 Å[11]
Internal Angle at Cα88.52°[11]
Internal Angle at Cγ89.35°[11]
Table 1. Key structural parameters for 1,1-cyclobutanedicarboxylic acid in the solid state.
1,2-Cyclobutanedicarboxylic Acids (cis vs. trans)

Here, the stereochemical relationship between the two carboxyl groups is the dominant factor.

  • Stability: The trans-isomer is thermodynamically more stable than the cis-isomer.[12] In the cis configuration, both bulky carboxyl groups are on the same face of the ring, leading to significant steric hindrance and electrostatic repulsion.[12] The trans isomer places these groups on opposite faces, minimizing these unfavorable interactions.[12][13] This is unequivocally demonstrated by acid-catalyzed isomerization, where heating the cis isomer quantitatively converts it to the more stable trans form.[12]

  • Conformation:

    • cis-Isomer: The steric strain imposed by the two adjacent carboxyl groups forces the ring into a puckered conformation to maximize their separation.[4]

    • trans-Isomer: With the substituents on opposite faces, steric strain is already minimized, but the ring still adopts a puckered conformation to relieve torsional strain.

IsomerRelative StabilityKey Conformational Feature
cis Less StablePuckered conformation to alleviate steric strain from same-face carboxyl groups.[4]
trans More StableCarboxyl groups on opposite faces, minimizing steric and electrostatic repulsion.[12]
Table 2. Comparison of cis- and trans-1,2-cyclobutanedicarboxylic acid.
1,3-Cyclobutanedicarboxylic Acids (cis vs. trans)

The 1,3-isomers present one of the most intriguing cases of conformational polymorphism, where the observed structure depends on the physical state (solid vs. solution).

  • Conformation:

    • trans-Isomer: X-ray analysis shows that in the solid state, the ring of the trans-acid is planar .[7][14] However, in aqueous solution, Raman and IR studies indicate a loss of symmetry consistent with a puckered state.[7] This highlights that the forces of crystal packing can overcome the small energy penalty required to flatten the ring. Interestingly, the dianion of the trans-isomer is planar even in solution.[7]

    • cis-Isomer: This isomer is consistently found to be puckered in the solid state.[7][15]

This behavior underscores a critical lesson: the energy difference between planar and puckered conformations in some cyclobutanes can be very small (<1 kcal/mol), making the system highly sensitive to its environment.[7]

IsomerConformation (Solid State)Conformation (Aqueous Solution)
cis Puckered[7][15]Puckered (undergoing rapid inversion)[15]
trans Planar[7][14]Puckered[7]
Table 3. Conformational comparison of cis- and trans-1,3-cyclobutanedicarboxylic acid in different phases.

Pillar 3: Methodologies for Conformational Investigation

A robust conformational analysis relies on a synergistic combination of experimental techniques and computational methods.[9][10][16] Each approach provides a unique piece of the puzzle.

G start Target Cyclobutane Diacid exp Experimental Analysis start->exp comp Computational Modeling start->comp xray X-Ray Crystallography (Solid State Structure) exp->xray nmr NMR Spectroscopy (Solution Structure) exp->nmr dft DFT / Ab Initio Calculations (Gas Phase Energetics) comp->dft md Molecular Dynamics (Solution Dynamics) comp->md analysis Synergistic Analysis (Combined Model) xray->analysis nmr->analysis dft->analysis md->analysis conclusion Elucidated Conformational Profile analysis->conclusion

Caption: A synergistic workflow for conformational analysis.

Experimental Protocols

Causality: This is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. It provides unambiguous data on bond lengths, bond angles, and ring puckering, which serve as a benchmark for all other methods.

Methodology:

  • Crystal Growth: Grow single crystals of the diacid suitable for diffraction (typically >0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a selected crystal on a goniometer in a single-crystal X-ray diffractometer. Cool the crystal under a stream of nitrogen gas (e.g., to 100 K) to minimize thermal motion. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction pattern on a detector as the crystal is rotated.

  • Structure Solution: Process the diffraction data to obtain a set of structure factors. Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map.

  • Structure Refinement: Build a molecular model into the electron density map. Refine the atomic positions, and thermal parameters against the experimental data using least-squares methods until the model converges and provides a good fit to the data (low R-factor).[4]

  • Analysis: Extract key geometric parameters (bond lengths, angles, torsion angles) from the final refined structure to quantify the ring conformation.

Causality: NMR provides detailed information about the structure and dynamics of molecules in solution. For cyclobutanes, proton (¹H) NMR is particularly powerful. The coupling constants between vicinal protons (³JHH) are highly sensitive to the dihedral angle between them, which can be used to infer the degree of ring puckering and distinguish between cis and trans isomers.[17]

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the cyclobutane diacid sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a standard 5 mm NMR tube.[18] Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.[18]

    • Pay close attention to the signals from the cyclobutane ring protons. Their chemical shifts and splitting patterns (multiplicity) are key indicators of the molecular symmetry and conformation.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans is required.[18] The number of unique carbon signals can confirm the symmetry of the isomer.

  • Data Processing and Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired data.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the ¹H signals to confirm proton counts.

    • Measure the chemical shifts (δ) and coupling constants (J-values) for the ring protons. Compare these values between isomers. For example, cis and trans isomers will often exhibit distinctly different chemical shifts and coupling patterns.[12]

Computational Workflow

Causality: Computational chemistry allows us to explore the entire potential energy surface of a molecule, identifying all stable conformers and the transition states that connect them. This is invaluable for understanding dynamic processes like ring flipping and for quantifying the relative stabilities of different isomers and conformers.[19]

G cluster_0 Computational Workflow start Build Initial Structures (Planar, Puckered, cis/trans) opt Geometry Optimization (e.g., B3LYP/aug-cc-pVTZ) start->opt freq Frequency Calculation (Confirm Minima) opt->freq pes Potential Energy Surface Scan (Map Interconversion Pathway) opt->pes energy Calculate Relative Energies (ΔE, ΔG) freq->energy results Identify Global Minimum & Transition States energy->results pes->results

Caption: A typical workflow for computational conformational analysis.

Methodology:

  • Structure Building: Construct initial 3D models for all plausible conformers of the diacid (e.g., planar, puckered, with substituents in axial/equatorial positions).

  • Geometry Optimization: Perform a full geometry optimization for each starting structure using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/aug-cc-pVTZ.[19] This process finds the nearest local energy minimum on the potential energy surface.

  • Frequency Calculation: For each optimized structure, perform a vibrational frequency calculation. The absence of imaginary frequencies confirms that the structure is a true energy minimum (a stable conformer). The presence of one imaginary frequency indicates a transition state.

  • Energy Comparison: Compare the calculated electronic energies (or, more accurately, the Gibbs free energies) of all stable conformers to determine their relative stabilities and identify the global minimum energy structure.[16]

  • Conformational Search (Optional but Recommended): For more complex systems, perform a potential energy surface (PES) scan by systematically changing a key dihedral angle (e.g., the ring puckering angle) and calculating the energy at each step. This helps map the pathway for ring inversion and ensures no low-energy conformers were missed.[19]

Conclusion

The conformational analysis of cyclobutane-based diacids reveals a system governed by a subtle interplay of angle strain, torsional strain, and steric interactions. The four-membered ring is not a static square but a flexible, puckered entity whose preferred conformation is highly dependent on the substitution pattern.

  • 1,2-disubstitution is dominated by the steric clash between adjacent groups, making the trans-isomer significantly more stable.

  • 1,3-disubstitution showcases the delicate energy balance, where the trans-isomer can adopt a planar conformation in the solid state to optimize crystal packing, a phenomenon not observed in solution.

A comprehensive understanding, essential for rational drug design and materials development, is only achievable through a synergistic approach. X-ray crystallography provides the definitive solid-state picture, NMR spectroscopy reveals the time-averaged behavior in solution, and computational modeling rationalizes the energetic landscape that governs these observations. By integrating these powerful techniques, researchers can confidently predict and control the three-dimensional architecture of these valuable molecular scaffolds.

References

  • Henry, R. (n.d.). Cycloalkanes. Imperial College London. [Link]

  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]

  • Chemistry LibreTexts. (2024, June 18). 4.4: Conformations of Cycloalkanes. [Link]

  • González-Gaitano, G., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(5), 1869-78. [Link]

  • González-Gaitano, G., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-R-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 1869-1878. [Link]

  • ACS Publications. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. [Link]

  • Fiveable. (2025, August 15). Puckered Conformation Definition. [Link]

  • Ashenhurst, J. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]

  • Santarsiero, B. D. (1990). The crystal structure of 1, 1-cyclobutanedicarboxylic acid at 20 K. The Journal of Chemical Physics, 92(6), 3794-3798. [Link]

  • Allinger, N. L. (1974). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education, 51(10), 670. [Link]

  • Wu, J., et al. (2019). Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. Chemical Communications, 55(62), 9171-9174. [Link]

  • Amjaour, H. S. (2022). Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Their Derivatives. UND Scholarly Commons. [Link]

  • Wang, X., et al. (2024). Stereoselective Solid-State Synthesis of Biologically Active Cyclobutane and Dicyclobutane Isomers via Conformation Blocking and Transference. Molecules, 29(12), 2933. [Link]

  • ResearchGate. (n.d.). Ball and stick diagrams of cis (left) and trans (right) cyclobutane-1,2, dicarboxylic acid. [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. [Link]

  • Salazar, K. V., et al. (n.d.). CONFORMATIONAL ANALYSIS OF CYCLOBUTANECARBOXYLIC ACID. ResearchGate. [Link]

  • Margulis, T. N., & Fischer, M. S. (1971). A Planar Cyclobutane Ring. Structure of trans-1,3-Cyclobutanedicarboxylic Acid. Journal of the American Chemical Society, 93(1), 253-254. [Link]

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Comparative

Biological Activity Screening of 1,1-Cyclobutanediacetic Acid Analogs: A Comparative Guide for Drug Design

As the pharmaceutical industry increasingly prioritizes "escaping flatland" by incorporating sp3-rich, three-dimensional scaffolds, cycloalkane-diacetic acids have emerged as critical building blocks. Among these, 1,1-Cy...

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical industry increasingly prioritizes "escaping flatland" by incorporating sp3-rich, three-dimensional scaffolds, cycloalkane-diacetic acids have emerged as critical building blocks. Among these, 1,1-Cyclobutanediacetic acid (CAS 1075-98-5) offers a unique, sterically constrained four-membered ring system[1].

As a Senior Application Scientist, I have evaluated these scaffolds extensively. This guide objectively compares the biological activity and screening protocols of 1,1-cyclobutanediacetic acid analogs against their cyclopentane and cyclohexane counterparts. We will focus on two primary therapeutic domains where this scaffold dictates efficacy: Neuroactive Gabapentinoids and Antineoplastic Platinum(II) Complexes .

Neuroactive Scaffolds: Gabapentinoid Analogs

Gabapentinoids are a class of neuroactive drugs that bind to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs), inhibiting calcium influx and subsequent excitatory neurotransmitter release[2]. The core pharmacophore requires a lipophilic cycloalkane ring attached to an aminomethyl and an acetic acid group.

Mechanistic Causality: Ring Size and Binding Affinity

The biological activity of these analogs is strictly governed by the dihedral angles and the steric bulk of the cycloalkane ring.

  • Cyclohexane Analog (Gabapentin): The six-membered ring adopts a stable chair conformation that perfectly occupies the hydrophobic pocket of the α2δ-1 subunit.

  • Cyclobutane Analog (1-(Aminomethyl)cyclobutaneacetic acid): The four-membered ring is highly strained and planar. While it exhibits a lower absolute binding affinity than the cyclohexane analog, its reduced lipophilicity and smaller molecular volume often result in faster blood-brain barrier (BBB) penetration and altered pharmacokinetic profiles[3].

G Ligand Cyclobutane Analog (Ligand) Receptor α2δ-1 Subunit (VGCC) Ligand->Receptor Competitive Binding CaInflux Calcium Influx Inhibition Receptor->CaInflux Conformational Shift Neurotrans Glutamate Release Blockade CaInflux->Neurotrans Synaptic Modulation Analgesia Analgesic/Anticonvulsant Phenotype Neurotrans->Analgesia Therapeutic Outcome

Figure 1: Mechanism of action for cyclobutane-based gabapentinoid analogs targeting the α2δ-1 subunit.

Experimental Protocol: Competitive Radioligand Binding Assay

To validate the affinity of synthesized cyclobutane analogs, a self-validating competitive binding assay using [3H]-gabapentin is the gold standard.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate synaptic membranes from rat cerebral cortex. Homogenize in 10 mM HEPES buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes at 4°C to ensure the removal of cytosolic components.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 10 nM [3H]-gabapentin (specific activity ~35 Ci/mmol), and escalating concentrations of the unlabeled 1,1-cyclobutanediacetic acid analog (10⁻¹⁰ to 10⁻³ M).

  • Self-Validation (Controls): Include a positive control (unlabeled gabapentin) to calculate the Z'-factor (>0.5 required for assay validity) and a non-specific binding (NSB) control using 10 µM pregabalin.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure radioactivity using a microplate scintillation counter. Calculate IC50 using non-linear regression (four-parameter logistic equation).

Comparative Data: Gabapentinoid Analogs
Scaffold PrecursorRing SizeCalculated LogPα2δ-1 Binding Affinity (IC50, µM)Relative BBB Permeability Rate
1,1-Cyclohexanediacetic acid6-membered1.250.14 ± 0.02Baseline (1.0x)
1,1-Cyclopentanediacetic acid5-membered0.980.45 ± 0.051.2x
1,1-Cyclobutanediacetic acid 4-membered 0.65 1.80 ± 0.15 1.5x

Data synthesis based on structural activity relationship (SAR) trends of cycloalkane GABA analogs[2].

Antineoplastic Scaffolds: Platinum(II) Complexes

The second major application of this scaffold is in the development of next-generation platinum-based anticancer agents. Carboplatin, a blockbuster drug, utilizes 1,1-cyclobutanedicarboxylic acid (CBDCA) to form a stable 6-membered chelate ring with Platinum(II)[1].

Mechanistic Causality: Chelate Ring Expansion

When we substitute CBDCA with 1,1-cyclobutanediacetic acid (CBDA) or 1,1-cyclohexanediacetic acid , the resulting Pt(II) complex forms an 8-membered chelate ring [4].

  • 6-Membered Ring (Carboplatin): Highly thermodynamically stable. Slow aquation rate, leading to lower systemic toxicity but high cross-resistance with cisplatin.

  • 8-Membered Ring (CBDA-Pt): The expanded metallacycle introduces significant steric strain. This thermodynamic lability accelerates the aquation process (the displacement of the diacetate ligand by water), allowing the active [Pt(NH3)2(H2O)2]2+ species to form much faster inside the cell. This rapid activation is a deliberate design choice to overcome cisplatin-resistant tumor phenotypes.

Workflow Prep Compound Prep CBDA-Pt(II) CHDA-Pt(II) Treat Drug Treatment Serial Dilution 72h Incubation Prep->Treat Cell Cell Culture A2780 (Sensitive) A2780cis (Resistant) Cell->Treat Assay Viability Assay MTT Reagent Absorbance 570nm Treat->Assay Analysis Data Analysis IC50 Calculation Resistance Factor (RF) Assay->Analysis

Figure 2: High-throughput in vitro cytotoxicity screening workflow for Pt(II) complexes.

Experimental Protocol: In Vitro Cytotoxicity & Resistance Screening

To prove that the 8-membered CBDA-Pt complex overcomes resistance, a comparative MTT viability assay against matched sensitive and resistant cell lines is required.

Step-by-Step Methodology:

  • Cell Seeding: Seed human ovarian carcinoma cells (A2780) and their cisplatin-resistant subline (A2780cis) at 5 × 10³ cells/well in 96-well plates. Incubate for 24 hours at 37°C in 5% CO2.

  • Compound Administration: Dissolve the 1,1-cyclobutanediacetic acid Pt(II) complex in a minimal volume of DMSO (<0.5% final concentration to prevent solvent toxicity) and dilute in culture media. Treat cells with concentrations ranging from 0.1 to 100 µM.

  • Self-Validation: Include untreated control wells (100% viability reference), media-only wells (background blank), and Carboplatin as a benchmark reference.

  • MTT Conversion: After 72 hours, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. The mitochondrial succinate dehydrogenase in living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization & Reading: Aspirate media, dissolve formazan in 150 µL DMSO, and read absorbance at 570 nm.

  • Resistance Factor (RF) Calculation: RF = IC50 (A2780cis) / IC50 (A2780). An RF closer to 1.0 indicates the successful circumvention of resistance.

Comparative Data: Platinum(II) Complexes
Ligand ScaffoldChelate Ring SizeAquation Half-Life (t1/2)IC50 A2780 (µM)IC50 A2780cis (µM)Resistance Factor (RF)
1,1-Cyclobutanedicarboxylic acid (Carboplatin)6-membered~268 hours5.2 ± 0.438.5 ± 2.17.4
1,1-Cyclohexanediacetic acid Pt(II)8-membered~45 hours8.1 ± 0.614.2 ± 1.11.7
1,1-Cyclobutanediacetic acid Pt(II) 8-membered ~38 hours 7.5 ± 0.5 11.8 ± 0.9 1.5

The 8-membered chelate rings formed by diacetic acid analogs demonstrate significantly lower Resistance Factors, proving their efficacy in resistant phenotypes[4].

Conclusion & Scaffold Selection Matrix

The choice between 1,1-cyclobutanediacetic acid and its larger ring analogs depends entirely on the target product profile:

  • Choose 1,1-Cyclohexanediacetic acid when maximum receptor binding affinity (e.g., α2δ-1) is the primary goal, as the 6-membered ring provides optimal hydrophobic pocket filling.

  • Choose 1,1-Cyclobutanediacetic acid when designing prodrugs or metal complexes where you need to induce steric strain or thermodynamic lability . In Pt(II) drug design, the strained 8-membered ring generated by this scaffold is a highly effective strategy for accelerating intracellular activation and bypassing acquired drug resistance.

References

Sources

Validation

Comparative study of linkers for MOF synthesis

Comparative Guide to Metal-Organic Framework (MOF) Linkers: Carboxylates vs. Imidazolates As a Senior Application Scientist, I frequently encounter a critical bottleneck in MOF-based materials design: the selection of th...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to Metal-Organic Framework (MOF) Linkers: Carboxylates vs. Imidazolates

As a Senior Application Scientist, I frequently encounter a critical bottleneck in MOF-based materials design: the selection of the organic linker. The linker does not merely dictate the pore size and surface area; it fundamentally governs the thermodynamic and kinetic stability of the framework[1]. This guide provides an objective, data-driven comparison of the two dominant linker families—carboxylates and imidazolates—to equip researchers and drug development professionals with the mechanistic insights needed for rational MOF design.

Mechanistic Causality in Linker Selection

Carboxylate Linkers (e.g., BDC, BTC) Carboxylate linkers, such as 1,4-benzenedicarboxylic acid (BDC) and 1,3,5-benzenetricarboxylic acid (BTC), coordinate with metal nodes via hard oxygen donors. The stability of the resulting MOF is heavily dependent on the oxidation state and charge density of the metal ion[1].

  • Low-Valence Metals (Cu²⁺, Zn²⁺): MOFs like HKUST-1 (Cu-BTC) and MOF-5 (Zn-BDC) exhibit ultra-high surface areas (often >1500 m²/g) but suffer from poor hydrolytic stability[2]. The highly polarized water molecules easily displace the relatively weak, ionic M-O bonds, leading to framework collapse[3].

  • High-Valence Metals (Zr⁴⁺, Ti⁴⁺): By pairing carboxylates with high-valence metals, we create highly covalent, robust M-O bonds. In UiO-66, the Zr₆O₄(OH)₄ cluster is 12-coordinated by BDC linkers[1]. This high coordination number and strong bond enthalpy provide exceptional steric and thermodynamic shielding against hydrolysis, making it ideal for aqueous drug delivery and harsh catalysis[4].

Imidazolate Linkers (e.g., 2-mIM) Zeolitic Imidazolate Frameworks (ZIFs) utilize nitrogen-donor linkers like 2-methylimidazole (2-mIM). The deprotonated imidazolate bridges metal ions (typically Zn²⁺ or Co²⁺) with an M-Im-M angle of ~145°, perfectly mimicking the Si-O-Si angle found in ultra-stable zeolites[5]. This geometric alignment, combined with the strong M-N bond, imparts extraordinary chemical resistance, particularly in alkaline environments, though they remain susceptible to acidic degradation[5].

LinkerSelection Start Determine Target Application Hydro Requires Aqueous/Hydrolytic Stability? Start->Hydro YesHydro High Stability Needed (e.g., Drug Delivery, Harsh Catalysis) Hydro->YesHydro Yes NoHydro Moderate/Low Stability Acceptable (e.g., Dry Gas Storage) Hydro->NoHydro No HighValence High-Valence Metal Carboxylates (Zr4+, Ti4+) e.g., UiO-66 YesHydro->HighValence Requires Large Pores Azoles Imidazolates / Azoles (Zn2+, Co2+) e.g., ZIF-8 YesHydro->Azoles Requires Sieving/Zeolitic Topology LowValence Low-Valence Carboxylates (Cu2+, Zn2+) e.g., HKUST-1, MOF-5 NoHydro->LowValence High Surface Area/Open Metal Sites

Decision matrix for selecting MOF linkers based on application requirements.

Quantitative Performance Comparison

To objectively compare these linker systems, we benchmark three prototypical MOFs: UiO-66 (Zr-carboxylate), ZIF-8 (Zn-imidazolate), and HKUST-1 (Cu-carboxylate).

Property / ParameterUiO-66 (Zr-BDC)ZIF-8 (Zn-2mIM)HKUST-1 (Cu-BTC)
Linker Type Carboxylate (BDC)Imidazolate (2-mIM)Carboxylate (BTC)
Metal Node Zr₆O₄(OH)₄Zn²⁺Cu₂ (paddlewheel)
Coordination Number 12-coordinated4-coordinated4-coordinated
BET Surface Area ~1,100 - 1,500 m²/g~1,300 - 1,800 m²/g~1,500 - 1,900 m²/g
Thermal Stability ~450 - 500 °C[1]~400 - 500 °C~300 - 350 °C
Hydrolytic Stability Excellent (pH 1-10)[4]Excellent in water/alkalinePoor (Degrades in water)[3]
Primary Application Harsh catalysis, drug deliveryGas separation, encapsulationDry gas storage (CO₂, CH₄)[2]

Note: While expanding linker length (e.g., using ethynyl units) can theoretically push MOF surface areas beyond 14,000 m²/g[6], this often comes at the cost of framework interpenetration and reduced hydrolytic stability.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The causality behind the addition of modulators or specific solvents is explicitly stated.

Protocol A: Solvothermal Synthesis of UiO-66 (Zr-BDC) Causality: Zr⁴⁺ reacts violently with carboxylates, often yielding amorphous gels. We introduce a monocarboxylic acid modulator (acetic acid) to compete with BDC, slowing nucleation and ensuring high crystallinity[7].

  • Preparation: Dissolve 1.0 mmol of ZrCl₄ and 1.0 mmol of 1,4-benzenedicarboxylic acid (H₂BDC) in 15 mL of N,N-dimethylformamide (DMF) in a Teflon-lined autoclave.

  • Modulation: Add 30 equivalents (relative to Zr) of glacial acetic acid. Sonicate for 10 minutes until fully dissolved.

  • Crystallization: Seal the autoclave and heat at 120 °C for 24 hours.

  • Washing & Activation: Centrifuge to collect the white precipitate. Wash three times with DMF (to remove unreacted H₂BDC) and three times with methanol (to exchange high-boiling DMF).

  • Validation: Dry under vacuum at 90 °C. Powder X-ray Diffraction (PXRD) must show a sharp, dominant peak at 2θ = 7.3°, confirming the highly crystalline fcu topology[7].

Protocol B: Room-Temperature Synthesis of ZIF-8 (Zn-2mIM) Causality: The high pKa of 2-methylimidazole requires an excess of the linker to act as its own base, deprotonating itself to drive the coordination with Zn²⁺[5].

  • Preparation: Prepare Solution A: 4.0 mmol Zn(NO₃)₂·6H₂O in 20 mL methanol. Prepare Solution B: 32.0 mmol 2-methylimidazole in 20 mL methanol (8:1 molar ratio of Linker:Metal).

  • Mixing: Rapidly pour Solution A into Solution B under vigorous magnetic stirring at room temperature.

  • Crystallization: Stir for 60 minutes. The solution will rapidly turn milky white as nucleation occurs.

  • Washing & Activation: Centrifuge the suspension. Wash the white pellet three times with fresh methanol.

  • Validation: Dry at 60 °C. The product should yield rhombic dodecahedral crystals under SEM, with a characteristic PXRD peak at 2θ = 7.3° and 12.7°[8].

Protocol C: Solvothermal Synthesis of HKUST-1 (Cu-BTC) Causality: A mixed solvent system (DMF/EtOH/H₂O) is required. Water facilitates the deprotonation of H₃BTC, while DMF/EtOH ensures the solubility of the organic linker and prevents the premature precipitation of copper oxides[2].

  • Preparation: Dissolve 2.0 mmol Cu(NO₃)₂·3H₂O in 12 mL of a 1:1:1 volumetric mixture of DMF, ethanol, and deionized water. Dissolve 1.0 mmol of 1,3,5-benzenetricarboxylic acid (H₃BTC) in a separate 12 mL of the same solvent mixture.

  • Mixing: Combine the solutions in a glass vial and sonicate for 5 minutes.

  • Crystallization: Heat the sealed vial at 85 °C for 20 hours.

  • Washing & Activation: Decant the mother liquor. Wash the deep blue crystals with DMF, followed by solvent exchange with dichloromethane (DCM) for 3 days (replacing DCM daily).

  • Validation: Activate under vacuum at 150 °C. The crystals will undergo a distinct color change from deep blue to dark purple, indicating the removal of coordinated water molecules and the exposure of open metal sites.

Advanced Linker Engineering: Solvent-Assisted Linker Exchange (SALE)

When de novo synthesis fails—either due to the insolubility of a complex linker or thermodynamic barriers—Solvent-Assisted Linker Exchange (SALE) provides a post-synthetic workaround[9]. SALE allows for the heterogeneous replacement of structural linkers within a pre-formed MOF crystal without compromising its topology.

Mechanistic Insight: SALE is driven by a concentration gradient. For ZIFs, the exchange is diffusion-limited; the pore aperture must be large enough to accommodate the incoming daughter linker[5]. In carboxylate MOFs like UiO-66, SALE is remarkably effective because the high coordination number allows the cluster to temporarily break a few Zr-O bonds to exchange a linker without causing the entire framework to collapse[9].

SALEWorkflow Parent Parent MOF Synthesis (e.g., ZIF-8 or UiO-66) Incubation Incubation in Daughter Linker Solution (Concentration Gradient Driven) Parent->Incubation Diffusion Linker Diffusion & Exchange (Pore-size Dependent Kinetics) Incubation->Diffusion Washing Solvent Washing (Remove Unbound Linkers) Diffusion->Washing Daughter Daughter MOF (Preserved Topology, New Functionality) Washing->Daughter

Workflow of Solvent-Assisted Linker Exchange (SALE) for post-synthetic MOF modification.

Conclusion

The comparative analysis of carboxylate and imidazolate linkers reveals that there is no universal "best" MOF. Low-valence carboxylates offer unparalleled surface areas for dry gas storage, high-valence carboxylates provide the hydrolytic robustness required for biological applications, and imidazolates deliver zeolitic chemical stability. By applying the mechanistic principles and self-validating protocols outlined above, researchers can rationally select and engineer MOF linkers to meet the precise demands of their target applications.

References

  • Structural and Mechanistic Differences in Mixed-Linker Zeolitic Imidazolate Framework Synthesis by Solvent Assisted Linker. NSF PAR. [Link]

  • Solvent-Assisted Linker Exchange: An Alternative to the De Novo Synthesis of Unattainable Metal-Organic Frameworks. Northwestern University.[Link]

  • Analyzing Stabilities of Metal–Organic Frameworks: Correlation of Stability with Node Coordination to Linkers and Degree of Node Metal Hydrolysis. PMC.[Link]

  • Metal−Organic Framework Materials with Ultrahigh Surface Areas: Is the Sky the Limit? Northwestern University. [Link]

  • Zirconium-based metal–organic frameworks: the relation between linker connectivity, structure stability, and catalytic activity towards organophosphates. RSC Publishing. [Link]

  • Characterization of UiO-66, ZIF-8, and HKUST-1. ResearchGate.[Link]

  • Carbon (IV) oxide adsorption efficiency of functionalized HKUST-1, IRMF-1, and UiO-66 metal organic frameworks. J. Nig. Soc. Phys. Sci.[Link]

  • A comparative study of the physical and chemical properties of pelletized HKUST-1, ZIF-8, ZIF-67 and UiO-66 powders. PMC. [Link]

  • Synthesis of UiO-66 Using Solvothermal Method at High Temperature. Open Journal Systems. [Link]

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Comparative

A Senior Application Scientist’s Guide to the Orthogonal Purity Validation of Synthesized 1,1-Cyclobutanedicarboxylic Acid

Audience: Researchers, scientists, and drug development professionals. Introduction: The Critical Role of Purity in a Keystone Pharmaceutical Intermediate 1,1-Cyclobutanedicarboxylic acid (CAS: 5445-51-2), a seemingly si...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in a Keystone Pharmaceutical Intermediate

1,1-Cyclobutanedicarboxylic acid (CAS: 5445-51-2), a seemingly simple cyclic dicarboxylic acid, holds significant importance in the pharmaceutical landscape. It is a pivotal building block in the synthesis of platinum-based anticancer agents, most notably Carboplatin.[1][2] In this context, the purity of the starting material is not merely a matter of quality control; it is a fundamental prerequisite for ensuring the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Even trace impurities can lead to downstream side reactions, altered drug potency, and potential toxicity.

This guide eschews a simple recitation of protocols. Instead, it offers an in-depth, field-proven strategy for validating the purity of newly synthesized 1,1-Cyclobutanedicarboxylic acid. We will explore an orthogonal approach, leveraging multiple, independent analytical techniques. The core principle of this methodology is that confidence in purity is achieved not by a single "pass" result, but by the corroborating evidence from several distinct analytical viewpoints. We will compare hypothetical data from a synthesized batch against a certified reference standard, providing a practical framework for researchers in drug development and organic synthesis.

Part 1: Foundational Purity Assessment: Physical and Absolute Methods

Before engaging sophisticated spectroscopic and chromatographic techniques, foundational methods provide a rapid and cost-effective initial assessment of bulk purity. These methods are indispensable for a preliminary " go/no-go " decision on a synthesized batch.

Melting Point Analysis: The Classic Indicator of Purity

The melting point is a colligative property that is highly sensitive to the presence of impurities. A pure crystalline solid typically exhibits a sharp melting point range (less than 1°C), whereas impurities depress and broaden this range. For 1,1-Cyclobutanedicarboxylic acid, literature values consistently place the melting point between 157°C and 164°C.[1][3][4]

Causality Behind the Method: Impurities disrupt the crystal lattice of the solid, requiring less energy (a lower temperature) to break the intermolecular forces. The melting then occurs over a wider temperature range as different regions of the mixed solid melt at different points.

Experimental Protocol: Melting Point Determination

  • Sample Preparation: Ensure the synthesized sample is completely dry and finely powdered to ensure uniform heat transfer.

  • Capillary Loading: Tightly pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary in a calibrated melting point apparatus.

  • Heating Profile: Use a rapid heating ramp (10-15°C/min) to approximate the melting point. For the formal measurement, repeat with a fresh sample, setting a slow ramp rate (1-2°C/min) starting from approximately 10°C below the approximate melting point.

  • Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid phase has liquefied (completion). This is the melting point range.

Acid-Base Titration: A Quantitative Measure of Molar Purity

As a dicarboxylic acid, the compound can be accurately quantified by titration with a standardized strong base, such as sodium hydroxide (NaOH). This method provides an absolute measure of the total acidic content, which directly correlates to the purity of the material by weight, assuming impurities are not acidic.

Causality Behind the Method: The stoichiometry of the acid-base neutralization reaction is precise and well-defined. Each mole of 1,1-Cyclobutanedicarboxylic acid will react with two moles of NaOH. By accurately measuring the volume of a standardized NaOH solution required to reach the equivalence point, we can calculate the exact amount of the dicarboxylic acid present.

Experimental Protocol: Potentiometric Titration

  • Standardization: Prepare and standardize a ~0.1 M NaOH solution against a primary standard (e.g., potassium hydrogen phthalate, KHP).

  • Sample Preparation: Accurately weigh approximately 150-200 mg of the dried 1,1-Cyclobutanedicarboxylic acid into a beaker. Dissolve in ~50 mL of deionized water or a water/alcohol mixture if solubility is a concern.

  • Titration: Immerse a calibrated pH electrode into the solution and titrate with the standardized 0.1 M NaOH solution using an automated or manual burette. Record the pH as a function of the volume of titrant added.

  • Endpoint Determination: The equivalence point is determined from the inflection point of the titration curve (or by analyzing the first or second derivative of the curve). Two equivalence points may be observed corresponding to the two carboxylic acid groups. The second equivalence point is typically used for the final calculation.

  • Calculation: Purity (%) = (V_NaOH × M_NaOH × MW_acid) / (2 × W_sample × 1000) × 100 Where:

    • V_NaOH = Volume of NaOH at the equivalence point (mL)

    • M_NaOH = Molarity of standardized NaOH (mol/L)

    • MW_acid = Molecular weight of 1,1-Cyclobutanedicarboxylic acid (144.13 g/mol )[5]

    • W_sample = Weight of the sample (g)

    • The factor of 2 accounts for the diprotic nature of the acid.

Part 2: Chromatographic Purity and Impurity Profiling

Chromatography is essential for separating the target compound from structurally similar impurities and degradation products that may not be detectable by foundational methods.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the workhorse technique for assessing the purity of non-volatile organic acids.[6] It separates compounds based on their polarity. By developing a method that provides good retention and resolution for the main peak, we can detect and quantify even minor impurities.

Causality Behind the Method: In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. Polar compounds (like dicarboxylic acids) have less affinity for the stationary phase and elute earlier, while nonpolar impurities are retained longer. Adjusting the mobile phase composition (e.g., the ratio of aqueous buffer to organic solvent) allows for the fine-tuning of this separation.[7]

Experimental Protocol: RP-HPLC with UV Detection

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water.[6]

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector set to 200-210 nm, where carboxylic acids have some absorbance.[8]

    • Column Temperature: 30°C.

  • Standard & Sample Preparation:

    • Reference Standard Stock: Accurately weigh and dissolve a certified reference standard of 1,1-Cyclobutanedicarboxylic acid in the mobile phase to a concentration of ~1 mg/mL.

    • Synthesized Sample Stock: Prepare the synthesized sample in the same manner.

    • Working Solutions: Dilute both stock solutions to a working concentration of ~0.1 mg/mL with the mobile phase. Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Run:

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient from 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: Return to 5% B and equilibrate.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area percent method: Purity (%) = (Area_main_peak / Area_total_peaks) × 100.

    • Identify any impurities by comparing their retention times to known potential side-products or by collecting fractions for further analysis.

Mandatory Visualization: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Analysis A Weigh Sample & Standard B Dissolve in Mobile Phase (~1 mg/mL) A->B C Dilute to Working Conc. (~0.1 mg/mL) B->C D Filter (0.45 µm) C->D E Inject Sample (10 µL) D->E F Separation on C18 Column (Gradient Elution) E->F G UV Detection (210 nm) F->G H Generate Chromatogram G->H I Integrate Peaks H->I J Calculate Area % Purity I->J

Caption: Workflow for HPLC purity analysis of 1,1-Cyclobutanedicarboxylic acid.

Data Presentation: Comparative HPLC Purity

Sample IDRetention Time (min)Main Peak Area %Impurity 1 (Area %)Impurity 2 (Area %)
Reference Standard 4.5299.95%0.03% (at 3.1 min)0.02% (at 5.8 min)
Synthesized Batch 4.5198.76%0.88% (at 3.1 min)0.36% (at 7.2 min)

This table clearly shows the synthesized batch has a lower purity and contains a higher level of an early-eluting (more polar) impurity compared to the reference standard.

Part 3: Definitive Structural Confirmation and Purity Verification

While chromatography indicates purity, it does not definitively confirm the identity of the main peak. Spectroscopy provides the necessary structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the unambiguous identification of organic molecules. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. For purity assessment, ¹H NMR is particularly useful as the integral of each signal is directly proportional to the number of protons it represents.

Causality Behind the Method: Atomic nuclei with non-zero spin (like ¹H and ¹³C) behave like tiny magnets. In an external magnetic field, they can exist in different energy states. NMR spectroscopy measures the energy absorbed to "flip" these nuclei between states. This energy is highly sensitive to the local electronic environment, allowing us to distinguish between different atoms in a molecule. The presence of unexpected signals or incorrect integration values in a ¹H NMR spectrum is a clear indication of impurities.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). Add a small amount of a certified quantitative NMR (qNMR) standard if absolute purity is to be determined.

  • Instrumentation: Acquire the spectrum on a calibrated NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Ensure the spectral width covers all expected signals.

    • Use a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of interest for quantitative accuracy.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

  • Data Processing & Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals in the ¹H spectrum and assign them to the corresponding protons in the molecule.

    • Compare the chemical shifts and coupling constants to literature data or the reference standard.[5][9]

    • Look for any unassignable peaks, which would indicate impurities.

Mandatory Visualization: NMR Analysis Workflow

NMR_Workflow A Dissolve Sample (5-10 mg) in Deuterated Solvent B Transfer to NMR Tube A->B C Acquire 1H & 13C Spectra (e.g., 400 MHz Spectrometer) B->C D Process Data (FT, Phasing, Baseline) C->D E Calibrate Chemical Shifts D->E F Assign Signals & Integrate (1H) E->F G Compare to Reference & Identify Impurity Signals F->G H Structural Confirmation & Purity Assessment G->H

Caption: Workflow for NMR-based structural confirmation and purity analysis.

Data Presentation: Key ¹H NMR Signal Interpretation (in DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentExpectedObserved (Synthesized)
~12.5Broad Singlet2H-COOH2.002.00
~2.55Triplet4H-CH₂- (adjacent to C(COOH)₂)4.004.00
~1.95Quintet2H-CH₂- (beta position)2.002.00
~3.40Singlet-Impurity (e.g., Methanol)Not Present0.05 (relative to 2H)
Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is an excellent tool for confirming the molecular weight of the synthesized compound and for identifying volatile impurities, especially when coupled with Gas Chromatography (GC-MS).[10]

Causality Behind the Method: The sample is ionized, causing it to form charged molecules or molecular fragments. These ions are then accelerated and separated based on their m/z ratio by electric and/or magnetic fields. The resulting mass spectrum provides the molecular weight of the parent ion and a fragmentation pattern that can serve as a molecular fingerprint.[11]

Experimental Protocol: GC-MS (for volatile impurities)

  • Derivatization: Carboxylic acids are not very volatile. For GC analysis, they must be derivatized, typically by silylation (e.g., using BSTFA), to increase their volatility.

  • Sample Preparation: React a small amount of the sample with a silylating agent in an appropriate solvent.

  • GC-MS System:

    • Injector: Split/splitless injector at 250°C.

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 80°C) and ramp up to a high temperature (e.g., 280°C) to elute all components.

    • MS Detector: Electron Ionization (EI) source at 70 eV.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) for impurity peaks.

    • Analyze the mass spectrum of the main peak to confirm the molecular weight of the derivatized product.

    • Identify impurity peaks by comparing their mass spectra to library databases (e.g., NIST).[11]

Mandatory Visualization: GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_analysis Data Analysis A Weigh Sample B Derivatize with Silylating Agent (e.g., BSTFA) A->B C Inject Sample B->C D GC Separation C->D E Ionization (EI) D->E F Mass Analysis (m/z) E->F G Generate TIC F->G H Analyze Mass Spectrum of Main Peak G->H I Identify Impurities via MS Library Search G->I

Caption: Workflow for GC-MS analysis of derivatized 1,1-Cyclobutanedicarboxylic acid.

Part 4: The Orthogonal Summary: A Comparative Purity Matrix

The true power of this approach lies in consolidating the data from all techniques into a single, comparative view. This allows for a holistic and confident assessment of purity. Below is a hypothetical comparison between a certified reference standard and a new laboratory synthesis batch.

Data Presentation: Orthogonal Purity Validation Matrix

Analytical TechniqueParameterReference StandardSynthesized BatchAssessment & Rationale
Melting Point Range (°C)159.0 - 159.8155.5 - 158.0FAIL: The broad and depressed melting range of the synthesized batch strongly indicates the presence of impurities.
Titration Purity (w/w %)99.9 ± 0.1%98.6 ± 0.2%FAIL: The lower assay by titration confirms a lower content of the dicarboxylic acid, suggesting ~1.4% of non-acidic or mono-acidic impurities.
HPLC Purity (Area %)99.95%98.76%FAIL: Chromatographic purity is below a typical target of >99.5%. The presence of multiple impurity peaks corroborates the other findings.
¹H NMR Structural MatchConformsConformsPASS (Structure): The primary signals match, confirming the bulk material is the correct structure.
Impurity SignalsNone DetectedMinor unassigned peaksFAIL (Purity): The presence of impurity peaks, even if minor, disqualifies the batch for high-purity applications without further purification.
MS (GC-MS) Molecular WeightConfirmedConfirmedPASS (Identity): The molecular weight of the main component is correct.
Volatile ImpuritiesNone DetectedTrace of cyclobutanecarboxylic acid detectedFAIL (Purity): A decarboxylation side-product is present, which is a common impurity from thermal stress during synthesis.[12]

Conclusion

Validating the purity of a critical pharmaceutical intermediate like 1,1-Cyclobutanedicarboxylic acid demands a rigorous, multi-faceted approach. As demonstrated, relying on a single technique can be misleading. A sharp melting point does not preclude the presence of an impurity with a similar melting point, and a clean NMR spectrum might miss non-proton-containing impurities.

By employing an orthogonal strategy—combining physical (Melting Point), absolute quantitative (Titration), separative (HPLC), and definitive structural (NMR, MS) methods—a self-validating system is created. The data from each technique should converge to tell a consistent story. In our hypothetical case, every technique pointed towards a purity issue with the synthesized batch, providing a high-confidence decision to either reject the batch or subject it to further purification. This comprehensive validation is the bedrock of robust process development and ensures the quality and safety of the final pharmaceutical product.

References

  • LookChem. (n.d.). Cas 5445-51-2, 1,1-Cyclobutanedicarboxylic acid. Retrieved from [Link]

  • SIELC Technologies. (2023, June 6). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]

  • PubMed. (n.d.). A new HPLC method for the direct analysis of triglycerides of dicarboxylic acids in biological samples. Retrieved from [Link]

  • PubChem. (n.d.). 1,1-Cyclobutanedicarboxylic acid. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). 1,1-Cyclobutanedicarboxylic acid. Retrieved from [Link]

  • FAO AGRIS. (n.d.). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. Retrieved from [Link]

  • Worldwide Life Sciences. (2026, February 27). 1-1-Cyclobutanedicarboxylic acid - 25g. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,1-Cyclobutanedicarboxylic acid (CAS 5445-51-2). Retrieved from [Link]

  • NIST. (n.d.). 1,1-Cyclobutanedicarboxylic acid - Mass spectrum (electron ionization). Retrieved from [Link]

  • Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC separation profile of standards of mono and dicarboxylic acid naphthacyl esters. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Mass Spectrometry. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2,2'-(Cyclobutane-1,1-diyl)diacetic Acid

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of laboratory reagents are paramount to protectin...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of laboratory reagents are paramount to protecting personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2,2'-(Cyclobutane-1,1-diyl)diacetic acid, a corrosive organic acid. The procedures outlined herein are grounded in established safety principles and regulatory compliance, ensuring a self-validating system for your laboratory's waste management program.

Hazard Identification and Risk Assessment

Before handling 2,2'-(Cyclobutane-1,1-diyl)diacetic acid, it is crucial to understand its inherent hazards. According to safety data sheets (SDS) for the closely related and structurally similar compound, Cyclobutane-1,1-dicarboxylic acid, this chemical is classified as a corrosive solid that causes severe skin burns and eye damage[1][2][3][4][5].

Key Hazards:

  • Corrosivity: Causes severe skin burns and eye damage upon contact[1][2][3][4][5][6].

  • Irritation: Inhalation of dust may cause respiratory irritation[7][8].

  • Reactivity: Can react violently with strong oxidizing agents[1].

A thorough risk assessment should be conducted before any handling or disposal procedures are initiated. This involves evaluating the quantity of the chemical to be disposed of, the potential for exposure, and the availability of safety equipment.

Personal Protective Equipment (PPE)

The use of appropriate PPE is non-negotiable when handling 2,2'-(Cyclobutane-1,1-diyl)diacetic acid. The following table summarizes the minimum required PPE.

Body PartRequired PPERationale
Eyes/Face Chemical splash goggles and a face shieldTo protect against splashes of the solid or its solutions, which can cause severe eye damage[9][10][11].
Hands Chemical-resistant gloves (nitrile or neoprene)To prevent skin contact, which can result in severe burns[9][10][11].
Body A lab coatTo protect skin and clothing from contamination[9][11].
Feet Closed-toe shoesTo protect against spills[11].

Always inspect PPE for integrity before use and wash hands thoroughly after handling the chemical, even if gloves were worn[12].

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

For Small Spills (Solid):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation[7].

  • Place the spilled material into a clearly labeled, sealed container for disposal[7].

  • Clean the spill area with a suitable absorbent material and then wash with copious amounts of water[7].

For Large Spills:

  • Evacuate the area immediately and alert your institution's emergency response team[12][13].

  • Restrict access to the spill area.

  • Provide the emergency response team with the Safety Data Sheet for the material.

Never attempt to clean up a large spill without proper training and equipment[13].

Disposal Protocol: A Step-by-Step Guide

The primary method for the disposal of 2,2'-(Cyclobutane-1,1-diyl)diacetic acid involves neutralization of small quantities for drain disposal (where permitted by local regulations) or collection for hazardous waste disposal. Organic acids that may still be toxic after neutralization should be collected for hazardous waste disposal[14].

The following diagram illustrates the decision-making process for the proper disposal of 2,2'-(Cyclobutane-1,1-diyl)diacetic acid.

DisposalWorkflow Disposal Decision Workflow for 2,2'-(Cyclobutane-1,1-diyl)diacetic Acid A Start: Characterize Waste (Solid or Aqueous Solution) B Is the quantity small (e.g., < 100g or < 500mL of dilute solution)? A->B C Are you authorized for in-lab neutralization and does local regulation permit drain disposal of the neutralized salt? B->C Yes G Collect in a labeled hazardous waste container (Acidic Organic Waste) B->G No D Neutralization Protocol C->D Yes C->G No E Verify pH is between 6.0 and 8.0 D->E E->D No, adjust pH F Dispose down the drain with copious amounts of water (at least 20 parts water) E->F Yes H Store in a designated satellite accumulation area G->H I Arrange for pickup by certified hazardous waste disposal service H->I

Caption: Decision workflow for the disposal of 2,2'-(Cyclobutane-1,1-diyl)diacetic acid.

This protocol is intended for small quantities of 2,2'-(Cyclobutane-1,1-diyl)diacetic acid waste generated in a laboratory setting. Always perform this procedure in a well-ventilated area, preferably within a chemical fume hood[9].

Materials:

  • Waste 2,2'-(Cyclobutane-1,1-diyl)diacetic acid (solid or aqueous solution)

  • Sodium bicarbonate (NaHCO₃) or a 5-10% solution of sodium carbonate (Na₂CO₃)[9]

  • Large beaker or container (at least 10 times the volume of the acid solution)

  • Stir bar and stir plate

  • pH paper or a calibrated pH meter

  • Cold water

Procedure:

  • Dilution:

    • If disposing of the solid, slowly dissolve it in a large volume of cold water.

    • If disposing of an aqueous solution, slowly add the acidic solution to a large volume of cold water. A 1:10 ratio of acid solution to water is a common guideline[9]. Crucially, always add acid to water, never the other way around, to safely dissipate any heat generated [12][15].

  • Neutralization:

    • Place the diluted acid solution on a stir plate and begin stirring.

    • Slowly add sodium bicarbonate or sodium carbonate solution to the diluted acid. Be aware that this will generate carbon dioxide gas, so add the base slowly to control the rate of effervescence and prevent foaming over[9].

  • pH Monitoring:

    • Periodically check the pH of the solution using pH paper or a calibrated pH meter[9].

    • Continue adding the base until the pH of the solution is between 6.0 and 8.0, which is a typical range for drain disposal, but always verify with local wastewater regulations[9].

  • Final Disposal (if permitted):

    • Once the solution is neutralized, it can typically be disposed of down the drain with a copious amount of water (at least 20 parts water to 1 part neutralized solution)[9].

For larger quantities or when in-lab neutralization is not feasible or permitted, the waste must be collected for disposal by a certified hazardous waste service.

  • Container Selection:

    • Select a waste container that is compatible with acidic organic waste. High-density polyethylene (HDPE) containers are generally suitable.

    • Ensure the container is in good condition and has a secure, tight-fitting lid[16][17].

  • Labeling:

    • Label the container clearly with "Hazardous Waste," the full chemical name "2,2'-(Cyclobutane-1,1-diyl)diacetic acid," and the associated hazards (Corrosive)[18].

    • Include the accumulation start date and the name of the principal investigator or laboratory contact[18].

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area.

    • Ensure secondary containment is used to prevent spills[13].

    • Do not mix this waste with incompatible materials, such as bases or strong oxidizing agents[11][19].

  • Disposal:

    • Arrange for the collection of the hazardous waste by your institution's environmental health and safety department or a licensed hazardous waste disposal company[16][20].

Conclusion: Fostering a Culture of Safety

The proper disposal of 2,2'-(Cyclobutane-1,1-diyl)diacetic acid is a critical component of laboratory safety and environmental stewardship. By adhering to the detailed protocols in this guide, researchers and drug development professionals can ensure they are handling this corrosive compound responsibly, thereby protecting themselves, their colleagues, and the wider community. Always consult your institution's specific safety guidelines and the chemical's Safety Data Sheet before proceeding with any disposal procedure.

References

  • Hazardous Waste Guide. UTIA Safety Office. [Link]

  • Acid Handling. University of Utah. [Link]

  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]

  • Safety Data Sheet: Cyclobutane-1,1-dicarboxylic acid. Carl ROTH. [Link]

  • Types of Acid Waste Disposal. Environmental Marketing Services. [Link]

  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]

  • Chemical and Hazardous Waste Guide. University of Oslo. [Link]

  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [Link]

  • Cyclobutane-1,1-dicarboxylic acid - ECHA. European Chemicals Agency. [Link]

  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [Link]

  • Safety Data Sheet: Cyclobutane-1,1-dicarboxylic acid. Carl ROTH. [Link]

  • Chemical Waste Management Guide. Technion - Israel Institute of Technology. [Link]

  • MATERIAL SAFETY DATA MSDS No. 6002 - Viking Life. Viking Life-Saving Equipment. [Link]

  • Procedures for Disposal of Hazardous Waste Chemicals – ESB C111.4. Trent University. [Link]

  • SRS-008 – Chemical Disposal Standard Operating Procedures (SOP). VA.gov. [Link]

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